molecular formula C5H9NO3 B1213335 Glutaramic acid CAS No. 25335-74-4

Glutaramic acid

Número de catálogo: B1213335
Número CAS: 25335-74-4
Peso molecular: 131.13 g/mol
Clave InChI: GTFMAONWNTUZEW-UHFFFAOYSA-N
Atención: Solo para uso de investigación. No para uso humano o veterinario.
En Stock
  • Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
  • Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción

Glutaramic acid is a dicarboxylic acid monoamide that is formally derived from glutaric acid by conversion of one of the two carboxylic acid groups to the corresponding amide. It derives from a glutaric acid. It is a conjugate acid of a glutaramate.

Structure

3D Structure

Interactive Chemical Structure Model





Propiedades

IUPAC Name

5-amino-5-oxopentanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GTFMAONWNTUZEW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(CC(=O)N)CC(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H9NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID60179983
Record name Glutaramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

131.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

25335-74-4
Record name 5-Amino-5-oxopentanoic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=25335-74-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Glutaramic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0025335744
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Glutaramic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID60179983
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 5-amino-5-oxopentanoic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Foundational & Exploratory

Glutaramic acid synthesis from glutaric acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for the Synthesis of Glutaramic Acid from Glutaric Acid

Authored by a Senior Application Scientist

Foreword: Strategic Synthesis for Pharmaceutical Intermediates

In the landscape of pharmaceutical development and fine chemical synthesis, the strategic conversion of readily available starting materials into valuable intermediates is paramount. Glutaric acid, a simple five-carbon dicarboxylic acid, serves as an exemplary precursor for a range of functionalized molecules.[1][2] Among its derivatives, this compound (4-carbamoylbutanoic acid) is of particular interest due to the presence of both a carboxylic acid and an amide functional group. This bifunctionality makes it a valuable building block in the synthesis of more complex active pharmaceutical ingredients (APIs) and other specialty chemicals.[3][4]

This guide provides a comprehensive, technically-grounded overview of the prevailing and most reliable methodology for synthesizing this compound from glutaric acid. Moving beyond a mere recitation of steps, we will delve into the causality behind the chosen synthetic strategy, emphasizing the principles of reaction control, selectivity, and process validation that are critical for researchers, scientists, and drug development professionals. The core of this process relies on a robust two-step approach that leverages the formation of a cyclic anhydride intermediate to achieve selective mono-amidation, a classic yet highly effective strategy in organic synthesis.

Physicochemical Properties of Key Compounds

A thorough understanding of the physical and chemical properties of the reactant, intermediate, and product is fundamental to designing a successful synthesis. These properties dictate the choice of solvents, reaction temperatures, and purification strategies.

PropertyGlutaric AcidGlutaric AnhydrideThis compound
IUPAC Name Pentanedioic acid[5]Oxane-2,6-dione[6]5-Amino-5-oxopentanoic acid[7]
CAS Number 110-94-1[5][8]108-55-4[9]25335-74-4[7][10]
Molecular Formula C₅H₈O₄[5][8]C₅H₆O₃[9]C₅H₉NO₃[7]
Molecular Weight 132.11 g/mol [5][8]114.10 g/mol [9]131.13 g/mol
Appearance White crystalline solid[1][2]White crystalline powder[11]Solid (predicted)
Melting Point 97.5–99 °C[2][12]55-57 °C[9][11]N/A
Solubility High water solubility (>50% w/w)[13]; Soluble in alcohol, ether[2].Soluble in organic solvents like dichloroethane; reacts with water (hydrolysis)[11].Functionally related to glutaric acid, suggesting some water solubility[7].

Synthetic Strategy: The Anhydride Route for Selective Mono-Amidation

The direct conversion of a dicarboxylic acid to its corresponding mono-amide by reaction with ammonia is fraught with challenges. The reaction requires harsh conditions (high temperature and pressure) and typically results in a mixture of the starting material, the desired mono-amide, and the undesired di-amide, leading to significant purification difficulties.

A more elegant and controllable strategy involves a two-step process:

  • Activation: Convert glutaric acid into a more reactive intermediate. The formation of the intramolecular cyclic anhydride, glutaric anhydride, is ideal. This step effectively "protects" one carboxylic acid function while activating the other.

  • Nucleophilic Attack: React the activated intermediate (glutaric anhydride) with an ammonia source. The nucleophilic attack of ammonia on one of the carbonyl carbons of the anhydride leads to the ring-opening of the anhydride and the formation of the desired mono-amide, this compound.[6][14]

This approach provides superior control over the reaction, leading to a higher yield of the desired product and simplifying subsequent purification.

G cluster_0 Step 1: Intramolecular Dehydration cluster_1 Step 2: Nucleophilic Ring-Opening GA Glutaric Acid GAnh Glutaric Anhydride (Activated Intermediate) GA->GAnh Heat (e.g., 300°C) or Dehydrating Agent Gama This compound (Target Product) GAnh->Gama Ammonia (NH₃) or Ammonium Hydroxide (NH₄OH)

Caption: Synthetic workflow for this compound synthesis.

Detailed Experimental Protocols

The following protocols are presented as self-validating systems, providing clear, actionable steps for laboratory execution.

Protocol 1: Synthesis of Glutaric Anhydride from Glutaric Acid

Principle: This procedure relies on the thermal intramolecular dehydration of glutaric acid. Heating the dicarboxylic acid drives off a molecule of water to form the stable five-membered cyclic anhydride.[6]

Materials:

  • Glutaric Acid (100 g, 0.757 mol)

  • Round-bottom flask (250 mL)

  • Distillation apparatus

  • Heating mantle

Procedure:

  • Place 100 g of glutaric acid into a 250 mL round-bottom flask.

  • Set up a simple distillation apparatus connected to the flask. This will allow for the removal of water as it is formed during the reaction.

  • Heat the flask gently at first, then increase the temperature to approximately 300 °C.[6] The glutaric acid will melt and begin to boil, with water distilling over.

  • Continue heating until no more water is collected in the receiving flask. The reaction is typically complete within 1-2 hours.

  • Allow the flask to cool. The molten product will solidify upon cooling. The crude glutaric anhydride is often of sufficient purity for the next step.

  • For higher purity, the crude product can be purified by vacuum distillation.

Validation:

  • Expected Yield: >90%

  • Appearance: White to off-white crystalline solid.[11]

  • Melting Point: 55-57 °C, confirming the conversion from glutaric acid (m.p. 97.5-99 °C).[9][11]

Protocol 2: Synthesis of this compound from Glutaric Anhydride

Principle: This reaction is a classic example of nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks one of the electrophilic carbonyl carbons of the anhydride. This opens the ring and, after a proton transfer, yields the final this compound product.[14]

Caption: Reaction of glutaric anhydride with ammonia.

Materials:

  • Glutaric Anhydride (57 g, 0.5 mol)

  • Concentrated Ammonium Hydroxide (approx. 30%, ~50 mL)

  • Beaker (500 mL)

  • Ice bath

  • Stir plate and stir bar

  • Hydrochloric acid (concentrated)

  • pH paper or meter

Procedure:

  • Place 57 g of glutaric anhydride into a 500 mL beaker equipped with a magnetic stir bar.

  • Place the beaker in an ice bath to cool. The reaction is exothermic, and cooling helps to control the rate.

  • Slowly and with vigorous stirring, add concentrated ammonium hydroxide to the glutaric anhydride. Continue adding until the anhydride has completely dissolved and the solution becomes clear. This indicates the formation of the ammonium glutaramate salt.

  • Remove the beaker from the ice bath and allow it to warm to room temperature.

  • Carefully acidify the solution by slowly adding concentrated hydrochloric acid while stirring. Monitor the pH continuously. Add acid until the pH of the solution is approximately 3.

  • Upon acidification, this compound will precipitate out of the solution as a white solid.

  • Cool the mixture in an ice bath for 30 minutes to maximize precipitation.

  • Collect the solid product by vacuum filtration using a Büchner funnel.

  • Wash the filter cake with a small amount of cold water to remove any residual salts (e.g., ammonium chloride).

  • Dry the product, preferably in a vacuum oven at a low temperature (e.g., 40-50 °C) to avoid any potential degradation.

Validation:

  • Expected Yield: 70-85%

  • Appearance: White crystalline powder.

  • Characterization: Confirm identity and purity using standard analytical techniques.

Purification and Analytical Characterization

While the precipitation method yields a relatively pure product, further purification may be necessary depending on the end-use requirements.

  • Recrystallization: this compound can be recrystallized from hot water. Dissolve the crude product in a minimum amount of boiling water, allow it to cool slowly to room temperature, and then in an ice bath to induce crystallization. Collect the purified crystals by filtration.

  • Analytical Techniques:

    • High-Performance Liquid Chromatography (HPLC): An essential tool for assessing purity. A C18 reverse-phase column with a buffered aqueous mobile phase is typically effective.[15][16]

    • Infrared (IR) Spectroscopy: Used to confirm the presence of key functional groups. Expect to see characteristic peaks for the carboxylic acid O-H stretch, the amide N-H stretch, and two distinct C=O stretches (one for the carboxylic acid and one for the amide).[17]

    • Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR will provide a definitive structural confirmation of the final product.

    • Mass Spectrometry (MS): Used to confirm the molecular weight of the product.[18]

Applications in Research and Drug Development

The synthesis of this compound is not merely an academic exercise; it is driven by its utility in several high-value applications:

  • Pharmaceutical Synthesis: this compound serves as a versatile intermediate. The carboxylic acid and amide groups can be selectively modified to build more complex molecular scaffolds for new drug candidates.[3][19]

  • Prodrug and Co-crystal Formation: Glutaric acid itself has been used to form co-crystals with APIs to enhance their solubility and oral bioavailability.[20] this compound offers an alternative scaffold for similar pharmaceutical formulation strategies.

  • Polymer Chemistry: As a derivative of glutaric acid, it can be explored for the synthesis of specialty polyamides and polyesters where the pendant amide group can introduce different physical properties, such as hydrogen bonding capabilities.[1][13]

Conclusion

The synthesis of this compound from glutaric acid is most effectively and reliably achieved through a two-step pathway involving the formation and subsequent aminolysis of glutaric anhydride. This method provides excellent control over selectivity, avoiding the formation of di-substituted byproducts and simplifying purification. The protocols detailed in this guide are robust and scalable, providing a solid foundation for researchers in academic and industrial settings. By understanding the chemical principles behind each step and employing rigorous analytical validation, scientists can confidently produce high-purity this compound for applications in drug discovery, material science, and beyond.

References

Physicochemical properties of glutaramic acid

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Physicochemical Properties of Glutaramic Acid

Foreword: In the landscape of molecular science, a compound's utility is fundamentally governed by its physicochemical properties. This guide provides a comprehensive technical overview of this compound (4-carbamoylbutanoic acid), a molecule holding significant potential for researchers, particularly in biochemistry and drug development. As the monoamide of glutaric acid, it possesses a bifunctional nature—a terminal carboxylic acid and an amide group—that dictates its chemical behavior, solubility, and potential for biological interaction. This document moves beyond a simple recitation of data, offering field-proven, validated protocols for property determination and explaining the scientific causality behind these experimental designs. It is intended to serve as a foundational resource for scientists and developers seeking to harness the unique characteristics of this compound.

Molecular Profile of this compound

This compound, a derivative of the five-carbon dicarboxylic acid, glutaric acid, is an important molecule in metabolic contexts and as a structural motif in medicinal chemistry. Its structure is closely related to the key amino acid, glutamic acid, and the neurotransmitter GABA. The presence of both a hydrogen-bond-donating-and-accepting amide group and an ionizable carboxylic acid group on a flexible aliphatic chain makes it a versatile building block for creating molecules with specific conformational and interactive properties.

Structure and Identification
  • Chemical Formula: C₅H₉NO₃

  • Molecular Weight: 131.13 g/mol [1]

  • IUPAC Name: 5-amino-5-oxopentanoic acid[1]

  • Synonyms: 4-carbamoylbutanoic acid, 4-carbamoylbutyric acid[1]

  • CAS Number: 25335-74-4[1]

  • Canonical SMILES: C(CC(=O)N)CC(=O)O[1]

Core Physicochemical Data

A precise understanding of a molecule's physical and chemical properties is non-negotiable for its successful application, influencing everything from reaction kinetics to formulation and bioavailability. The following data for this compound have been compiled from authoritative sources and predictive models.

PropertyValue / DescriptionSource / Rationale
Appearance White crystalline solidBased on similar small organic acids
Melting Point Not readily available; requires experimental determination.N/A
Boiling Point Decomposes upon heating.Typical for compounds with amide and carboxylic acid groups.
Aqueous Solubility Soluble in water.The polar carboxylic acid and amide groups facilitate hydrogen bonding with water.[2]
Acidity (pKa) ~4.5 (Predicted for the carboxylic acid group)Based on the pKa of similar short-chain aliphatic carboxylic acids.

Note: The absence of readily available, verified experimental data for properties like melting point underscores the importance of the standardized characterization protocols outlined in the subsequent section.

Methodologies for Experimental Characterization

The trustworthiness of any scientific claim rests on the validity of its underlying experimental methods. The following protocols are presented as self-validating systems, grounded in established principles and international standards.

Melting Point Determination by Capillary Method

Principle: The melting point of a pure crystalline solid is a sharp, reproducible physical constant. The temperature range over which the solid-to-liquid phase transition occurs provides a primary indication of purity; impurities typically depress the melting point and broaden the range.

Detailed Protocol:

  • Sample Preparation: Ensure the this compound sample is thoroughly dried to eliminate residual solvent, which can act as an impurity.[3] Pulverize a small amount of the sample into a fine powder.

  • Capillary Loading: Jab the open end of a capillary melting point tube into the powder until a small amount of solid enters the tube.[3]

  • Sample Packing: Invert the tube and tap it gently on a hard surface to cause the solid to fall to the sealed end. To ensure dense packing, drop the tube, sealed-end down, through a long, narrow glass tube onto the benchtop. Repeat until the sample is packed to a height of 2-3 mm.[4] Proper packing is critical to avoid shrinking or shifting that can be mistaken for melting.

  • Measurement:

    • Place the loaded capillary tube into the heating block of a calibrated melting point apparatus.[4]

    • For an unknown compound, perform a rapid preliminary measurement by heating at a high rate (e.g., 10-15 °C/minute) to find an approximate melting range.

    • For the accurate measurement, use a fresh sample and heat rapidly to about 20 °C below the approximate melting point.[4]

    • Decrease the heating rate to 1-2 °C per minute to ensure thermal equilibrium between the sample, heating block, and thermometer.

  • Data Recording: Record two temperatures:

    • T₁: The temperature at which the first drop of liquid is observed.[3]

    • T₂: The temperature at which the entire sample has transformed into a clear liquid.[3]

    • The melting point is reported as the range T₁ - T₂.

Causality of Experimental Design: A slow heating rate near the melting point is essential for accuracy. If heated too quickly, the temperature of the heating block will rise faster than the temperature of the sample, leading to a delayed and artificially high reading. A packed height of more than 3 mm will result in a temperature gradient across the sample, causing a broad melting range.

Workflow for Melting Point Determination

G cluster_prep Sample Preparation cluster_measurement Measurement cluster_recording Data Recording A Dry and pulverize This compound B Load into capillary tube (2-3 mm height) A->B C Pack solid tightly B->C D Place in apparatus C->D E Heat rapidly to ~20°C below approx. MP D->E F Heat slowly (1-2°C/min) E->F G Record T1 (first liquid) F->G H Record T2 (all liquid) G->H I Report range T1 - T2 H->I

Caption: Workflow for capillary melting point determination.

Aqueous Solubility Determination via Shake-Flask Method

Principle: This method, based on OECD Guideline 105, is the gold standard for determining the saturation concentration of a substance in a solvent.[5] It relies on achieving a true thermodynamic equilibrium between the dissolved and undissolved states of the compound.

Detailed Protocol:

  • System Preparation: Add an amount of this compound to a volume of high-purity water (e.g., in a glass-stoppered flask) that is clearly in excess of what is expected to dissolve. This ensures that a saturated solution is formed.

  • Equilibration: Seal the flask and place it in a mechanical shaker or on a magnetic stir plate in a constant temperature bath (e.g., 25 °C). Agitate the mixture for a prolonged period, typically 24 to 48 hours, to ensure equilibrium is reached.[6] A preliminary test can help determine the necessary equilibration time.[5]

  • Phase Separation: After agitation, allow the mixture to stand undisturbed at the same constant temperature to let the undissolved solid settle. To ensure complete separation of the solid phase, centrifuge the sample at a controlled temperature.[7]

  • Sampling: Carefully withdraw an aliquot of the clear, supernatant aqueous phase.

  • Quantification: Determine the concentration of this compound in the aliquot using a validated analytical method. High-Performance Liquid Chromatography (HPLC) with UV detection is a common and reliable choice. A calibration curve prepared with standards of known concentration is required for accurate quantification.

Causality of Experimental Design: The "shake-flask" method is designed to overcome kinetic barriers to dissolution. The extended agitation period and the use of excess solid guarantee that the solution reaches its maximum saturation point. Temperature control is paramount, as solubility is highly temperature-dependent. Centrifugation is a critical step to prevent microscopic, undissolved particles from being included in the sample for analysis, which would lead to an overestimation of solubility.

Workflow for Solubility Determination

G A Add excess this compound to water in a sealed flask B Agitate at constant temperature (e.g., 24-48 hours) A->B C Allow phases to separate (or centrifuge) B->C D Withdraw aliquot of clear aqueous supernatant C->D E Determine concentration using a validated method (e.g., HPLC) D->E F Calculate solubility E->F

Caption: Workflow for the shake-flask method of solubility determination.

pKa Determination via Potentiometric Titration

Principle: Potentiometric titration is a highly accurate method for determining the pKa of an ionizable group. It involves monitoring the pH of a solution as a titrant (a strong base for an acidic compound) is added incrementally. The pKa is the pH at which the ionizable group is exactly 50% titrated, a point found at the midpoint of the buffer region on the titration curve.[8]

Detailed Protocol:

  • System Calibration: Calibrate a pH meter and electrode using at least two standard buffer solutions (e.g., pH 4.00 and 7.00) that bracket the expected pKa.

  • Sample Preparation: Accurately weigh a sample of this compound and dissolve it in a known volume of carbonate-free deionized water to create a solution of known concentration (e.g., 0.01 M).[8]

  • Titration Setup: Place the solution in a jacketed beaker to maintain a constant temperature. Introduce a magnetic stir bar for continuous mixing. Immerse the calibrated pH electrode and the tip of a burette containing a standardized strong base (e.g., 0.1 M NaOH) into the solution.

  • Titration Procedure:

    • Record the initial pH of the this compound solution.

    • Add the NaOH titrant in small, precise increments (e.g., 0.1 mL).

    • After each addition, allow the pH reading to stabilize before recording the pH and the total volume of titrant added.[9]

    • Continue the titration well past the equivalence point (the point of steepest pH change).

  • Data Analysis:

    • Plot the measured pH (y-axis) versus the volume of NaOH added (x-axis) to generate a titration curve.

    • Determine the equivalence point (V_eq), which is the inflection point of the curve. This can be found more accurately by plotting the first derivative (ΔpH/ΔV) against volume and finding the peak.

    • The pKa is equal to the pH at the half-equivalence point (V_eq / 2).

Causality of Experimental Design: Using carbonate-free water and NaOH is crucial because dissolved CO₂ forms carbonic acid, which would interfere with the titration of this compound and distort the shape of the curve.[8] Slow, incremental addition of titrant and allowing the pH to stabilize ensures that the measurement reflects a true equilibrium at each point. The half-equivalence point is chosen because, according to the Henderson-Hasselbalch equation (pH = pKa + log([A⁻]/[HA])), when the acid is 50% neutralized, the concentrations of the protonated ([HA]) and deprotonated ([A⁻]) forms are equal, making the log term zero and thus pH = pKa.

Spectroscopic Profile

Spectroscopic analysis provides a molecular fingerprint, confirming the presence of key functional groups and the overall structure.

  • Infrared (IR) Spectroscopy: The IR spectrum of this compound is expected to show characteristic absorption bands confirming its structure:

    • ~3400-3200 cm⁻¹: N-H stretching vibrations of the primary amide.

    • ~3300-2500 cm⁻¹: A very broad O-H stretching band from the hydrogen-bonded carboxylic acid.

    • ~1710 cm⁻¹: A strong C=O stretching absorption for the carboxylic acid carbonyl.

    • ~1650 cm⁻¹: A strong C=O stretching absorption for the amide carbonyl (Amide I band).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy:

    • ¹H NMR: The proton NMR spectrum would show signals for the three distinct methylene (-CH₂-) groups, with chemical shifts and splitting patterns determined by their proximity to the electron-withdrawing amide and carboxylic acid groups. The exchangeable protons of the -COOH and -NH₂ groups would also be visible, often as broad singlets.

    • ¹³C NMR: The carbon NMR spectrum would display five signals: one for each of the three methylene carbons and two downfield signals for the carbonyl carbons of the amide and carboxylic acid, confirming the carbon skeleton.

Conclusion for the Field

While this compound is a structurally simple molecule, a rigorous and systematic determination of its physicochemical properties is essential for its effective use in any research or development pipeline. The properties of aqueous solubility and acidity are paramount, directly impacting its behavior in biological systems. This guide provides the necessary framework for obtaining this critical data through validated, reproducible experimental protocols. The application of these methods will ensure that subsequent research—be it in metabolic studies, medicinal chemistry, or materials science—is built upon a foundation of high-quality, trustworthy data.

References

Biological role of glutaramic acid in metabolic pathways

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Biological Roles of Glutamate and Glutarate in Metabolic Pathways

Foreword: Clarifying the Nomenclature

In the landscape of metabolic biochemistry, precision in terminology is paramount. The topic of this guide centers on key five-carbon dicarboxylic acids and their derivatives. It is essential to distinguish between three similarly named molecules:

  • Glutamic Acid (Glutamate): An α-amino acid, fundamental to protein synthesis, nitrogen metabolism, and neurotransmission. In physiological pH, it exists predominantly in its anionic form, glutamate.

  • Glutaric Acid (Glutarate): A linear dicarboxylic acid that is a key intermediate in the catabolism of the amino acids lysine and tryptophan. Its accumulation is central to the pathophysiology of a serious inherited metabolic disorder.

  • Glutaramic Acid: The mono-amide of glutaric acid. While chemically related, it does not hold a prominent, well-documented role as a central player in major metabolic pathways compared to glutamate and glutarate.

This guide will focus on Glutamic Acid and Glutaric Acid , providing an in-depth exploration of their distinct and critical roles in cellular metabolism, health, and disease, tailored for researchers, scientists, and drug development professionals.

Section 1: Glutamic Acid: The Nexus of Carbon and Nitrogen Metabolism

Glutamate is arguably one of the most vital molecules in cellular metabolism. It is not only one of the 20 proteinogenic amino acids but also sits at a critical crossroads, linking the metabolism of carbohydrates and amino acids. Its concentration in the brain is the highest of all amino acids, underscoring its metabolic and signaling importance.[1]

Synthesis and Degradation: A Reversible Link to the TCA Cycle

Glutamate's carbon skeleton is directly derived from, and can be converted back to, α-ketoglutarate , a key intermediate of the Tricarboxylic Acid (TCA) cycle. This bidirectional conversion is catalyzed by two principal types of reactions:

  • Reductive Amination/Oxidative Deamination via Glutamate Dehydrogenase (GDH): This is a pivotal, reversible reaction occurring in the mitochondria that can either fix free ammonia into an organic molecule or release it.[2] The direction is largely dictated by the cell's energy state and the relative concentrations of reactants.[3][4]

    • Synthesis (Reductive Amination): α-ketoglutarate + NH₄⁺ + NAD(P)H ⇌ L-glutamate + NAD(P)⁺ + H₂O

    • Degradation (Oxidative Deamination): L-glutamate + NAD(P)⁺ + H₂O ⇌ α-ketoglutarate + NH₄⁺ + NAD(P)H

    The GDH reaction is allosterically regulated. It is inhibited by energy-rich molecules like GTP and ATP and activated by energy-poor molecules like ADP, ensuring that glutamate is catabolized for energy only when needed.[3][5][6]

  • Transamination via Aminotransferases: This is the most common route for glutamate synthesis, where an amino group is transferred from another amino acid to α-ketoglutarate.[1][7] These reactions, which require the cofactor pyridoxal phosphate (PLP), do not result in net synthesis or loss of nitrogen but rather redistribute it.

    • General Reaction: Amino Acid₁ + α-ketoglutarate ⇌ α-keto Acid₁ + Glutamate

    • Key Examples:

      • Alanine + α-ketoglutarate ⇌ Pyruvate + Glutamate (Catalyzed by ALT)

      • Aspartate + α-ketoglutarate ⇌ Oxaloacetate + Glutamate (Catalyzed by AST)

These reactions underscore glutamate's role as a universal collector and donor of amino groups, linking the carbon skeletons of various amino acids to the central energy-producing pathways of the cell.[1][8]

Glutamate Synthesis Pathways cluster_gdh Glutamate Dehydrogenase (GDH) cluster_transaminase Aminotransferases (ALT, AST) AKG α-Ketoglutarate (TCA Cycle Intermediate) Glutamate L-Glutamate Glutamate->AKG Transamination AA Other Amino Acids (e.g., Alanine, Aspartate) AA->Glutamate PLP KA α-Keto Acids (e.g., Pyruvate, Oxaloacetate) AA->KA NH4 Ammonia (NH₄⁺) NH4->Glutamate NAD(P)H → NAD(P)⁺

Caption: Synthesis of L-Glutamate from α-Ketoglutarate.
A Central Role in Nitrogen Homeostasis

The body must safely transport and dispose of excess nitrogen generated from amino acid catabolism. Glutamate and its amide derivative, glutamine, are the primary molecules for this task.

  • Nitrogen Collection: Through the transamination reactions described above, nitrogen from a wide array of amino acids is funneled into glutamate.[9]

  • Nitrogen Transport: In peripheral tissues like muscle, excess ammonia is "fixed" onto glutamate to form glutamine, a reaction catalyzed by glutamine synthetase .[10] Glutamine is a non-toxic carrier of two nitrogen atoms and is released into the bloodstream.

  • Delivery to Liver and Kidney: The liver is the primary site of urea synthesis. Here, glutamine is hydrolyzed by glutaminase back to glutamate and free ammonia.[10] The glutamate can then be deaminated by GDH to release a second molecule of ammonia.[9] Both ammonia molecules can then enter the Urea Cycle for safe excretion.[1][4][11]

The Glutamate-Glutamine Cycle: Fueling the Brain

In the central nervous system (CNS), glutamate is the most abundant excitatory neurotransmitter.[1] Its concentration in the synaptic cleft must be tightly regulated to prevent excitotoxicity. This is achieved by the glutamate-glutamine cycle, an elegant metabolic partnership between neurons and astrocytes.[12][13]

  • Release & Uptake: Upon neuronal firing, glutamate is released into the synapse. It is rapidly cleared not by the neuron, but by surrounding astrocytes via excitatory amino acid transporters (EAATs).[14][15]

  • Conversion in Astrocytes: Inside the astrocyte, glutamate is converted to glutamine by the astrocyte-exclusive enzyme, glutamine synthetase . This step effectively "neutralizes" the neurotransmitter and detoxifies ammonia.[12][16]

  • Transport to Neurons: Glutamine is then shuttled out of the astrocyte and taken up by the presynaptic neuron.[14][15]

  • Regeneration of Glutamate: Within the neuron's mitochondria, glutaminase converts glutamine back into glutamate, which is then repackaged into synaptic vesicles, ready for the next round of neurotransmission.[12][13]

This cycle is critical for sustaining glutamatergic neurotransmission, as neurons cannot perform de novo synthesis of glutamate from glucose.[12]

Glutamate-Glutamine Cycle cluster_neuron Presynaptic Neuron cluster_astrocyte Astrocyte Glutamine_N Glutamine Glutaminase Glutaminase Glutamine_N->Glutaminase Glutamate_N Glutamate Vesicle Synaptic Vesicle (VGLUT) Glutamate_N->Vesicle Synapse Synaptic Cleft Vesicle->Synapse Release Glutaminase->Glutamate_N Glutamate_A Glutamate GS Glutamine Synthetase (GS) Glutamate_A->GS Glutamine_A Glutamine Glutamine_A->Glutamine_N Transport GS->Glutamine_A Synapse->Glutamate_A Uptake (EAAT)

Caption: The Glutamate-Glutamine cycle between neurons and astrocytes.
Precursor for Key Biomolecules

Glutamate's metabolic importance extends to its role as a precursor for other essential molecules:

  • Gamma-Aminobutyric Acid (GABA): In inhibitory neurons, glutamate is decarboxylated by glutamate decarboxylase (GAD) to form GABA, the primary inhibitory neurotransmitter in the CNS.[1][17][18] This conversion is a critical control point for balancing neuronal excitation and inhibition.

  • Glutathione (GSH): Glutamate is one of the three amino acid components (along with cysteine and glycine) of glutathione, the cell's most important endogenous antioxidant. The synthesis is initiated by glutamate-cysteine ligase.[13][19]

  • Other Amino Acids: The carbon skeleton of glutamate can be converted into proline and arginine through multi-step enzymatic pathways.[7][20]

Section 2: Glutaric Acid: A Clinically Significant Catabolite

Unlike the ubiquitous and versatile glutamic acid, glutaric acid is primarily known for its role in a specific metabolic context: the catabolism of amino acids and the pathology that arises when this process is disrupted.

Metabolic Origin from Lysine and Tryptophan

Glutaric acid is not a direct product but arises from the breakdown of glutaryl-CoA , a central intermediate in the mitochondrial degradation pathways of L-lysine, L-hydroxylysine, and L-tryptophan.[21][22][23]

The key, and ultimately pathogenic, step in this pathway is the conversion of glutaryl-CoA to crotonyl-CoA, catalyzed by the mitochondrial enzyme Glutaryl-CoA Dehydrogenase (GCDH) .[24] This is an irreversible oxidative decarboxylation reaction that requires a flavin adenine dinucleotide (FAD) cofactor.[25]

Lysine Catabolism Lysine L-Lysine & L-Tryptophan Intermediates Multiple Enzymatic Steps Lysine->Intermediates GlutarylCoA Glutaryl-CoA Intermediates->GlutarylCoA GCDH Glutaryl-CoA Dehydrogenase (GCDH) GlutarylCoA->GCDH FAD → FADH₂ GA Glutaric Acid (Accumulates) GlutarylCoA->GA Hydrolysis HGA 3-Hydroxyglutaric Acid (Accumulates) GlutarylCoA->HGA Alternative Pathway CrotonylCoA Crotonyl-CoA (Enters further metabolism) GCDH->CrotonylCoA FAD → FADH₂

Caption: Lysine/Tryptophan catabolism and the role of GCDH.
Pathophysiology of Glutaric Aciduria Type I (GA-I)

Glutaric Aciduria Type I (GA-I) is an autosomal recessive disorder caused by mutations in the GCDH gene, leading to deficient or absent GCDH enzyme activity.[26][27][28] This deficiency blocks the catabolic pathway, causing the upstream metabolite, glutaryl-CoA, and its derivatives to accumulate to toxic levels.[29][30]

  • Accumulating Metabolites: The primary accumulating compounds are glutaric acid and 3-hydroxyglutaric acid .[31] These are found in high concentrations in the blood, urine, and cerebrospinal fluid of affected individuals.[32]

  • Neurotoxicity: The brain, particularly the developing basal ganglia, is exquisitely sensitive to these toxic metabolites.[30] The proposed mechanisms of neurotoxicity are multifactorial:

    • Excitotoxicity: Glutaric acid is structurally similar to glutamate and can act on NMDA receptors, leading to excessive neuronal stimulation, calcium influx, and excitotoxic cell death.

    • Impaired Energy Metabolism: Accumulating glutaryl-CoA can inhibit other mitochondrial enzymes, including the α-ketoglutarate dehydrogenase complex of the TCA cycle, disrupting cellular energy production.[31]

  • Clinical Manifestations: Untreated individuals often appear normal at birth but are at high risk of suffering an acute encephalopathic crisis, typically between 3 and 36 months of age, often triggered by a catabolic stressor like an infection or fever.[33][34] This crisis leads to irreversible bilateral striatal necrosis, resulting in a severe and debilitating dystonic movement disorder.[26] Early diagnosis through newborn screening and prompt initiation of a lysine-restricted diet and carnitine supplementation can prevent this devastating neurological damage.[32][33]

EnzymePathway InvolvementGeneCellular LocationCofactor/SubstrateClinical Relevance (if deficient)
Glutamate Dehydrogenase (GDH) Reversible conversion of Glutamate ↔ α-KetoglutarateGLUD1MitochondriaNAD⁺/NADP⁺, NH₄⁺Hyperinsulinism/hyperammonemia syndrome
Aminotransferases (ALT/AST) Reversible transfer of amino groups to form GlutamateGPT/GOTCytosol/MitochondriaPyridoxal Phosphate (PLP)Liver damage markers
Glutamine Synthetase (GS) Synthesis of Glutamine from GlutamateGLULCytosol (Astrocytes)ATP, NH₄⁺Rare systemic glutamine deficiency
Glutaminase (GLS) Hydrolysis of Glutamine to GlutamateGLSMitochondria (Neurons)PhosphateRole in cancer metabolism
Glutamate Decarboxylase (GAD) Synthesis of GABA from GlutamateGAD1/2Cytosol (Neurons)Pyridoxal Phosphate (PLP)Stiff-person syndrome (autoimmune)
Glutaryl-CoA Dehydrogenase (GCDH) Catabolism of Glutaryl-CoA from Lysine/Tryptophan degradationGCDHMitochondriaFADGlutaric Aciduria Type I (GA-I)

Section 3: Experimental Protocols

Protocol: Quantification of Glutaric Acid in Urine by LC-MS/MS

This protocol describes a robust method for the sensitive and specific quantification of glutaric acid, essential for the diagnosis and monitoring of GA-I. The principle involves stable-isotope dilution liquid chromatography-tandem mass spectrometry (LC-MS/MS).

1. Materials and Reagents:

  • Urine samples (patient and control)

  • Glutaric acid analytical standard

  • Glutaric acid-d₄ (deuterated) internal standard (IS)

  • Acetonitrile (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Type 1 Ultrapure Water

  • Centrifuge tubes and autosampler vials

2. Sample Preparation:

  • Thaw urine samples to room temperature and vortex to mix.

  • Centrifuge samples at 14,000 x g for 10 minutes to pellet any precipitate.

  • In a clean microcentrifuge tube, combine 50 µL of urine supernatant with 450 µL of an ice-cold "precipitation/internal standard solution" (this solution is typically 90% acetonitrile, 10% water, containing the glutaric acid-d₄ IS at a known concentration, e.g., 1 µM).

  • Vortex vigorously for 30 seconds to precipitate proteins.

  • Incubate on ice for 20 minutes.

  • Centrifuge at 16,000 x g for 15 minutes at 4°C.

  • Carefully transfer the supernatant to an LC-MS autosampler vial for analysis.

3. LC-MS/MS Analysis:

  • Liquid Chromatography (LC):

    • Column: A reverse-phase C18 column (e.g., 2.1 x 100 mm, 1.8 µm particle size) is commonly used.

    • Mobile Phase A: Water + 0.1% Formic Acid

    • Mobile Phase B: Acetonitrile + 0.1% Formic Acid

    • Gradient: A typical gradient would start at 5% B, ramp to 95% B over 5 minutes, hold for 2 minutes, and then re-equilibrate at 5% B for 3 minutes.

    • Flow Rate: 0.3 mL/min

    • Injection Volume: 5 µL

  • Tandem Mass Spectrometry (MS/MS):

    • Ionization Mode: Electrospray Ionization (ESI), Negative Mode.

    • Detection Mode: Multiple Reaction Monitoring (MRM).

    • MRM Transitions (Precursor Ion → Product Ion):

      • Glutaric Acid: m/z 131.0 → 87.0

      • Glutaric Acid-d₄ (IS): m/z 135.0 → 90.0

4. Data Analysis:

  • Generate a standard curve by preparing calibrators of known glutaric acid concentrations and processing them alongside the samples.

  • For each sample, integrate the peak area for both the analyte (glutaric acid) and the internal standard (glutaric acid-d₄).

  • Calculate the ratio of the analyte peak area to the IS peak area.

  • Determine the concentration of glutaric acid in the unknown samples by interpolating their area ratios against the standard curve.

  • Normalize the final concentration to urinary creatinine to account for variations in urine dilution.

LC-MS Workflow Sample 1. Urine Sample Collection Spike 2. Spike with Internal Standard (GA-d₄) Sample->Spike Precipitate 3. Protein Precipitation (Acetonitrile) Spike->Precipitate Centrifuge 4. Centrifugation Precipitate->Centrifuge Supernatant 5. Collect Supernatant Centrifuge->Supernatant LC 6. Liquid Chromatography (Separation on C18 column) Supernatant->LC MS 7. Mass Spectrometry (Ionization & Fragmentation) LC->MS Detect 8. MRM Detection (Quantification) MS->Detect Analyze 9. Data Analysis (Ratio to IS & Standard Curve) Detect->Analyze

Caption: Workflow for Glutaric Acid quantification by LC-MS/MS.

Conclusion

Glutamic acid and glutaric acid, while structurally similar, play vastly different roles in human metabolism. Glutamic acid stands as a central hub, a critical node that connects carbohydrate and protein metabolism, facilitates nitrogen transport, and directs neurotransmission in the brain. Its versatility and central position make it indispensable for cellular function. In contrast, glutaric acid is a metabolic intermediate whose significance is defined by its absence in normal physiology and its toxic accumulation in disease. The study of its pathophysiology in Glutaric Aciduria Type I provides profound insights into mitochondrial function, neurodevelopment, and the critical importance of unimpeded amino acid catabolism. For researchers and drug developers, understanding the pathways governing both of these molecules is crucial for developing therapies for neurological disorders, metabolic diseases, and cancer.

References

A Theoretical Guide to the Stability Analysis of Glutaramic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Audience: Researchers, scientists, and drug development professionals.

Core Directive: This guide provides a comprehensive framework for assessing the stability of glutaramic acid using state-of-the-art theoretical and computational chemistry methods. It is structured to deliver not just procedural steps, but the underlying scientific rationale, empowering researchers to design and interpret their own computational studies.

Introduction: The Imperative of Molecular Stability

In the realm of pharmaceutical development, the intrinsic stability of a molecule is a cornerstone of its viability as a therapeutic agent or excipient. Degradation can lead to loss of efficacy, the formation of toxic byproducts, and unpredictable pharmacokinetics. This compound (systematic name: 4-carbamoylbutanoic acid), the monoamide of glutaric acid, serves as an important structural motif and a potential metabolic product.[1][2][3] Understanding its degradation pathways is crucial for predicting shelf-life, formulation compatibility, and metabolic fate.

This guide eschews a simple recitation of facts in favor of a deep dive into the theoretical methodologies used to predict and understand the chemical stability of molecules like this compound. We will explore how modern computational tools can map out potential degradation reactions, calculate their energy barriers, and ultimately provide a quantitative assessment of molecular stability before significant resources are committed to experimental work.

1.1 Defining the Molecule: this compound

This compound is a dicarboxylic acid monoamide with the chemical formula C₅H₉NO₃. It is structurally distinct from the proteinogenic amino acid glutamine, which is the monoamide of glutamic acid. Its structure features both a carboxylic acid and an amide functional group, making it susceptible to specific degradation pathways, such as hydrolysis and intramolecular cyclization.

1.2 Why Theoretical Studies?

Experimental stability studies, while essential, can be time-consuming and resource-intensive. Theoretical studies offer a powerful complementary approach, providing insights at an atomic level that are often inaccessible through experiment alone.[4] By modeling the electronic structure and energy landscape of a molecule, we can:

  • Identify the most stable three-dimensional structures (conformers).

  • Postulate plausible chemical degradation pathways.

  • Calculate the activation energies required for these degradation reactions to occur.

  • Screen for potential instabilities under various environmental conditions (e.g., pH, solvent).

Foundational Concepts in Computational Chemistry

To accurately model chemical stability, we must first understand the theoretical language used to describe molecular behavior. The central concept is the Potential Energy Surface (PES) , a mathematical landscape that maps the potential energy of a molecule as a function of its atomic coordinates.[5][6] Stable molecules reside in the valleys (energy minima) of this surface, while chemical reactions traverse pathways between valleys, crossing over mountain passes (saddle points).

Diagram: The Potential Energy Surface

PES cluster_0 Potential Energy Surface Reactants Reactants (Energy Minimum) TS Transition State (Saddle Point) Reactants->TS Activation Energy (ΔG‡) Products Products (Energy Minimum) TS->Products Reaction Progress

Caption: A simplified representation of a reaction path on the Potential Energy Surface (PES).

2.1 Quantum Mechanics (QM) for Chemical Insight

To construct an accurate PES, we turn to quantum mechanics. For molecules of this size, Density Functional Theory (DFT) offers the best compromise between computational accuracy and cost.[7][8] Unlike simpler methods, DFT accounts for electron correlation, which is critical for correctly describing bond breaking and formation.

2.1.1 The Causality of Method Selection: Functionals and Basis Sets

The accuracy of a DFT calculation hinges on two key choices: the exchange-correlation functional and the basis set.

  • Functional: The functional (e.g., B3LYP, ωB97X-D) is the mathematical approximation at the heart of DFT. Hybrid functionals like B3LYP are often a good starting point for organic molecules. For studying reaction barriers, range-separated functionals like ωB97X-D can provide improved accuracy.

  • Basis Set: A basis set is a set of mathematical functions used to build the molecular orbitals.[9] For molecules with heteroatoms and potential for hydrogen bonding, like this compound, a Pople-style basis set like 6-311+G(d,p) or a correlation-consistent basis set like cc-pVTZ is recommended.[9][10] The inclusion of "+" indicates diffuse functions, which are essential for describing lone pairs and anions, while "(d,p)" denotes polarization functions, which allow for non-spherical electron density distribution, crucial for accurate bond descriptions.

2.2 Simulating Reality: The Role of Solvation Models

Reactions in the lab rarely occur in a vacuum. The solvent environment can dramatically influence stability. Explicitly modeling every solvent molecule is computationally prohibitive for routine calculations. Instead, we use implicit continuum solvent models , such as the Polarizable Continuum Model (PCM).[10] PCM treats the solvent as a continuous dielectric medium, capturing the bulk electrostatic effects of the solvent on the solute, which provides a more realistic energy landscape without excessive computational demand.[10][11]

A Self-Validating Workflow for Stability Analysis

Diagram: Computational Workflow for Stability Assessment

Workflow start Define Molecular Structure conf_search Step 1: Conformational Search Identify low-energy isomers start->conf_search geom_opt Step 2: Geometry Optimization Find stationary points on PES conf_search->geom_opt freq_calc Step 3: Frequency Analysis Confirm minima (no imaginary freq.) Confirm TS (one imaginary freq.) geom_opt->freq_calc ts_search Step 4: Transition State (TS) Search Locate saddle points for degradation pathways freq_calc->ts_search Identified Minima irc_calc Step 5: IRC Calculation Verify TS connects reactants and products freq_calc->irc_calc Verified TS ts_search->freq_calc Putative TS Structure final_energy Step 6: Final Energy Calculation High-level theory for accurate ΔG‡ irc_calc->final_energy end Predict Stability final_energy->end

Caption: A step-by-step workflow for the theoretical prediction of molecular stability.

Experimental Protocol: Detailed Computational Methodology

Objective: To calculate the activation energy for a potential degradation pathway of this compound.

Software: Gaussian, ORCA, GAMESS, or similar quantum chemistry package.[7][12][13]

  • Structure Preparation:

    • Build the 3D structure of this compound using a molecular editor like Avogadro.[7]

    • Perform an initial, low-cost molecular mechanics (e.g., MMFF94 force field) geometry optimization to obtain a reasonable starting structure.

  • Conformational Analysis:

    • Rationale: this compound has several rotatable bonds. The global minimum energy conformer must be identified as it is the thermodynamic ground state.

    • Procedure: Perform a systematic or stochastic conformational search. For a molecule of this size, a DFT-level search is feasible. Use a modest basis set (e.g., 6-31G(d)) to screen many conformers, followed by re-optimization of the lowest-energy candidates at the target level of theory.[10]

  • Reactant Geometry Optimization and Frequency Calculation:

    • Procedure: Take the lowest energy conformer of this compound. Perform a full geometry optimization using DFT (e.g., ωB97X-D/cc-pVTZ) with an implicit solvent model (e.g., PCM, water).

    • Following optimization, perform a vibrational frequency calculation at the same level of theory.

    • Self-Validation: A true energy minimum will have zero imaginary frequencies . The presence of an imaginary frequency indicates a saddle point or a failed optimization. The calculated frequencies also provide the zero-point vibrational energy (ZPVE) and thermal corrections needed to compute Gibbs free energy.

  • Transition State (TS) Identification and Optimization:

    • Rationale: The transition state represents the highest energy point along the lowest energy reaction path.[14][15] Its structure provides insight into the reaction mechanism.

    • Procedure: Propose a reaction (e.g., intramolecular cyclization). Create an initial guess for the TS structure, which is often an intermediate between the reactant and product. Perform a TS optimization (e.g., using the Berny algorithm with Opt=TS).

    • Follow the TS optimization with a frequency calculation.

    • Self-Validation: A true first-order saddle point (a transition state) will have exactly one imaginary frequency .[14] The eigenvector of this frequency corresponds to the motion along the reaction coordinate—visualizing this confirms the nature of the transition.

  • Intrinsic Reaction Coordinate (IRC) Calculation:

    • Rationale: This step confirms that the identified TS correctly connects the desired reactant and product.[6][16]

    • Procedure: Starting from the optimized TS geometry, perform an IRC calculation. This traces the minimum energy path downhill from the TS in both the forward and reverse directions.

    • Self-Validation: The IRC path must terminate at the optimized reactant and product structures. If it leads to different molecules, the TS is for another reaction.

  • Energy Calculation and Interpretation:

    • The Gibbs Free Energy of Activation (ΔG‡) is calculated as: ΔG‡ = G(Transition State) - G(Reactant)

    • A lower ΔG‡ indicates a faster reaction rate and thus lower stability under the modeled conditions. Generally, a barrier of >20-25 kcal/mol suggests a molecule is relatively stable at room temperature.

Case Study: Intramolecular Cyclization of this compound

A plausible non-hydrolytic degradation pathway for this compound is intramolecular cyclization. The amide nitrogen can act as a nucleophile, attacking the carboxylic acid carbon, leading to the formation of glutarimide and the elimination of a water molecule.

Diagram: Proposed Cyclization Pathway

Degradation Reactant This compound (Reactant) TS Cyclic Transition State Reactant->TS ΔG‡ Intermediate Tetrahedral Intermediate TS->Intermediate Product Glutarimide + H2O (Products) Intermediate->Product - H2O

Caption: A potential degradation pathway for this compound via intramolecular cyclization.

Computational analysis of this pathway would involve finding the transition state for the initial nucleophilic attack. The calculated activation energy provides a direct measure of the kinetic stability of this compound with respect to this degradation route.

Data Presentation: Hypothetical Energy Profile

The results of such a study can be summarized in a clear, tabular format.

SpeciesElectronic Energy (Hartree)Gibbs Free Energy Correction (Hartree)Final Gibbs Free Energy (Hartree)Relative Gibbs Free Energy (kcal/mol)
This compound (Reactant)-512.123450.11021-512.013240.0
Transition State (TS)-512.078900.10955-511.96935+27.5
Glutarimide + H₂O (Products)-512.134560.11500-512.01956-3.97

Note: These are illustrative values. Actual values must be obtained from rigorous calculations.

Interpretation: In this hypothetical example, the activation barrier (ΔG‡) of +27.5 kcal/mol suggests that this compound is kinetically stable towards unimolecular cyclization at ambient temperatures. The negative relative energy of the products indicates the reaction is thermodynamically favorable but kinetically slow.

Conclusion: From Theory to Practice

This guide has outlined a comprehensive and scientifically rigorous framework for the theoretical investigation of this compound stability. By combining powerful computational methods like Density Functional Theory with a systematic and self-validating workflow, researchers can gain profound insights into potential degradation mechanisms.[6][16] This approach allows for the early identification of molecular liabilities, guiding the design of more stable drug candidates and formulations. While computational studies do not replace experimental validation, they provide an invaluable predictive tool, focusing laboratory efforts and accelerating the drug development pipeline. The synergy between theoretical prediction and experimental verification represents the future of rational molecular design and stability assessment.

References

Glutaramic acid CAS number and chemical identifiers

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to Glutaramic Acid

Abstract

This technical guide provides a comprehensive overview of this compound (CAS RN: 25335-74-4), a mono-amide derivative of glutaric acid.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the core chemical identifiers, physicochemical properties, synthesis, and analytical characterization of this compound. By synthesizing technical data with practical insights, this guide aims to serve as an essential resource for laboratory applications and advanced research initiatives. We will explore the causality behind experimental choices and provide self-validating protocols to ensure scientific integrity and reproducibility.

Introduction: The Scientific Context of this compound

While not as ubiquitous as its parent compound, glutaric acid, or its amino acid counterpart, glutamic acid, this compound holds a unique position in chemical and biomedical research. As a dicarboxylic acid monoamide, it possesses both a carboxylic acid and an amide functional group, granting it distinct chemical properties that are of interest in the synthesis of novel chemical entities.[1]

Its structural similarity to endogenous molecules suggests potential roles in metabolic pathways and as a building block for designing peptidomimetics and other bioactive compounds. Understanding its fundamental characteristics is the first step for any researcher aiming to leverage this molecule in drug discovery, polymer science, or metabolic studies.

Core Chemical Identifiers and Physicochemical Properties

Precise identification and understanding of a compound's properties are foundational to any scientific endeavor. This section provides the essential identifiers and physicochemical data for this compound, consolidated for ease of reference.

Nomenclature and Registry Information

The unambiguous identification of a chemical substance is critical for procurement, regulatory compliance, and scientific communication. The CAS Registry Number is a universally accepted unique identifier.

IdentifierValueSource
CAS Number 25335-74-4PubChem[1]
IUPAC Name 5-amino-5-oxopentanoic acidPubChem[1][2]
Synonyms 4-carbamoylbutanoic acid, 4-carbamoylbutyric acid, Glutaric acid monoamidePubChem[1]
Molecular Formula, Weight, and Structural Representations

Structural representations are vital for understanding the molecule's connectivity and spatial arrangement, which in turn dictate its chemical behavior and biological interactions.

PropertyValueSource
Molecular Formula C5H9NO3PubChem[1][2]
Molecular Weight 131.13 g/mol PubChem[1]
Canonical SMILES C(CC(=O)N)CC(=O)OPubChem[1][2]
InChI InChI=1S/C5H9NO3/c6-4(7)2-1-3-5(8)9/h1-3H2,(H2,6,7)(H,8,9)PubChem[1][2]
InChIKey GTFMAONWNTUZEW-UHFFFAOYSA-NPubChem[1][2]

graph Glutaramic_Acid_Structure {
layout=neato;
node [shape=plaintext];
edge [color="#202124"];

// Atom nodes C1 [label="C", pos="0,0!"]; O1 [label="O", pos="-0.8,-0.5!"]; O2 [label="OH", pos="0.8,-0.5!"]; C2 [label="CH₂", pos="0,1.5!"]; C3 [label="CH₂", pos="0,3!"]; C4 [label="CH₂", pos="0,4.5!"]; C5 [label="C", pos="0,6!"]; O3 [label="O", pos="-0.8,6.5!"]; N1 [label="NH₂", pos="0.8,6.5!"];

// Bonds C1 -- O1 [label="", len=1.0]; C1 -- O2 [label="", len=1.0]; C1 -- C2 [label="", len=1.5]; C2 -- C3 [label="", len=1.5]; C3 -- C4 [label="", len=1.5]; C4 -- C5 [label="", len=1.5]; C5 -- O3 [label="", len=1.0]; C5 -- N1 [label="", len=1.0]; }

Caption: 2D Chemical Structure of this compound.

Physicochemical Data

The physical properties of this compound are crucial for designing experimental conditions, such as solvent selection for reactions or analytical method development.

PropertyValueNotes
XLogP3-AA (Predicted) -0.9A measure of lipophilicity. The negative value indicates high hydrophilicity.[2]
Hydrogen Bond Donor Count 2From the -OH and -NH2 groups.
Hydrogen Bond Acceptor Count 3From the two O atoms and the N atom.
Rotatable Bond Count 4Indicates conformational flexibility.

Synthesis and Chemical Reactivity

This compound is formally derived from glutaric acid by the conversion of one of its two carboxylic acid groups into a primary amide.[1] This structural relationship provides the most logical and common synthetic routes.

Synthetic Pathway from Glutaric Anhydride

A prevalent and efficient laboratory-scale synthesis involves the aminolysis of glutaric anhydride. This method is favored for its high atom economy and relatively mild reaction conditions.

  • Reactants : Glutaric anhydride and a source of ammonia (e.g., aqueous ammonium hydroxide).

  • Mechanism : The reaction proceeds via a nucleophilic acyl substitution. The lone pair of electrons on the nitrogen atom of ammonia attacks one of the electrophilic carbonyl carbons of the anhydride ring. This leads to the opening of the five-membered ring.

  • Proton Transfer : A subsequent proton transfer results in the formation of the final product, this compound, which contains a carboxylic acid at one end and an amide at the other.

  • Work-up : The reaction mixture is typically acidified to ensure the carboxylic acid group is fully protonated, followed by crystallization or chromatography to isolate the pure product.

The choice of an aqueous ammonia solution is a practical one; it is readily available and the water can be easily removed during work-up. The exothermicity of the reaction should be managed by cooling the reaction vessel, especially during the initial addition of the amine.

Analytical Characterization Protocols

Rigorous analytical characterization is non-negotiable for verifying the identity and purity of a synthesized or purchased compound. Below are standard protocols for the characterization of this compound.

High-Performance Liquid Chromatography (HPLC)

HPLC is the workhorse for assessing the purity of non-volatile organic compounds. A reverse-phase method is typically suitable for a polar molecule like this compound.

Objective: To determine the purity of a this compound sample.

Methodology:

  • Column: C18 Reverse-Phase column (e.g., 4.6 x 150 mm, 5 µm particle size). The C18 stationary phase provides sufficient retention for polar analytes when using a highly aqueous mobile phase.

  • Mobile Phase A: 0.1% Formic Acid in Water. The acid suppresses the ionization of the carboxylic acid group, leading to better peak shape.

  • Mobile Phase B: Acetonitrile.

  • Gradient: Start with 98% A / 2% B, hold for 2 minutes. Linearly increase to 50% B over 10 minutes. Hold for 2 minutes. Return to initial conditions and equilibrate for 5 minutes.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm. The amide and carboxylic acid chromophores have absorbance at low UV wavelengths.

  • Injection Volume: 10 µL.

  • Sample Preparation: Dissolve the sample in the initial mobile phase (98:2 Water:Acetonitrile with 0.1% Formic Acid) to a concentration of 1 mg/mL.

System Validation: The protocol is self-validating by running a blank (injection of mobile phase) to identify system peaks and a standard of known purity, if available. Peak symmetry and retention time consistency across multiple injections are key indicators of a robust method.

HPLC_Workflow cluster_prep Sample Preparation cluster_hplc HPLC Analysis cluster_data Data Analysis prep Dissolve 1 mg/mL in Mobile Phase A inject Inject 10 µL prep->inject separate C18 Column Separation (Gradient Elution) inject->separate detect UV Detection (210 nm) separate->detect analyze Integrate Peaks purity Calculate % Purity (Area Normalization) analyze->purity

Caption: Standard workflow for HPLC purity analysis of this compound.

Mass Spectrometry (MS)

Mass spectrometry is used to confirm the molecular weight of the compound. Electrospray ionization (ESI) is the preferred technique for polar molecules like this compound.

Objective: To confirm the molecular weight of this compound.

Methodology:

  • Ionization Mode: ESI, both positive and negative modes should be checked.

  • Expected Ions:

    • Positive Mode: [M+H]⁺ at m/z 132.06.[2]

    • Negative Mode: [M-H]⁻ at m/z 130.05.[2]

  • Sample Preparation: Infuse a dilute solution (approx. 10 µg/mL) in 50:50 acetonitrile:water with 0.1% formic acid (for positive mode) or 0.1% ammonium hydroxide (for negative mode).

Trustworthiness: The observation of the correct mass-to-charge ratio for both the protonated and deprotonated molecular ions provides very high confidence in the compound's identity. High-resolution mass spectrometry (HRMS) can further confirm the elemental composition.

Applications in Research and Drug Development

While specific, large-scale applications are not as well-documented as for glutaric acid, the unique bifunctional nature of this compound makes it a valuable tool for researchers:

  • Scaffold for Medicinal Chemistry: The carboxylic acid and amide groups provide two distinct points for chemical modification. The carboxylic acid can be converted to esters or amides, while the primary amide can participate in various coupling reactions. This allows for the construction of diverse chemical libraries for screening in drug discovery programs.

  • Probes for Metabolic Studies: Isotopically labeled this compound can be synthesized and used as a tracer to study metabolic pathways related to amino acid and dicarboxylic acid metabolism.

  • Monomer for Specialty Polymers: Similar to its parent, glutaric acid, the molecule can potentially be used to synthesize novel polyamides or polyesters with unique properties conferred by the pendant amide group.

Safety, Handling, and Storage

As a laboratory chemical, proper handling is essential.

  • Hazard Identification: this compound may cause skin and serious eye irritation.[1]

  • Personal Protective Equipment (PPE): Always wear safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Avoid creating dust. Use in a well-ventilated area or a chemical fume hood.

  • Storage: Store in a tightly sealed container in a cool, dry place away from incompatible materials such as strong oxidizing agents.

Conclusion

This compound, defined by its CAS number 25335-74-4, is a versatile bifunctional molecule with significant potential for advanced chemical synthesis and biomedical research.[1] This guide has provided a foundational understanding of its core identifiers, properties, and standard analytical protocols. By adhering to the detailed methodologies and safety precautions outlined herein, researchers and drug development professionals can confidently and effectively utilize this compound in their work, ensuring both scientific rigor and personal safety.

References

Structural and Spectroscopic Overview of Glutaramic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This in-depth technical guide serves as a comprehensive resource for researchers, scientists, and drug development professionals on the spectral properties of glutaramic acid. This document provides a detailed analysis of its Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, underpinned by field-proven insights and methodologies.

This compound, the mono-amide of glutaric acid, is a C5 dicarboxylic acid derivative with the chemical formula C₅H₉NO₃. Its structure, featuring both a carboxylic acid and an amide functional group, gives rise to a distinct spectroscopic fingerprint. Understanding these spectral properties is paramount for its unambiguous identification, purity assessment, and the study of its role in various chemical and biological systems. This guide will dissect the characteristic signals of this compound in ¹H NMR, ¹³C NMR, IR, and MS, providing a holistic view for its structural elucidation.

The overall workflow for the comprehensive spectral analysis of this compound integrates three core techniques to build a complete structural profile.

Figure 1. Integrated Workflow for Spectral Analysis cluster_0 Sample Preparation cluster_1 Spectroscopic Techniques cluster_2 Data Analysis & Interpretation cluster_3 Structural Elucidation Prep This compound Sample NMR NMR Spectroscopy (¹H & ¹³C) Prep->NMR Analysis IR IR Spectroscopy Prep->IR Analysis MS Mass Spectrometry Prep->MS Analysis NMR_Data Chemical Shifts Coupling Constants Carbon Skeleton NMR->NMR_Data IR_Data Functional Group Identification IR->IR_Data MS_Data Molecular Weight Fragmentation Pattern MS->MS_Data Structure Confirmed Structure of This compound NMR_Data->Structure Integration IR_Data->Structure Integration MS_Data->Structure Integration

Caption: Integrated workflow for the spectral analysis of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a cornerstone technique for determining the carbon-hydrogen framework of an organic molecule. For this compound, both ¹H and ¹³C NMR provide specific, invaluable information.

¹H NMR Spectral Analysis

The proton NMR spectrum of this compound is expected to show distinct signals for the protons on the aliphatic chain. The chemical environment of each proton dictates its chemical shift (δ), influenced by the electronegativity of the adjacent amide and carboxylic acid groups. Protons closer to these electron-withdrawing groups will be deshielded and appear further downfield.

Proton Assignment Expected Chemical Shift (δ, ppm) Expected Multiplicity Integration
Hα (to COOH)~2.43Triplet (t)2H
~1.90Quintet (quint)2H
Hγ (to CONH₂)~2.1 - 2.3Triplet (t)2H
-NH₂Variable (broad)Singlet (s, br)2H
-COOHVariable (broad)Singlet (s, br)1H

Note: Data is based on typical values for similar structures and may vary with solvent and concentration. Data for the closely related glutaric acid shows protons at the 2 and 4 positions at ~2.43 ppm and the proton at the 3 position at ~1.90 ppm in D₂O.[1][2]

¹³C NMR Spectral Analysis

The ¹³C NMR spectrum provides information on the carbon skeleton of the molecule. Due to the low natural abundance of ¹³C (about 1.1%), carbon-carbon coupling is not observed, resulting in a spectrum of singlets for each unique carbon atom under standard proton-decoupled conditions.[3]

Carbon Assignment Expected Chemical Shift (δ, ppm)
C=O (Carboxylic Acid)~186.0
C=O (Amide)~175 - 180
Cα (to COOH)~40.0
~25.7
Cγ (to CONH₂)~35 - 40

Note: Data is based on typical values and data for the closely related glutaric acid, which shows signals at approximately 186.0 ppm (C=O), 40.0 ppm (Cα), and 25.7 ppm (Cβ) in D₂O.[4]

Experimental Protocol: NMR Spectroscopy

This protocol outlines the standard procedure for acquiring high-quality NMR spectra of this compound.

Objective: To obtain ¹H and ¹³C NMR spectra for structural confirmation.

Materials:

  • This compound sample (5-10 mg for ¹H, 20-50 mg for ¹³C)

  • Deuterated solvent (e.g., D₂O, DMSO-d₆)

  • NMR tube (5 mm)

  • Pipettes and vials

Procedure:

  • Sample Preparation: Accurately weigh the this compound sample and dissolve it in approximately 0.6-0.7 mL of the chosen deuterated solvent in a clean vial. Ensure the sample is fully dissolved.

  • Transfer: Transfer the solution to a 5 mm NMR tube.

  • Instrumentation:

    • Insert the NMR tube into the spectrometer.

    • Lock the spectrometer onto the deuterium signal of the solvent.

    • Shim the magnetic field to achieve optimal homogeneity.

    • Tune and match the probe for the respective nucleus (¹H or ¹³C).

  • Data Acquisition:

    • For ¹H NMR: Acquire the spectrum using a standard pulse sequence. A sufficient number of scans (e.g., 8-16) should be collected to ensure a good signal-to-noise ratio.

    • For ¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A larger number of scans will be required due to the lower sensitivity of the ¹³C nucleus.

  • Data Processing:

    • Apply Fourier transformation to the acquired Free Induction Decay (FID).

    • Phase the spectrum to obtain pure absorption peaks.

    • Calibrate the chemical shift scale using the residual solvent peak or an internal standard (e.g., TMS).

    • Integrate the peaks in the ¹H spectrum.

Infrared (IR) Spectroscopy

IR spectroscopy is a powerful technique for identifying the functional groups present in a molecule. The spectrum arises from the absorption of infrared radiation, which excites molecular vibrations such as stretching and bending.

Characteristic Absorption Bands

This compound possesses several key functional groups that give rise to characteristic peaks in the IR spectrum.

Vibrational Mode Expected Wavenumber (cm⁻¹) Intensity Functional Group
O-H Stretch (broad)3300 - 2500Strong, BroadCarboxylic Acid
N-H Stretch3400 - 3100Medium (two bands)Amide
C-H Stretch3000 - 2850MediumAliphatic
C=O Stretch~1710StrongCarboxylic Acid
C=O Stretch (Amide I)~1650StrongAmide
N-H Bend (Amide II)~1640 - 1550MediumAmide

Note: Data is based on typical values for carboxylic acids and amides. Spectra for glutaric acid show a very broad O-H stretch from 3300-2500 cm⁻¹ and a strong C=O stretch around 1700 cm⁻¹.[5][6]

Figure 2. Key Functional Groups and IR Regions struct This compound Structure -COOH -CH₂- -CONH₂ ir_regions O-H Stretch (3300-2500 cm⁻¹) C-H Stretch (3000-2850 cm⁻¹) C=O Stretch (~1710 cm⁻¹) N-H Stretch (3400-3100 cm⁻¹) C=O Stretch (~1650 cm⁻¹) struct:f0->ir_regions:n Carboxylic Acid Vibrations struct:f1->ir_regions:n Aliphatic Vibrations struct:f2->ir_regions:n Amide Vibrations

Caption: Correlation of this compound's functional groups with their expected IR absorption regions.

Experimental Protocol: Attenuated Total Reflectance (ATR)-FTIR

ATR-FTIR is a convenient and widely used method that requires minimal sample preparation.[7][8][9][10]

Objective: To obtain an IR spectrum to identify the functional groups of this compound.

Materials:

  • This compound sample (solid or powder)

  • FTIR spectrometer with an ATR accessory (e.g., diamond crystal)

  • Spatula

  • Solvent for cleaning (e.g., isopropanol) and wipes

Procedure:

  • Background Spectrum: Ensure the ATR crystal is clean. Collect a background spectrum of the empty ATR crystal. This will be subtracted from the sample spectrum to remove interference from atmospheric CO₂ and water vapor.

  • Sample Application: Place a small amount of the this compound powder onto the center of the ATR crystal.

  • Apply Pressure: Use the instrument's pressure clamp to press the sample firmly and evenly against the crystal, ensuring good contact.[11]

  • Sample Spectrum: Collect the sample spectrum. A typical measurement involves co-adding 16 to 32 scans at a resolution of 4 cm⁻¹.

  • Cleaning: After the measurement, release the pressure clamp, remove the sample, and clean the crystal surface thoroughly with a soft wipe and a suitable solvent like isopropanol.

Mass Spectrometry (MS)

Mass spectrometry is an analytical technique that measures the mass-to-charge ratio (m/z) of ions.[12] It provides crucial information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.[13]

Molecular Ion and Fragmentation Analysis

Using a soft ionization technique like Electrospray Ionization (ESI), this compound (MW: 147.13 g/mol ) is expected to be detected as a protonated molecule [M+H]⁺ at m/z 148.1 or a deprotonated molecule [M-H]⁻ at m/z 146.1.[14][15][16] Under harsher conditions or tandem MS (MS/MS), characteristic fragmentation occurs.

Plausible Fragmentation Pathways (Positive Ion Mode):

  • Loss of H₂O (m/z 130.1): Dehydration from the carboxylic acid group.

  • Loss of NH₃ (m/z 131.1): Loss of ammonia from the amide group.

  • Loss of COOH (m/z 103.1): Loss of the carboxyl group as a radical (less common in ESI) or HCOOH (m/z 102.1).

  • α-cleavage: Cleavage of bonds adjacent to the carbonyl groups is also a common fragmentation pathway for carboxylic acids.[17]

Figure 3. Plausible ESI-MS Fragmentation of this compound M [M+H]⁺ m/z 148.1 F1 [M+H - H₂O]⁺ m/z 130.1 M->F1 - H₂O F2 [M+H - NH₃]⁺ m/z 131.1 M->F2 - NH₃ F3 [M+H - HCOOH]⁺ m/z 102.1 M->F3 - HCOOH

Caption: Potential fragmentation pathways for protonated this compound in ESI-MS.

Experimental Protocol: Electrospray Ionization (ESI)-MS

This protocol describes the direct infusion analysis of this compound using ESI-MS.

Objective: To determine the molecular weight and observe the fragmentation pattern of this compound.

Materials:

  • This compound sample

  • High-purity solvent (e.g., methanol, water, acetonitrile, often with 0.1% formic acid for positive mode or 0.1% ammonium hydroxide for negative mode)

  • Mass spectrometer with an ESI source

  • Syringe pump and syringe

Procedure:

  • Sample Preparation: Prepare a dilute solution of this compound (e.g., 1-10 µg/mL) in the chosen solvent system.

  • Instrument Setup:

    • Calibrate the mass spectrometer according to the manufacturer's instructions.

    • Set the ESI source parameters (e.g., capillary voltage, gas flow, temperature) to values suitable for small molecule analysis.

  • Sample Infusion:

    • Load the sample solution into a syringe and place it in the syringe pump.

    • Infuse the sample into the ESI source at a constant, low flow rate (e.g., 5-10 µL/min).

  • Data Acquisition:

    • Acquire the mass spectrum in full scan mode over a relevant m/z range (e.g., m/z 50-300).

    • If fragmentation analysis is desired, perform a product ion scan (MS/MS) by selecting the precursor ion (e.g., m/z 148.1) in the first mass analyzer and scanning for fragment ions in the second.

  • Data Analysis: Identify the molecular ion peak and analyze the masses of the fragment ions to deduce the fragmentation pathways.

Conclusion

The integrated application of NMR, IR, and MS provides a robust and definitive characterization of this compound. ¹H and ¹³C NMR spectroscopy elucidates the precise carbon-hydrogen framework, IR spectroscopy confirms the presence of key carboxylic acid and amide functional groups, and mass spectrometry verifies the molecular weight and offers insight into the molecule's stability and fragmentation. Together, these techniques form a self-validating system essential for the rigorous scientific investigation and quality control required in research and drug development.

References

Foreword: Understanding the Critical Nature of Solubility

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility of Glutaramic Acid for Researchers and Drug Development Professionals

In the landscape of chemical research and pharmaceutical development, the solubility of a molecule is not merely a physical constant; it is a cornerstone property that dictates its utility, bioavailability, and formulation potential. This compound (4-carbamoylbutanoic acid), a molecule possessing both a carboxylic acid and an amide functional group, presents a unique and instructive solubility profile. This guide moves beyond simple data recitation. It is designed to provide a deep, mechanistic understanding of why this compound behaves the way it does in different solvent environments and to equip you, the researcher, with the foundational knowledge and practical protocols to harness this behavior effectively. Our approach is grounded in the principle that a thorough understanding of the interplay between a molecule's structure and the solvent's properties is paramount for predictable and reproducible results.

This compound: A Structural Overview

It is critical to first distinguish this compound from its chemical relatives, glutaric acid and L-glutamic acid, as they are often conflated.

  • Glutaric Acid: A five-carbon dicarboxylic acid.

  • L-Glutamic Acid: An alpha-amino acid with a carboxyl side chain.

  • This compound: The monoamide of glutaric acid, featuring a terminal carboxylic acid and a terminal amide group.

This unique bifunctional structure is the primary determinant of its solubility characteristics, allowing it to act as both a hydrogen bond donor and acceptor.

Core Physicochemical Properties

A molecule's intrinsic properties are the bedrock of its solubility profile. The table below summarizes the key physicochemical parameters for this compound.

PropertyValueSignificance for Solubility
Molecular Formula C₅H₉NO₃
Molecular Weight 131.13 g/mol [1]Influences the energy required to break the crystal lattice.
Melting Point 94 °C[2]Indicates the strength of intermolecular forces in the solid state.
pKa (Predicted) ~4.65[2]Crucial determinant of aqueous solubility. Dictates the pH at which the carboxylic acid group deprotonates to form the highly soluble carboxylate salt.
LogP (Predicted) -1.0 to -0.5Suggests a preference for hydrophilic (aqueous) environments over lipophilic (oily) ones.

The Theoretical Solubility Profile: A Mechanistic Approach

Lacking extensive empirical data in the literature for this compound, we must rely on first principles of physical organic chemistry. This approach provides a robust predictive framework for its behavior across various solvent classes.

The Role of Hydrogen Bonding

The capacity for hydrogen bonding is the single most important factor governing the solubility of this compound in polar solvents.

Caption: Intermolecular hydrogen bonding between this compound and polar protic solvents.

  • In Water: this compound is expected to be readily soluble in water. Its carboxylic acid group can donate a hydrogen bond (O-H) and accept two (C=O, -OH). The amide group can donate two hydrogen bonds (N-H) and accept one (C=O). This extensive network of potential interactions with water molecules facilitates the dissolution process.

  • In Alcohols (Methanol, Ethanol): Solubility is also expected to be significant in polar protic solvents like ethanol. These solvents can participate in hydrogen bonding in a manner similar to water, effectively solvating the this compound molecule.

The Overriding Influence of pH on Aqueous Solubility

For any ionizable compound, pH is the master variable controlling aqueous solubility. The carboxylic acid moiety of this compound (pKa ≈ 4.65) is the key.

  • At pH << pKa (e.g., pH 2): The carboxylic acid group is fully protonated (-COOH). The molecule is neutral and its solubility is governed by its intrinsic ability to hydrogen bond.

  • At pH >> pKa (e.g., pH 7): The carboxylic acid group is deprotonated to its conjugate base, the carboxylate anion (-COO⁻). This introduces an ionic character to the molecule, transforming it into a salt. The resulting ion-dipole interactions with water are significantly stronger than hydrogen bonds, leading to a dramatic increase in aqueous solubility.[3][4]

This relationship is not merely incremental; it is a logarithmic function. A shift of one pH unit above the pKa results in a 10-fold increase in the proportion of the highly soluble ionic form.

G cluster_pH Effect of pH on this compound State Low_pH Low pH ( < pKa ~4.65 ) -COOH Form (Neutral) Lower Water Solubility High_pH High pH ( > pKa ~4.65 ) -COO⁻ Form (Anionic Salt) High Water Solubility Low_pH->High_pH + OH⁻ (Deprotonation) High_pH->Low_pH + H⁺ (Protonation)

Caption: pH-dependent equilibrium of this compound and its impact on solubility.

Solubility in Other Solvent Classes
  • Polar Aprotic Solvents (DMSO, DMF): this compound is expected to show good solubility in these solvents. While the solvent cannot donate hydrogen bonds, it can act as a strong hydrogen bond acceptor, interacting favorably with the carboxylic acid and amide protons.

  • Nonpolar Solvents (Hexane, Toluene): Solubility is predicted to be very low. Nonpolar solvents lack the ability to form hydrogen bonds or engage in significant dipole-dipole interactions. The energy required to break the strong intermolecular hydrogen bonds within the this compound crystal lattice is not compensated by the weak van der Waals forces that would be formed with a nonpolar solvent.

A Self-Validating Protocol for Experimental Solubility Determination

Theoretical prediction must always be validated by empirical measurement. The Equilibrium Shake-Flask method is the gold-standard for determining thermodynamic solubility. The protocol described below is designed to be a self-validating system, ensuring robust and reliable data generation.

The Equilibrium Shake-Flask Method

Principle: An excess of the solid compound is agitated in the solvent of interest at a constant temperature for a sufficient period to allow the system to reach equilibrium. The concentration of the dissolved compound is then measured in a filtered aliquot of the supernatant.

Workflow Diagram:

G prep 1. Preparation Add excess solid this compound to a known volume of solvent in a sealed vial. equil 2. Equilibration Agitate at constant temperature (e.g., 25°C) for 24-48 hours. prep->equil phase 3. Phase Separation Allow vials to stand undisturbed for >1 hr. Solid must settle. equil->phase sample 4. Sampling Withdraw aliquot from supernatant. Immediately filter through 0.22 µm syringe filter. phase->sample analyze 5. Analysis Quantify concentration via HPLC, UV-Vis, or LC-MS. sample->analyze validate 6. Validation Repeat analysis at a later time point (e.g., 72h) to confirm equilibrium was reached. analyze->validate Compare results

Caption: Standard workflow for the Equilibrium Shake-Flask solubility measurement.

Step-by-Step Protocol:

  • Preparation: To a series of glass vials, add an excess amount of solid this compound (e.g., 5-10 mg). The key is to ensure undissolved solid remains at the end of the experiment.

  • Solvent Addition: Accurately pipette a known volume (e.g., 1.0 mL) of the desired solvent into each vial.

  • Equilibration: Seal the vials tightly. Place them in an orbital shaker or on a rotating wheel within a temperature-controlled incubator (e.g., 25.0 ± 0.5 °C). Agitate for a predetermined time, typically 24 to 48 hours. Causality Note: This extended agitation time is crucial to ensure the system transcends kinetic barriers and reaches true thermodynamic equilibrium.

  • Phase Separation: Remove the vials from the shaker and allow them to stand in the incubator for at least one hour to allow undissolved solids to settle. This step is critical to avoid clogging the filter in the next step.

  • Sampling and Filtration: Carefully withdraw an aliquot of the clear supernatant. Immediately pass it through a chemically compatible syringe filter (e.g., PVDF or PTFE, 0.22 µm pore size) into a clean analysis vial. Trustworthiness Note: Filtration is a mandatory step to remove microscopic particulates, preventing artificially high concentration readings.

  • Dilution and Analysis: Dilute the filtrate as necessary with an appropriate mobile phase or solvent. Quantify the concentration of this compound using a validated analytical method such as HPLC-UV. Prepare a calibration curve using standards of known concentration.

  • Validation of Equilibrium: To ensure equilibrium was truly reached, a second set of samples can be analyzed after a longer incubation time (e.g., 72 hours). If the solubility values are consistent with the 48-hour data, equilibrium has been successfully achieved.

Practical Applications in Drug Development

An understanding of this compound's solubility is not an academic exercise; it has direct implications for its application.

  • Formulation of Aqueous Solutions: For preclinical studies, this compound can be readily formulated in aqueous vehicles by adjusting the pH. Preparing the solution in a buffer system with a pH ≥ 6.5 will ensure complete dissolution and stability by maintaining the carboxylate form.

  • Cocrystal Development: Glutaric acid (the dicarboxylic acid counterpart) has been successfully used to form cocrystals with poorly soluble Active Pharmaceutical Ingredients (APIs), dramatically improving their dissolution rate and bioavailability.[5][6] this compound, with its ability to form robust hydrogen bonds via both its amide and carboxylic acid groups, represents an excellent candidate for similar cocrystal engineering strategies with APIs that are non-ionizable or poor salt formers.

Conclusion

The solubility profile of this compound is a direct consequence of its bifunctional chemical structure. While empirical data is sparse, a robust, predictive understanding can be built from first principles. It is expected to be soluble in polar solvents like water, alcohols, and DMSO, and insoluble in nonpolar solvents. Its aqueous solubility is critically dependent on pH, increasing significantly at pH values above its pKa of approximately 4.65. For researchers and drug developers, this guide provides not only a theoretical framework but also a practical, self-validating experimental protocol to generate the precise solubility data required for successful formulation and application.

References

Glutaramic Acid Derivatives: A Technical Guide to Emerging Research Applications

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Beyond the Backbone

Glutaramic acid, a derivative of the dicarboxylic acid glutaric acid, represents a versatile chemical scaffold. While glutaric acid itself finds use in the production of polymers and plasticizers, its derivatives are gaining significant attention in biomedical research.[1][2] Their structural similarity to the excitatory neurotransmitter L-glutamic acid allows them to interact with key biological pathways, offering a rich landscape for therapeutic and diagnostic innovation. This guide provides an in-depth exploration of the burgeoning research applications of this compound derivatives, focusing on their mechanistic underpinnings and providing actionable experimental protocols for researchers in neuroscience, oncology, and diagnostic imaging.

Section 1: Neuromodulation and Neuroprotection

The structural analogy to L-glutamic acid makes derivatives of this compound prime candidates for modulating glutamatergic neurotransmission, a cornerstone of central nervous system (CNS) function.[3] Dysregulation of this system is implicated in a host of neurological and psychiatric disorders, including epilepsy, neurodegenerative diseases like Alzheimer's and Parkinson's, and chronic pain.[4][5][6]

Anticonvulsant Properties: Targeting Excitatory Pathways

Excessive glutamate activity is a hallmark of epileptic seizures.[6] this compound derivatives have been investigated for their potential to quell this hyperexcitability.

Mechanism of Action: Certain derivatives act as antagonists at glutamate receptors, particularly N-methyl-D-aspartate (NMDA) and quisqualate receptors.[7][8] By blocking these receptors, the derivatives can reduce the excessive neuronal firing that triggers seizures. For instance, diethyl glutarate, a deaminated analogue of the glutamate receptor antagonist GDEE, has shown efficacy in blocking chemically-induced seizures in preclinical models.[7] This suggests that the core glutarate structure is crucial for the anticonvulsant effect, independent of the amino group present in glutamic acid.[7] Similarly, pyroglutamic acid, a cyclized derivative of glutamic acid, and its synthetic derivatives have demonstrated protection against glutamate-induced convulsions, likely by acting on non-NMDA receptors.[9]

Key Insight: The chain length of the glutarate derivative is a critical determinant of its anticonvulsant potency. Diethyl glutarate (a 5-carbon chain) is effective, while derivatives with shorter or significantly longer chains show a near complete loss of activity.[7] This highlights a specific structure-activity relationship that can guide future drug design.

Experimental Protocol: In Vitro Evaluation of NMDA Receptor Antagonism

A fundamental step in characterizing a potential neuromodulatory compound is to assess its direct interaction with target receptors. Whole-cell patch-clamp electrophysiology on cultured neurons or brain slices is the gold standard for this purpose.[10][11]

Objective: To determine if a test this compound derivative can inhibit NMDA receptor-mediated currents.

Methodology:

  • Preparation of Acute Brain Slices:

    • Anesthetize and decapitate a rodent (e.g., P14-P28 rat).

    • Rapidly dissect the brain and place it in ice-cold, carbogenated (95% O2 / 5% CO2) NMDG-based artificial cerebrospinal fluid (aCSF) to minimize excitotoxicity.[10]

    • Cut 250-350 µm thick coronal or sagittal slices of the desired brain region (e.g., hippocampus) using a vibratome.[10]

    • Allow slices to recover in a holding chamber with standard aCSF at 32-34°C for at least 1 hour before recording.[10]

  • Whole-Cell Patch-Clamp Recording:

    • Transfer a slice to the recording chamber under an upright microscope and continuously perfuse with carbogenated aCSF.

    • Using a micromanipulator, approach a target neuron (e.g., a CA1 pyramidal neuron) with a glass micropipette (3-7 MΩ resistance) filled with intracellular solution.

    • Apply gentle suction to form a high-resistance (>1 GΩ) seal.

    • Rupture the cell membrane to achieve the whole-cell configuration.

    • To isolate NMDA currents, clamp the neuron at a positive holding potential (e.g., +40 mV) to relieve the magnesium block and include an AMPA receptor antagonist (e.g., 10 µM CNQX) in the aCSF.[10]

  • Data Acquisition and Analysis:

    • Establish a stable baseline recording of NMDA-evoked excitatory postsynaptic currents (EPSCs), which can be triggered by electrical stimulation of afferent fibers or local application of an NMDA/glycine solution.

    • Bath-apply the test this compound derivative at various concentrations.

    • Record the change in the amplitude of the NMDA-evoked EPSCs.

    • Calculate the percentage of inhibition at each concentration and fit the data to a dose-response curve to determine the IC50 value.[8]

Causality: Holding the neuron at +40 mV is crucial because NMDA receptors are voltage-dependently blocked by magnesium ions (Mg²⁺) at resting membrane potential.[10][12] Depolarization expels the Mg²⁺ ion from the channel pore, allowing for ion flow upon agonist binding.

Visualization: NMDA Receptor Antagonism Workflow

NMDA_Antagonism_Workflow cluster_prep Preparation cluster_exp Experiment cluster_analysis Analysis Slice_Prep Acute Brain Slice Preparation Recovery Slice Recovery (>1 hr in aCSF) Slice_Prep->Recovery Patch Whole-Cell Patch Clamp Recovery->Patch Isolate Isolate NMDA Currents (+40mV, AMPA-R Blocker) Patch->Isolate Baseline Record Baseline NMDA EPSCs Isolate->Baseline Apply_Cmpd Apply Glutaramic Acid Derivative Baseline->Apply_Cmpd Record_Effect Record Post-Drug NMDA EPSCs Apply_Cmpd->Record_Effect Measure Measure % Inhibition Record_Effect->Measure IC50 Calculate IC50 Measure->IC50

Caption: Workflow for evaluating NMDA receptor antagonists using slice electrophysiology.

Section 2: Anticancer Therapeutics

A hallmark of many cancer cells is their reprogrammed metabolism, often characterized by a heightened dependence on glutamine—a phenomenon termed "glutamine addiction".[13][14] this compound derivatives are being developed to exploit this vulnerability by targeting key enzymes in the glutamine metabolism pathway.[15][16][17]

Targeting Glutaminase: Starving the Tumor

The mitochondrial enzyme glutaminase (GLS), particularly the GLS1 isoform, is a critical node in cancer metabolism. It catalyzes the conversion of glutamine to glutamate, the first step in glutaminolysis, which fuels the TCA cycle and provides nitrogen for biosynthesis.[13][18] Inhibiting GLS1 is a promising strategy to selectively impede cancer cell growth.[13]

Mechanism of Action: this compound derivatives can be designed to act as inhibitors of glutaminase.[19] These inhibitors can bind to the enzyme, preventing it from processing glutamine and thereby cutting off a crucial supply of metabolic fuel and biosynthetic precursors to the cancer cell.[18] This leads to reduced proliferation and can induce cell death.[18][20] For example, the clinical-stage inhibitor IPN60090 (IACS-6274) is a potent and selective inhibitor of GLS1.[13] While not a direct this compound derivative, its development showcases the therapeutic potential of targeting this pathway, for which this compound derivatives are strong candidates.[15][16]

Data Presentation: Potency of Glutaminase Inhibitors
CompoundTargetAssay TypeIC50 (µM)Cell LineSource
CB-839GLS1Biochemical~0.02N/A[14][19]
DONGlutaminaseProliferation232.5Rat Skin Fibroblasts[21]
Compound C9GAC IsoformBiochemical1-85 (range for derivatives)N/A[22]

This table is illustrative. IC50 values can vary significantly based on assay conditions.

Experimental Protocol: In Vitro Glutaminase Activity Assay (Coupled Enzyme Assay)

This assay provides a robust method for quantifying the inhibitory potential of a compound against GLS1. The production of glutamate by GLS1 is coupled to the activity of glutamate dehydrogenase (GDH), which produces NADH, a product easily quantified by absorbance.[13]

Objective: To determine the IC50 of a test this compound derivative against recombinant human GLS1.

Methodology:

  • Reagent Preparation:

    • Prepare an assay buffer (e.g., 50 mM Tris-HCl, pH 8.0, 0.1% Triton X-100).

    • Prepare stock solutions of recombinant human GLS1, L-glutamine, GDH, and NAD⁺.

    • Prepare a serial dilution of the test inhibitor (e.g., this compound derivative) in DMSO.

  • Assay Procedure (96-well plate format):

    • To each well, add assay buffer, GDH, NAD⁺, and the test inhibitor at various final concentrations. Include vehicle-only (DMSO) controls.[13]

    • Pre-incubate the plate at 37°C for 10 minutes.

    • Initiate the reaction by adding a mixture of GLS1 and L-glutamine to all wells.[13]

    • Immediately place the plate in a microplate reader capable of kinetic measurements at 37°C.

  • Data Acquisition and Analysis:

    • Measure the absorbance at 340 nm every minute for 30-60 minutes. The rate of increase in absorbance corresponds to NADH production and thus GLS1 activity.[13]

    • Calculate the initial reaction velocity (V₀) for each concentration.

    • Determine the percent inhibition relative to the vehicle control.

    • Plot percent inhibition against the logarithm of the inhibitor concentration and fit the data using a non-linear regression model to calculate the IC50 value.

Causality: This is an indirect assay. The rate of NADH production by GDH is directly proportional to the rate of glutamate production by GLS1.[13] By inhibiting GLS1, the substrate for GDH (glutamate) is not produced, leading to a decrease in the rate of absorbance change at 340 nm.

Section 3: Diagnostic and Imaging Applications

The metabolic avidity of tumors for amino acids like glutamine can be leveraged for diagnostic purposes. By labeling this compound derivatives with positron-emitting radionuclides, it is possible to visualize and quantify metabolic activity in tumors using Positron Emission Tomography (PET).[23][24]

PET Imaging with Radiolabeled Derivatives

PET imaging agents must be taken up and trapped within target cells to provide a clear signal. Radiolabeled this compound derivatives are designed to mimic natural amino acids and are transported into cancer cells via specific amino acid transporters that are often upregulated in malignant tissues.

Mechanism of Action: A key example is (S)-4-(3-[¹⁸F]Fluoropropyl)-L-glutamic acid (¹⁸F-FSPG).[23][25] This tracer is a substrate for the xCT amino acid transporter, which is highly expressed in many cancer types. Once inside the cell, ¹⁸F-FSPG is trapped, and the decay of the ¹⁸F isotope allows for non-invasive imaging of tumors. This provides valuable information on tumor location, spread, and metabolic status.[23][26]

Key Insight: The use of ¹⁸F-FSPG PET imaging allows for the visualization of a specific metabolic pathway (amino acid transport) that is distinct from that visualized by the most common PET tracer, ¹⁸F-FDG (which tracks glucose metabolism). This can provide complementary diagnostic information and may be superior for certain tumor types.

Visualization: Logic of PET Tracer Development

PET_Tracer_Logic Cancer_Metabolism Upregulated Cancer Metabolism AA_Transport Increased Amino Acid Transport (e.g., xCT) Cancer_Metabolism->AA_Transport leads to Tracer_Design Design this compound Derivative (FSPG) AA_Transport->Tracer_Design creates target for Radiolabeling Label with ¹⁸F Tracer_Design->Radiolabeling Uptake Selective Uptake by Tumor Cells Radiolabeling->Uptake allows Trapping Intracellular Trapping Uptake->Trapping Imaging PET Imaging (Signal Detection) Trapping->Imaging enables

Caption: The logical progression from a biological hallmark to a functional PET imaging agent.

Conclusion and Future Perspectives

Derivatives of this compound are emerging as a highly adaptable and promising class of molecules for biomedical research. Their ability to interface with fundamental biological processes—neurotransmission in the CNS and metabolism in cancer—provides a robust foundation for the development of novel therapeutics and diagnostics. The research highlighted in this guide demonstrates clear structure-activity relationships and validated mechanisms of action, from receptor antagonism to enzyme inhibition and targeted cellular uptake.

Future research will likely focus on refining the specificity and potency of these derivatives, exploring novel drug delivery systems to improve their pharmacokinetic profiles, and expanding their application to other metabolic and neurological disorders.[16] The continued integration of medicinal chemistry, advanced cellular assays, and in vivo imaging will be paramount in translating the potential of this compound derivatives from the laboratory to the clinic.

References

Methodological & Application

Application Note: Advanced Analytical Methods for the Quantification of Glutaramic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the quantitative analysis of glutaramic acid in complex biological matrices. As a critical metabolite in drug development and a key molecule in various biochemical pathways, its accurate quantification is paramount. This document moves beyond standard templates to deliver an in-depth exploration of the primary analytical techniques, focusing on the causality behind methodological choices. We present protocols for Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS), Gas Chromatography-Mass Spectrometry (GC-MS), and High-Performance Liquid Chromatography (HPLC) with fluorescence detection. Each protocol is designed as a self-validating system, grounded in authoritative scientific principles to ensure accuracy, precision, and robustness for researchers, scientists, and drug development professionals.

Introduction: The Analytical Challenge of this compound

This compound, the mono-amide of glutamic acid, is a small, highly polar molecule. Its significance spans from being a potential biomarker in metabolic studies to a crucial metabolite of novel therapeutics, particularly those utilizing glutamine-based structures. The analytical challenge stems directly from its physicochemical properties: high polarity leads to poor retention on traditional reversed-phase chromatography columns, and its non-chromophoric nature makes detection by UV-Vis absorbance challenging.

Therefore, robust and sensitive analytical methods are required to overcome these hurdles and provide reliable quantification in complex biological samples such as plasma, urine, and tissue homogenates. This guide details the principles and step-by-step protocols for the three most effective analytical strategies.

The Gold Standard: Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS)

LC-MS/MS is the definitive method for quantifying this compound in biological fluids due to its unparalleled sensitivity, specificity, and high-throughput capabilities. The technique physically separates the analyte from matrix components via liquid chromatography and then uses tandem mass spectrometry to provide unambiguous identification and quantification based on the molecule's specific mass-to-charge ratio (m/z) and its fragmentation pattern.

2.1 | Principle of Analysis & Causality

The core strength of LC-MS/MS lies in its specificity. By using Multiple Reaction Monitoring (MRM), a specific precursor ion (the ionized this compound molecule) is selected, fragmented, and a specific product ion is monitored. This precursor-to-product transition is unique to the analyte, effectively filtering out background noise from the complex sample matrix.

For a polar molecule like this compound, Hydrophilic Interaction Liquid Chromatography (HILIC) is often the preferred separation mode.[1] Unlike reversed-phase chromatography, which retains nonpolar compounds, HILIC utilizes a polar stationary phase and a high organic content mobile phase to effectively retain and separate polar analytes, providing superior chromatographic performance for this compound class.[1][2]

2.2 | Detailed Protocol: Quantification of this compound in Human Plasma

This protocol provides a robust method for quantifying this compound from 10 µM to 1000 µM in human plasma.

2.2.1 | Materials and Reagents

  • This compound reference standard (≥98% purity)

  • Stable Isotope Labeled (SIL) this compound (e.g., this compound-¹³C₅,¹⁵N₁) as Internal Standard (IS)

  • Acetonitrile (LC-MS grade)

  • Methanol (LC-MS grade)

  • Formic acid (LC-MS grade)

  • Ammonium formate (LC-MS grade)

  • Ultrapure water

  • Human plasma (K₂EDTA)

2.2.2 | Experimental Workflow Diagram

LCMS_Workflow cluster_prep Sample Preparation cluster_analysis LC-MS/MS Analysis cluster_data Data Processing start Thaw Plasma Sample & Standards add_is Spike with Internal Standard (IS) start->add_is precip Add 3 vols ice-cold Acetonitrile (protein crash) add_is->precip vortex Vortex 1 min precip->vortex centrifuge Centrifuge (14,000 x g, 10 min, 4°C) vortex->centrifuge supernatant Transfer Supernatant to new vial centrifuge->supernatant drydown Evaporate to Dryness (N₂ stream) supernatant->drydown reconstitute Reconstitute in Mobile Phase A/B drydown->reconstitute inject Inject Sample onto HILIC Column reconstitute->inject separate Chromatographic Separation inject->separate ionize Electrospray Ionization (ESI+) separate->ionize ms1 Quadrupole 1 (Q1) Selects Precursor Ion ionize->ms1 ms2 Quadrupole 2 (Q2) Fragment Ion (CID) ms1->ms2 ms3 Quadrupole 3 (Q3) Selects Product Ion ms2->ms3 detect Detector ms3->detect integrate Integrate Peak Areas (Analyte & IS) detect->integrate curve Generate Calibration Curve (Peak Area Ratio vs. Conc.) integrate->curve quantify Calculate Concentration in Unknowns curve->quantify

Caption: LC-MS/MS workflow for this compound quantification.

2.2.3 | Step-by-Step Procedure

  • Preparation of Standards: Create a 10 mM stock solution of this compound in water. Serially dilute this stock in 50:50 acetonitrile:water to prepare calibration standards ranging from 1 µM to 1000 µM. Prepare a 100 µM stock solution of the SIL-IS.

  • Sample Preparation:

    • Aliquot 50 µL of plasma sample, calibration standard, or quality control (QC) sample into a 1.5 mL microcentrifuge tube.

    • Scientist's Note: The use of a stable isotope-labeled internal standard is critical. It co-elutes with the analyte and experiences similar matrix effects and ionization suppression, ensuring the highest accuracy by correcting for variations during sample prep and injection.[3]

    • Add 10 µL of the 100 µM SIL-IS solution to each tube (final IS concentration will be ~20 µM after dilution steps) and briefly vortex.

    • Add 150 µL of ice-cold acetonitrile containing 0.1% formic acid to precipitate proteins.

    • Vortex vigorously for 1 minute, then incubate at -20°C for 20 minutes to enhance protein precipitation.

    • Centrifuge at 14,000 x g for 10 minutes at 4°C.

    • Carefully transfer the supernatant to a new tube or a 96-well plate.

    • Evaporate the solvent to dryness under a gentle stream of nitrogen.

    • Reconstitute the dried extract in 100 µL of 80:20 acetonitrile:water with 10 mM ammonium formate and 0.1% formic acid.

  • LC-MS/MS Analysis:

    • Inject 5 µL of the reconstituted sample onto the LC-MS/MS system.

    • Scientist's Note: The instrument parameters below are a starting point. The MRM transitions and collision energies must be optimized for your specific instrument by infusing a pure standard solution.

2.2.4 | Instrumental Conditions

ParameterSetting
LC System Agilent 1290 Infinity UHPLC or equivalent
ColumnWaters Acquity BEH HILIC, 2.1 x 100 mm, 1.7 µm
Mobile Phase A10 mM Ammonium Formate in Water + 0.1% Formic Acid
Mobile Phase B95:5 Acetonitrile:Water + 10 mM Ammonium Formate + 0.1% Formic Acid
Gradient95% B (0-1 min), 95-50% B (1-5 min), 50% B (5-6 min), 50-95% B (6-6.1 min), 95% B (6.1-8 min)
Flow Rate0.4 mL/min
Column Temperature40°C
MS/MS System Agilent 6460 Triple Quadrupole or equivalent
Ionization ModeElectrospray Ionization (ESI), Positive
MRM TransitionsThis compound: 148.1 → 84.1; SIL-IS: 154.1 → 89.1 (example for ¹³C₅,¹⁵N₁)
Gas Temperature325°C
Gas Flow10 L/min
Nebulizer Pressure40 psi
Fragmentor Voltage135 V
Collision EnergyOptimized, typically 15-25 eV

2.3 | Method Validation

The analytical method must be validated according to regulatory guidelines (e.g., ICH M10) to ensure its reliability.[4][5]

Validation ParameterTypical Acceptance Criteria
Linearity R² ≥ 0.995 over the calibration range.
Accuracy Mean concentration within ±15% of nominal (±20% at LLOQ).
Precision Coefficient of Variation (CV) ≤15% (≤20% at LLOQ) for intra- and inter-day replicates.
LLOQ Lowest standard on the curve with acceptable accuracy and precision. Signal-to-noise ratio > 10.
Specificity No significant interfering peaks at the retention time of the analyte or IS in blank matrix.
Matrix Effect Assessed to ensure ionization suppression/enhancement is consistent and corrected by the IS.
Stability Analyte stability confirmed under various conditions (bench-top, freeze-thaw, long-term storage).

The Classic Approach: Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS is a powerful technique for the analysis of small molecules. However, because this compound is non-volatile, it cannot be analyzed directly. It must first be chemically modified in a process called derivatization to increase its volatility.[6][7] This makes GC-MS a robust but more labor-intensive alternative to LC-MS/MS.

3.1 | Principle of Analysis & Causality

The standard derivatization procedure for organic acids involves a two-step reaction:

  • Methoximation: This step protects the carbonyl group (if present) and prevents the formation of multiple tautomeric derivatives during the next step.

  • Silylation: A silylating reagent, such as N-methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA), replaces active hydrogens (on carboxyl and amine groups) with a nonpolar trimethylsilyl (TMS) group.[8][9] This neutralizes the polar functional groups, drastically increasing the molecule's volatility and thermal stability, making it suitable for GC analysis.

3.2 | Detailed Protocol: GC-MS Analysis via Silylation

3.2.1 | Derivatization Workflow Diagram

GCMS_Workflow cluster_prep Sample Preparation cluster_deriv Derivatization (Anhydrous) cluster_analysis GC-MS Analysis start Aqueous Sample (e.g., Urine Extract) drydown Evaporate to complete Dryness (Lyophilize) start->drydown methox Step 1: Methoximation Add Methoxyamine HCl in Pyridine Incubate 90 min @ 37°C drydown->methox silylation Step 2: Silylation Add MSTFA + 1% TMCS Incubate 30 min @ 37°C methox->silylation inject Inject Derivatized Sample silylation->inject separate GC Separation (e.g., DB-5ms column) inject->separate ionize Electron Ionization (EI, 70 eV) separate->ionize detect Mass Spectrometer (Scan or SIM mode) ionize->detect

Caption: Two-step derivatization and GC-MS analysis workflow.

3.2.2 | Step-by-Step Procedure

  • Sample Preparation: Start with an extracted and purified aqueous sample. For urine, a liquid-liquid or solid-phase extraction may be necessary to remove salts and major interferences.[10]

  • Lyophilization: Aliquot 100 µL of the sample extract into a GC vial insert and freeze-dry or evaporate to complete dryness.

    • Scientist's Note: The sample must be completely anhydrous. Silylating reagents are extremely sensitive to moisture and will be quenched by any residual water, leading to incomplete derivatization and poor results.[11]

  • Derivatization:

    • Step 1 (Methoximation): Add 20 µL of methoxyamine hydrochloride in pyridine (20 mg/mL). Cap the vial tightly, vortex, and heat at 37°C for 90 minutes.

    • Step 2 (Silylation): Cool the vial to room temperature. Add 80 µL of MSTFA (with 1% TMCS as a catalyst). Cap tightly, vortex, and heat at 37°C for 30 minutes.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS.

3.2.3 | Instrumental Conditions

ParameterSetting
GC System Agilent 7890B GC or equivalent
ColumnAgilent DB-5ms, 30 m x 0.25 mm, 0.25 µm film thickness
Inlet Temperature250°C
Injection ModeSplitless
Oven Program70°C (1 min hold), ramp 10°C/min to 300°C, hold 5 min
Carrier GasHelium, constant flow 1.2 mL/min
MS System Agilent 5977B MSD or equivalent
Ionization ModeElectron Ionization (EI), 70 eV
MS Source Temp230°C
MS Quad Temp150°C
Acquisition ModeSelected Ion Monitoring (SIM). Monitor characteristic fragment ions.

Alternative Method: HPLC with Fluorescence Detection

For laboratories without access to mass spectrometry, HPLC with fluorescence detection offers a sensitive alternative, provided the analyte is derivatized with a fluorescent tag.

4.1 | Principle of Analysis

This method relies on a pre-column derivatization reaction that attaches a highly fluorescent molecule to the carboxyl group of this compound. A reagent such as 1-pyrenebutyric hydrazide (PBH) can be used, which reacts with carboxylic acids in the presence of a coupling agent like EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form a stable, highly fluorescent derivative.[12] The derivatized analyte is then separated by reversed-phase HPLC and detected by a fluorescence detector.[13]

4.2 | Protocol Outline: Derivatization with PBH

  • Sample Preparation: Filtered urine or plasma supernatant is used.

  • Derivatization Reaction:

    • To 10 µL of sample, add internal standard, EDC in water, pyridine in DMSO, and PBH in DMSO.[12]

    • Vortex and heat the mixture (e.g., 40°C for 1 hour).

  • HPLC Analysis:

    • Inject a small volume (2-5 µL) onto a C18 column.

    • Use a gradient of acetonitrile and water as the mobile phase.

    • Detect the derivative using a fluorescence detector with an excitation wavelength of ~345 nm and an emission wavelength of ~475 nm.[12]

Comparative Summary of Analytical Methods

FeatureLC-MS/MSGC-MSHPLC-Fluorescence
Specificity Very High (based on mass and fragment)High (based on retention time and mass)Moderate (based on retention time)
Sensitivity Very High (sub-µM to nM)High (µM range)High (µM range)
Sample Prep Simple (Protein crash)Complex (Extraction + 2-step derivatization)Moderate (1-step derivatization)
Throughput High (compatible with 96-well plates)Low to ModerateModerate
Instrumentation Specialized, high costCommon in analytical labs, moderate costWidely available, lower cost
Key Advantage Direct analysis, highest confidenceRobust, good for broader metabolite profilingAccessible, no mass spectrometer required
Key Limitation High initial investment, matrix effectsLabor-intensive, requires derivatizationIndirect detection, potential interferences

References

Quantitative Analysis of Glutaramic Acid in Biological Matrices by LC-MS/MS

Author: BenchChem Technical Support Team. Date: January 2026

Application Note

For Researchers, Scientists, and Drug Development Professionals

Abstract

This document provides a comprehensive guide and a detailed protocol for the quantitative analysis of glutaramic acid in biological samples, such as plasma and urine, using Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS). This compound, the mono-amide of glutaric acid, is a metabolite of interest in the study of amino acid metabolism and related metabolic disorders. The method described herein is designed for high sensitivity, specificity, and throughput, making it suitable for both clinical research and drug development applications. This application note will delve into the scientific rationale behind the methodological choices, from sample preparation to data acquisition and analysis, ensuring a robust and reliable assay.

Introduction: The Significance of this compound Measurement

This compound is structurally related to both glutaric acid and the amino acid glutamine. While glutaric acid is a well-established biomarker for the diagnosis and monitoring of Glutaric Aciduria Type I, an inherited metabolic disorder affecting the catabolism of lysine, hydroxylysine, and tryptophan, the specific roles and clinical significance of this compound are still emerging areas of research.[1][2] The ability to accurately quantify this compound is crucial for understanding its metabolic pathways, its potential as a biomarker, and its role in health and disease.

LC-MS/MS has become the gold standard for the analysis of small molecules in complex biological matrices due to its high selectivity, sensitivity, and speed.[1] This technique is particularly well-suited for the analysis of polar compounds like this compound, which can be challenging to analyze by other methods.

The Analytical Challenge: Distinguishing this compound

The primary analytical challenge in the quantification of this compound lies in its structural similarity to other endogenous compounds, particularly glutamic acid and glutamine. Effective chromatographic separation is therefore essential to prevent isobaric interference and ensure accurate measurement. Furthermore, the polar nature of this compound can lead to poor retention on traditional reversed-phase liquid chromatography columns, necessitating careful method development.

Principle of the Method: A Step-by-Step Overview

This method employs a straightforward protein precipitation step for sample cleanup, followed by reversed-phase liquid chromatography for the separation of this compound from potential interferences. Detection and quantification are achieved using a triple quadrupole mass spectrometer operating in Multiple Reaction Monitoring (MRM) mode, which provides excellent sensitivity and specificity. The use of a stable isotope-labeled internal standard is critical for correcting for matrix effects and variations in instrument response, thereby ensuring high accuracy and precision.

Workflow cluster_sample_prep Sample Preparation cluster_lcms LC-MS/MS Analysis cluster_data Data Analysis Sample Plasma or Urine Sample Spike Spike with Internal Standard Sample->Spike Precipitate Protein Precipitation (e.g., with Acetonitrile) Spike->Precipitate Centrifuge Centrifugation Precipitate->Centrifuge Supernatant Collect Supernatant Centrifuge->Supernatant Evaporate Evaporation to Dryness Supernatant->Evaporate Reconstitute Reconstitution in Mobile Phase Evaporate->Reconstitute Inject Inject into LC-MS/MS Reconstitute->Inject Separate Chromatographic Separation (C18 Column) Inject->Separate Ionize Electrospray Ionization (ESI) Separate->Ionize Detect Tandem Mass Spectrometry (MRM Mode) Ionize->Detect Integrate Peak Integration Detect->Integrate Calibrate Calibration Curve (Concentration vs. Response Ratio) Integrate->Calibrate Quantify Quantification of This compound Calibrate->Quantify

Figure 1: A comprehensive workflow for the LC-MS/MS analysis of this compound.

Detailed Experimental Protocol

Materials and Reagents
  • This compound reference standard

  • This compound-d5 stable isotope-labeled internal standard (custom synthesis may be required)

  • LC-MS grade acetonitrile, methanol, and water

  • Formic acid (LC-MS grade)

  • Human plasma and urine (for matrix-matched calibrators and quality controls)

Sample Preparation

This protocol is designed for a 100 µL sample volume of either plasma or urine.

  • Aliquoting: In a microcentrifuge tube, add 100 µL of the sample, calibrator, or quality control.

  • Internal Standard Spiking: Add 10 µL of the this compound-d5 internal standard solution (concentration to be optimized based on instrument sensitivity).

  • Protein Precipitation: Add 400 µL of ice-cold acetonitrile to each tube. The acetonitrile serves to precipitate the bulk of the proteins, which can interfere with the analysis.

  • Vortexing: Vortex the tubes vigorously for 30 seconds to ensure thorough mixing and complete protein precipitation.

  • Centrifugation: Centrifuge the tubes at 14,000 rpm for 10 minutes at 4°C. This will pellet the precipitated proteins at the bottom of the tube.

  • Supernatant Transfer: Carefully transfer the supernatant to a clean tube, being cautious not to disturb the protein pellet.

  • Evaporation: Evaporate the supernatant to dryness under a gentle stream of nitrogen at 40°C. This step concentrates the analyte and removes the organic solvent.

  • Reconstitution: Reconstitute the dried extract in 100 µL of the initial mobile phase (e.g., 98:2 water:acetonitrile with 0.1% formic acid). Vortex briefly to ensure the analyte is fully dissolved.

  • Transfer: Transfer the reconstituted sample to an autosampler vial for LC-MS/MS analysis.

Liquid Chromatography Conditions

The goal of the chromatography is to separate this compound from its isomers and other matrix components. A reversed-phase C18 column is a suitable choice for this application.

ParameterCondition
LC System A high-performance liquid chromatography (HPLC) or ultra-high-performance liquid chromatography (UHPLC) system
Column C18 reversed-phase column (e.g., 2.1 x 100 mm, 1.8 µm)
Mobile Phase A 0.1% Formic acid in water
Mobile Phase B 0.1% Formic acid in acetonitrile
Gradient 2% B for 1 min, then ramp to 95% B over 5 min, hold for 2 min, and re-equilibrate at 2% B for 2 min
Flow Rate 0.3 mL/min
Column Temperature 40°C
Injection Volume 5 µL
Mass Spectrometry Conditions

A triple quadrupole mass spectrometer is used for its high sensitivity and specificity in MRM mode.

ParameterCondition
Mass Spectrometer Triple quadrupole mass spectrometer
Ionization Mode Electrospray Ionization (ESI), Positive
Capillary Voltage 3.5 kV
Source Temperature 150°C
Desolvation Gas Nitrogen, at a flow rate appropriate for the instrument
Collision Gas Argon
MRM Transitions See Table 2

Table 2: Proposed MRM Transitions for this compound and its Internal Standard

CompoundPrecursor Ion (m/z)Product Ion (m/z)Collision Energy (eV)
This compound (Quantifier)148.0784.0415
This compound (Qualifier)148.07130.0610
This compound-d5 (IS)153.1089.0715

Note: The exact m/z values and collision energies should be optimized for the specific instrument being used. The proposed fragmentation of the precursor ion [M+H]+ at m/z 148.07 for this compound to the product ion at m/z 84.04 is based on the common fragmentation pattern of similar molecules like glutamic acid, which involves the loss of the carboxyl group and subsequent fragmentation.[3][4] The product ion at m/z 130.06 corresponds to the loss of water.

Data Analysis and Quantification

The concentration of this compound in the samples is determined by constructing a calibration curve. This is achieved by plotting the ratio of the peak area of the this compound quantifier MRM transition to the peak area of the internal standard MRM transition against the known concentrations of the calibrators. A linear regression with a 1/x weighting is typically used for the calibration curve. The concentrations of this compound in the unknown samples are then calculated from this curve.

Method Validation and Trustworthiness

To ensure the reliability of the results, the method should be validated according to established guidelines (e.g., FDA or EMA bioanalytical method validation guidelines). Key validation parameters include:

  • Selectivity and Specificity: The ability of the method to differentiate and quantify the analyte in the presence of other components in the sample. This is assessed by analyzing blank matrix samples from multiple sources.

  • Linearity: The range of concentrations over which the method is accurate and precise.

  • Accuracy and Precision: The closeness of the measured values to the true values (accuracy) and the degree of scatter between a series of measurements (precision).

  • Matrix Effect: The effect of co-eluting, undetected matrix components on the ionization of the analyte.

  • Recovery: The efficiency of the extraction procedure.

  • Stability: The stability of the analyte in the biological matrix under different storage and processing conditions.

Conclusion

This application note provides a detailed and scientifically grounded protocol for the quantitative analysis of this compound in biological fluids by LC-MS/MS. The method is designed to be robust, sensitive, and specific, making it a valuable tool for researchers and clinicians investigating the role of this compound in metabolism and disease. By following this protocol and adhering to good laboratory practices, reliable and accurate data can be generated to advance our understanding of this important metabolite.

References

Application Note: Protocols for the Amidation of Glutaric Acid

Author: BenchChem Technical Support Team. Date: January 2026

Abstract: This document provides a comprehensive technical guide for the amidation of glutaric acid, a C5 dicarboxylic acid that serves as a valuable building block in the synthesis of polymers, pharmaceuticals, and other specialty chemicals.[1][2] We delve into the core chemical principles, compare common activation methodologies, and present detailed, field-proven protocols for researchers, scientists, and drug development professionals. The causality behind experimental choices is explained to ensure both reproducibility and a deeper understanding of the transformation.

Introduction: The Challenge and Importance of Amide Bond Formation

The amide bond is a cornerstone of modern chemistry, central to the structure of peptides, proteins, and a vast number of synthetic molecules and polymers.[3][4] Glutaric acid, an alpha,omega-dicarboxylic acid, offers two points of functionality, making it an ideal precursor for creating polyamides, crosslinkers, and bifunctional molecules for drug delivery systems.

However, the direct condensation of a carboxylic acid and an amine is often inefficient. The acidic proton of the carboxylic acid and the basic amine readily undergo an acid-base reaction to form a non-reactive ammonium carboxylate salt.[5] Overcoming this thermodynamic sink typically requires high temperatures (>160 °C), which can degrade sensitive substrates.[4] Therefore, practical amide synthesis relies on the activation of the carboxylic acid group to create a more electrophilic species that readily reacts with the amine nucleophile.[6][7] This guide focuses on two of the most robust and widely adopted strategies for activating glutaric acid for amidation: carbodiimide-mediated coupling and conversion to an acyl chloride.

Mechanistic Insights: Activating the Carboxyl Group

A thorough understanding of the underlying reaction mechanisms is critical for optimizing reaction conditions and troubleshooting unexpected outcomes.

Carbodiimide-Mediated Coupling

Carbodiimides, such as N,N'-dicyclohexylcarbodiimide (DCC) and the water-soluble 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC), are powerful dehydrating agents used to facilitate amide bond formation at room temperature.[5] The general mechanism involves two key steps:

  • Activation: The carboxylic acid adds across one of the C=N double bonds of the carbodiimide to form a highly reactive O-acylisourea intermediate. This intermediate has a much better leaving group than the hydroxyl group of the original carboxylic acid.[5][8]

  • Nucleophilic Attack: The amine attacks the carbonyl carbon of the O-acylisourea. This step forms the desired amide and a urea byproduct (e.g., dicyclohexylurea or ethyl-dimethylaminopropyl urea).[8]

A common side reaction is the intramolecular rearrangement of the O-acylisourea to form a stable, unreactive N-acylurea, which can lower the yield of the desired amide.[8][9] To mitigate this and increase reaction rates, additives like 1-hydroxybenzotriazole (HOBt) or N-hydroxysuccinimide (NHS) are often included. These additives react with the O-acylisourea to form an activated ester, which is more stable than the O-acylisourea but still highly reactive towards amines.

Carbodiimide_Mechanism GA Glutaric Acid (R-COOH) O_Acyl O-Acylisourea Intermediate (Highly Reactive) GA->O_Acyl Activation EDC Carbodiimide (EDC) EDC->O_Acyl Amide Glutaramide (R-CONH-R') O_Acyl->Amide Nucleophilic Attack Urea Urea Byproduct O_Acyl->Urea N_Acyl N-Acylurea (Side Product) O_Acyl->N_Acyl Rearrangement (Side Reaction) Amine Amine (R'-NH2) Amine->Amide

Caption: Carbodiimide-mediated amidation mechanism.

Acyl Chloride Pathway

A classic and highly effective method for activating carboxylic acids is their conversion to acyl chlorides. Reagents such as thionyl chloride (SOCl₂) or oxalyl chloride are commonly used for this transformation.[10][11] The resulting acyl chloride is a highly electrophilic species that reacts rapidly with amines.

  • Activation: Glutaric acid reacts with two equivalents of thionyl chloride to form glutaryl chloride, releasing sulfur dioxide (SO₂) and hydrogen chloride (HCl) as gaseous byproducts.[10]

  • Amidation: The isolated or in situ generated glutaryl chloride readily reacts with the amine. This reaction is often performed in the presence of a non-nucleophilic base (e.g., triethylamine or pyridine) to scavenge the HCl produced during the amidation step.[6]

This method is highly efficient but requires careful handling due to the corrosive and toxic nature of thionyl chloride and the generated HCl gas.[11]

Experimental Protocols & Data

The following protocols provide step-by-step methodologies for the synthesis of N,N'-disubstituted glutaramides. These can be adapted for mono-amidation by adjusting the stoichiometry.

Protocol 1: Di-amidation using EDC Coupling

This protocol is advantageous due to the water-solubility of the EDC reagent and its urea byproduct, which simplifies purification.[5]

Workflow Diagram:

Protocol_Workflow cluster_prep Reaction Setup cluster_reaction Reaction cluster_workup Work-up & Purification Dissolve 1. Dissolve Glutaric Acid & Amine in DCM Cool 2. Cool Reaction Mixture to 0 °C Dissolve->Cool Add_EDC 3. Add EDC (portion-wise) Cool->Add_EDC Stir 4. Stir at 0 °C, then warm to RT overnight Add_EDC->Stir Wash_HCl 5. Wash with dil. HCl Stir->Wash_HCl Wash_Bicarb 6. Wash with sat. NaHCO3 Wash_HCl->Wash_Bicarb Wash_Brine 7. Wash with Brine Wash_Bicarb->Wash_Brine Dry 8. Dry (Na2SO4) & Concentrate Wash_Brine->Dry Purify 9. Purify (Crystallization or Chromatography) Dry->Purify

Caption: General experimental workflow for amidation.

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/VolumePurpose
Glutaric Acid1.0132.12101.32 gCarboxylic Acid
Benzylamine2.2107.15222.34 mLAmine Nucleophile
EDC·HCl2.4191.70244.60 gCoupling Agent
HOBt0.2135.1220.27 gCatalyst/Suppressant
Dichloromethane (DCM)---100 mLSolvent
1M HCl (aq)---2 x 50 mLAqueous Wash
Sat. NaHCO₃ (aq)---2 x 50 mLAqueous Wash
Brine---1 x 50 mLAqueous Wash

Step-by-Step Procedure:

  • To a 250 mL round-bottom flask equipped with a magnetic stir bar, add glutaric acid (1.32 g, 10 mmol) and dichloromethane (DCM, 100 mL).

  • Stir the mixture until the glutaric acid is fully dissolved. Add benzylamine (2.34 mL, 22 mmol) and HOBt (0.27 g, 2 mmol).

  • Cool the flask in an ice bath to 0 °C.

  • Slowly add EDC·HCl (4.60 g, 24 mmol) portion-wise over 15 minutes, ensuring the internal temperature does not exceed 10 °C.

  • Stir the reaction mixture at 0 °C for 1 hour, then remove the ice bath and allow it to warm to room temperature. Continue stirring for 16-24 hours.

  • Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Upon completion, transfer the reaction mixture to a separatory funnel. Wash sequentially with 1M HCl (2 x 50 mL), saturated sodium bicarbonate solution (2 x 50 mL), and brine (1 x 50 mL).

  • Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure.

  • The crude product can be purified by recrystallization from a suitable solvent system (e.g., ethyl acetate/hexanes) or by silica gel column chromatography to yield the pure N,N'-dibenzylglutaramide.

Protocol 2: Di-amidation via Glutaryl Chloride

This two-step protocol is highly effective but requires a fume hood and appropriate personal protective equipment (PPE) for handling thionyl chloride.

Materials & Reagents:

ReagentMolar Eq.MW ( g/mol )Amount (mmol)Mass/VolumePurpose
Step 1: Acyl Chloride Formation
Glutaric Acid1.0132.12101.32 gCarboxylic Acid
Thionyl Chloride (SOCl₂)2.5118.97251.82 mLActivating Agent
DMFCatalytic73.09-1-2 dropsCatalyst
Step 2: Amidation
Benzylamine2.5107.15252.72 mLAmine Nucleophile
Triethylamine (Et₃N)3.0101.19304.18 mLBase (HCl Scavenger)
Dichloromethane (DCM)---150 mLSolvent

Step-by-Step Procedure:

Step 1: Synthesis of Glutaryl Chloride

  • WORK IN A CERTIFIED FUME HOOD. To a flame-dried 100 mL round-bottom flask under a nitrogen atmosphere, add glutaric acid (1.32 g, 10 mmol).

  • Add thionyl chloride (1.82 mL, 25 mmol) dropwise via syringe, followed by a catalytic amount of DMF (1-2 drops).

  • Equip the flask with a reflux condenser connected to a gas trap (e.g., a bubbler with mineral oil or a basic solution to neutralize HCl and SO₂).

  • Heat the mixture to reflux (approx. 80 °C) for 2-3 hours. The solid glutaric acid should dissolve as it converts to the liquid acyl chloride.

  • After the reaction is complete, allow the mixture to cool to room temperature. Remove the excess thionyl chloride by distillation or under reduced pressure (ensure the vacuum pump is protected with a cold trap and a base trap). The resulting crude glutaryl chloride is used directly in the next step.

Acyl_Chloride_Pathway GA Glutaric Acid GC Glutaryl Chloride (Activated) GA->GC Activation SOCl2 Thionyl Chloride (SOCl₂) SOCl2->GC Amide Glutaramide GC->Amide Amidation Amine Amine + Base (e.g., Et₃N) Amine->Amide Byproducts SO₂ + HCl (gas) Et₃N·HCl (salt)

Caption: Amidation pathway via acyl chloride formation.

Step 2: Amidation

  • Dissolve the crude glutaryl chloride in anhydrous DCM (100 mL) and cool the flask in an ice bath to 0 °C.

  • In a separate flask, dissolve benzylamine (2.72 mL, 25 mmol) and triethylamine (4.18 mL, 30 mmol) in anhydrous DCM (50 mL).

  • Add the amine/base solution dropwise to the stirred glutaryl chloride solution over 30 minutes.

  • After the addition is complete, remove the ice bath and stir the reaction at room temperature for 2-4 hours.

  • Monitor the reaction by TLC. Upon completion, perform the same aqueous work-up and purification as described in Protocol 1.

Troubleshooting and Key Considerations

ProblemPotential Cause(s)Suggested Solution(s)
Low Yield - Incomplete activation of the carboxylic acid.- Side reaction (e.g., N-acylurea formation).- Amine is not sufficiently nucleophilic.- Increase equivalents of coupling agent (e.g., EDC to 1.5 eq. per carboxyl group).- Add HOBt or NHS to the carbodiimide reaction.[8]- Switch to the more reactive acyl chloride method.
Formation of Mono-amide Only - Insufficient amount of amine or coupling agent.- Ensure at least 2.2 equivalents of amine and 2.4 equivalents of coupling agent are used for di-amidation.
Difficult Purification - Urea byproduct from DCC is soluble in the reaction solvent.- Emulsion during aqueous work-up.- If using DCC, filter the reaction mixture before work-up to remove the precipitated DCU.- Switch to EDC, as its urea byproduct is water-soluble and easily removed.[12]- Add more brine to the separatory funnel to break emulsions.
No Reaction - Amine is sterically hindered or electronically deactivated.- Reagents are old or degraded (especially coupling agents).- Use a more powerful coupling reagent like HATU.[]- Use fresh, high-purity reagents. Store coupling agents under inert gas and desiccated.

Conclusion

The amidation of glutaric acid is a versatile and fundamental transformation for accessing a wide range of valuable molecules. The choice between a carbodiimide-mediated protocol and the acyl chloride pathway depends on the substrate's sensitivity, scale, and available equipment. Carbodiimide coupling with EDC offers a milder, safer, and operationally simpler one-pot procedure suitable for many applications. The acyl chloride method, while requiring more stringent handling, provides a highly reactive intermediate that is often necessary for less reactive amines or large-scale syntheses. By understanding the mechanisms and carefully controlling the reaction parameters outlined in this guide, researchers can reliably and efficiently synthesize glutaric acid amides for their specific applications.

References

Application Notes and Protocols: Glutaramic Acid as a Versatile Linker in Bioconjugation

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The field of bioconjugation is continually evolving, demanding innovative tools to create stable and effective linkages between biomolecules and payloads. This document provides a detailed guide to the application of glutaramic acid as a versatile, heterobifunctional linker. We will explore the unique chemical properties of this compound that make it an attractive component in the design of bioconjugates, particularly in the context of antibody-drug conjugates (ADCs) and other targeted therapies. This guide will furnish researchers with the foundational knowledge and practical protocols to synthesize, purify, and characterize this compound-based bioconjugates.

Introduction: The Rationale for this compound in Bioconjugation

Linkers are critical components in the design of bioconjugates, dictating the stability, solubility, and release characteristics of the final product.[][2] this compound, a derivative of glutaric acid, presents a unique scaffold for creating heterobifunctional linkers. Its structure, featuring a terminal carboxylic acid and a primary amide, allows for orthogonal chemical modifications. The carboxylic acid can be readily activated for conjugation to amine-containing biomolecules, while the amide provides a handle for further functionalization or can be left unmodified to influence the physicochemical properties of the conjugate.

The five-carbon backbone of this compound offers a desirable spacing element, potentially improving the accessibility of conjugated payloads to their targets and minimizing steric hindrance.[3][4] Furthermore, the incorporation of a glutamic acid-like moiety can enhance the in vivo stability of linkers, as demonstrated in the context of ADCs.[5]

This application note will provide a comprehensive overview of the synthesis of an amine-reactive N-hydroxysuccinimide (NHS) ester of this compound, its conjugation to a model protein, and the subsequent characterization of the bioconjugate.

Synthesis of an Amine-Reactive this compound Linker

To utilize this compound as a heterobifunctional linker, we must first activate its carboxylic acid group for reaction with primary amines on a biomolecule. A common and effective method is the formation of an N-hydroxysuccinimide (NHS) ester.[6][7] The following protocol outlines the synthesis of a Boc-protected this compound-NHS ester, followed by deprotection to yield the amine-reactive linker.

Protection of the Amide Nitrogen

The primary amide of this compound can be protected to prevent side reactions during the activation of the carboxylic acid. The tert-butyloxycarbonyl (Boc) group is a suitable protecting group that can be removed under acidic conditions.[2][8][9]

Protocol 1: Synthesis of Boc-Protected this compound

  • Materials:

    • Glutaramide (1 eq)

    • Di-tert-butyl dicarbonate (Boc)₂O (1.2 eq)

    • Triethylamine (TEA) (1.5 eq)

    • Dichloromethane (DCM)

    • Saturated sodium bicarbonate solution

    • 1 M HCl

    • Anhydrous magnesium sulfate

  • Procedure:

    • Dissolve glutaramide in DCM.

    • Add TEA to the solution and cool to 0 °C in an ice bath.

    • Slowly add (Boc)₂O to the reaction mixture.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Wash the reaction mixture with 1 M HCl, followed by saturated sodium bicarbonate solution, and finally with brine.

    • Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the Boc-protected this compound.

Activation of the Carboxylic Acid

The carboxylic acid of the Boc-protected this compound is activated by converting it to an NHS ester. This is typically achieved using N,N'-dicyclohexylcarbodiimide (DCC) or 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) as a coupling agent.[10][11]

Protocol 2: Synthesis of Boc-Glutaramic Acid-NHS Ester

  • Materials:

    • Boc-protected this compound (1 eq)

    • N-hydroxysuccinimide (NHS) (1.1 eq)

    • EDC (1.1 eq)

    • Anhydrous Dichloromethane (DCM) or Dimethylformamide (DMF)

  • Procedure:

    • Dissolve Boc-protected this compound and NHS in anhydrous DCM or DMF.

    • Cool the solution to 0 °C in an ice bath.

    • Add EDC to the reaction mixture and stir at 0 °C for 1 hour.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Filter the reaction mixture to remove any precipitated urea byproduct.

    • The filtrate containing the Boc-glutaramic acid-NHS ester can be used directly in the next step or purified by column chromatography.

Deprotection of the Amide

The final step in creating the heterobifunctional linker is the removal of the Boc protecting group to reveal the primary amide.

Protocol 3: Synthesis of this compound-NHS Ester

  • Materials:

    • Boc-glutaramic acid-NHS ester

    • Trifluoroacetic acid (TFA)

    • Dichloromethane (DCM)

  • Procedure:

    • Dissolve the Boc-glutaramic acid-NHS ester in DCM.

    • Add an equal volume of TFA to the solution.

    • Stir the reaction mixture at room temperature for 1-2 hours.

    • Monitor the reaction by TLC or LC-MS until the starting material is consumed.

    • Remove the solvent and excess TFA under reduced pressure to yield the this compound-NHS ester.

Synthesis_Workflow Glutaramide Glutaramide Boc_Glutaramic_Acid Boc-Protected This compound Glutaramide->Boc_Glutaramic_Acid (Boc)2O, TEA Boc_GA_NHS Boc-Glutaramic Acid-NHS Ester Boc_Glutaramic_Acid->Boc_GA_NHS NHS, EDC GA_NHS This compound-NHS Ester (Amine-Reactive Linker) Boc_GA_NHS->GA_NHS TFA Conjugation_Workflow cluster_reagents Reagents cluster_reaction Reaction cluster_products Products & Purification Protein Protein (with -NH2 groups) Mix Protein->Mix Linker This compound-NHS Ester Linker->Mix Conjugate Protein-Linker Conjugate Mix->Conjugate pH 7.4, RT Purification Purification (SEC / Dialysis) Conjugate->Purification Final_Product Purified Conjugate Purification->Final_Product

References

The Strategic Incorporation of Glutaramic Acid in Advanced Peptide Synthesis and Modification: A Guide for Researchers

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Versatility of Glutaramic Acid in Peptide Chemistry

Glutamic acid, an acidic proteinogenic amino acid, offers a unique side-chain carboxyl group that serves as a versatile handle for a myriad of applications in peptide synthesis and modification.[1] Its strategic incorporation allows for the construction of complex peptide architectures, including cyclic peptides, and provides a key site for the attachment of various functionalities, such as drug payloads in antibody-drug conjugates (ADCs).[2] This guide provides an in-depth exploration of the principles and protocols for leveraging this compound in modern peptide chemistry, addressing both the opportunities it presents and the challenges that must be navigated. We will delve into its role in peptide cyclization, the critical management of protecting groups, and its application in bioconjugation, while also providing detailed protocols for its successful implementation. A significant focus will be placed on understanding and mitigating common side reactions, such as glutarimide and pyroglutamic acid formation, to ensure the desired peptide product's efficient and high-purity synthesis.

I. The Dichotomy of Glutamic Acid in Peptide Synthesis: Opportunities and Challenges

The γ-carboxyl group of glutamic acid is a focal point for both strategic modifications and undesirable side reactions. Understanding this dichotomy is paramount for its successful application.

A. A Gateway to Enhanced Peptide Structures and Functions

The presence of a side-chain carboxyl group enables a range of modifications that can significantly enhance a peptide's therapeutic potential:

  • Peptide Cyclization: The formation of a lactam bridge between the glutamic acid side chain and a free amine (e.g., from a lysine residue) is a common strategy to induce conformational rigidity.[3] This cyclization can lead to increased stability against proteolysis, enhanced receptor binding affinity, and improved specificity compared to linear counterparts.[4]

  • Bioconjugation and Linker Chemistry: The carboxyl group serves as an attachment point for various molecules, including fluorescent dyes, polyethylene glycol (PEG), and cytotoxic drugs.[5][6] In the burgeoning field of ADCs and small molecule-drug conjugates (SMDCs), glutamic acid-containing linkers are designed for controlled drug release under specific physiological conditions.[7][8]

  • Introduction of Non-Proteinogenic Structures: The glutamic acid side chain can be chemically modified to create novel amino acid residues, leading to peptides with unique structural and functional properties.[9][10]

B. Navigating the Labyrinth of Side Reactions

The reactivity of the glutamic acid side chain also presents challenges that must be carefully managed during synthesis:

  • Glutarimide Formation: A significant and often unexpected side reaction during solid-phase peptide synthesis (SPPS) is the formation of a five-membered glutarimide ring.[4][11][12][13][14] This intramolecular cyclization can occur between the side-chain carboxyl group and the backbone amide nitrogen of the adjacent amino acid, particularly when the neighboring residue is sterically unhindered, such as glycine.[4][14] Glutarimide formation disrupts the intended peptide sequence and can terminate chain elongation.[4][14]

  • Pyroglutamic Acid (pGlu) Formation: N-terminal glutamic acid residues can undergo intramolecular cyclization to form pyroglutamic acid, a lactam.[15][16][17] While this can be a desired modification to increase peptide stability against aminopeptidases, its spontaneous and uncontrolled formation is a source of product heterogeneity.[15][16]

  • Aspartimide vs. Glutarimide: While the formation of a five-membered succinimide ring from aspartic acid (aspartimide formation) is a well-known issue in SPPS, the analogous six-membered glutarimide ring from glutamic acid is also a significant, though sometimes overlooked, problem.[14]

II. Strategic Management of Protecting Groups for Glutamic Acid

The successful incorporation and modification of glutamic acid hinges on an orthogonal protecting group strategy. This allows for the selective deprotection of the α-amino group for chain elongation and the side-chain carboxyl group for specific modifications, without affecting other protecting groups on the peptide.[18][19][20]

A. Common Protecting Groups for the γ-Carboxyl Group
Protecting GroupAbbreviationCleavage ConditionsOrthogonality and Key Features
tert-Butyl esterOtBuStrong acids (e.g., TFA)Orthogonal to the base-labile Fmoc group. Commonly used in Fmoc-based SPPS.[18]
Benzyl esterOBzlCatalytic hydrogenation (e.g., H₂/Pd) or strong acids (e.g., HF)Used in Boc-based SPPS. Orthogonal to the acid-labile Boc group under certain conditions.
Allyl esterOAllPalladium(0) catalysts (e.g., Pd(PPh₃)₄)Orthogonal to both acid-labile (Boc, OtBu) and base-labile (Fmoc) groups, offering high versatility for on-resin modifications.[21]
2-Phenylisopropyl esterO-2-PhiPrVery mild acid (e.g., 1% TFA in DCM)Allows for selective deprotection in the presence of other acid-labile groups like OtBu, making it ideal for on-resin cyclization.[21][22]
B. Workflow for Orthogonal Deprotection and On-Resin Cyclization

The following diagram illustrates a typical workflow for on-resin cyclization using an orthogonal protecting group strategy for glutamic acid.

On_Resin_Cyclization start Protected Peptide on Resin (Fmoc-AA...-Glu(OAll)-...-Lys(Boc)-Resin) step1 Fmoc Deprotection (Piperidine/DMF) start->step1 step2 Peptide Chain Elongation step1->step2 step3 Selective OAll Deprotection (Pd(PPh₃)₄) step2->step3 step5 On-Resin Lactam Bridge Formation (Coupling Reagents) step3->step5 step4 Selective Boc Deprotection (Mild Acid, if needed) step6 Global Deprotection and Cleavage (TFA Cocktail) step5->step6 end Purified Cyclic Peptide step6->end

Figure 1: Workflow for on-resin peptide cyclization.

III. Protocols for the Application of this compound in Peptide Synthesis

The following protocols provide detailed methodologies for key applications of this compound.

Protocol 1: Solid-Phase Synthesis of a Linear Peptide Containing Glutamic Acid (Fmoc/tBu Strategy)

This protocol outlines the standard procedure for incorporating a glutamic acid residue with a tert-butyl protected side chain into a peptide using Fmoc-based solid-phase synthesis.

Materials:

  • Fmoc-Rink Amide resin

  • Fmoc-L-Glu(OtBu)-OH

  • Other required Fmoc-protected amino acids

  • N,N-Dimethylformamide (DMF), peptide synthesis grade

  • Piperidine

  • Dichloromethane (DCM)

  • Coupling reagents: HBTU (2-(1H-benzotriazol-1-yl)-1,1,3,3-tetramethyluronium hexafluorophosphate), HOBt (Hydroxybenzotriazole)

  • N,N-Diisopropylethylamine (DIPEA)

  • Cleavage cocktail: 95% Trifluoroacetic acid (TFA), 2.5% water, 2.5% triisopropylsilane (TIS)

  • Cold diethyl ether

Procedure:

  • Resin Swelling: Swell the Fmoc-Rink Amide resin in DMF for 30 minutes in a reaction vessel.

  • Fmoc Deprotection: Treat the resin with 20% piperidine in DMF for 5 minutes, drain, and repeat for 15 minutes to remove the Fmoc protecting group from the resin. Wash the resin thoroughly with DMF and DCM.

  • Amino Acid Coupling:

    • In a separate vial, dissolve Fmoc-L-Glu(OtBu)-OH (3 eq.), HBTU (2.9 eq.), and HOBt (3 eq.) in DMF.

    • Add DIPEA (6 eq.) to the activation mixture and vortex for 1-2 minutes.

    • Add the activated amino acid solution to the resin and shake for 2 hours.

    • Perform a Kaiser test to confirm complete coupling.

    • Wash the resin with DMF and DCM.

  • Chain Elongation: Repeat steps 2 and 3 for each subsequent amino acid in the sequence.

  • Final Fmoc Deprotection: After coupling the last amino acid, perform a final Fmoc deprotection as described in step 2.

  • Cleavage and Global Deprotection:

    • Wash the resin with DCM and dry under vacuum.

    • Treat the resin with the cleavage cocktail for 2-3 hours at room temperature.[23]

    • Filter the resin and collect the filtrate.

  • Peptide Precipitation and Purification:

    • Precipitate the crude peptide by adding the filtrate to cold diethyl ether.

    • Centrifuge to pellet the peptide, decant the ether, and repeat the ether wash.

    • Dry the peptide pellet and purify by reverse-phase high-performance liquid chromatography (RP-HPLC).

Protocol 2: Mitigation of Glutarimide Formation

As glutarimide formation is sequence-dependent, particularly with a C-terminal adjacent glycine, strategic amino acid substitution can prevent this side reaction.[4][11]

Key Consideration: When designing a peptide sequence where glutamic acid is followed by a small, flexible amino acid like glycine, consider replacing the glycine with a more sterically hindered amino acid if the sequence allows. For example, replacing a glycine with a serine residue (with its side chain protected, e.g., Ser(tBu)) has been shown to effectively inhibit glutarimide formation.[11]

Example of Sequence Modification:

  • Problematic Sequence: ...-Glu(OAll)-Gly-...

  • Improved Sequence: ...-Glu(OAll)-Ser(tBu)-...

This steric hindrance from the bulky t-butyl protecting group on the serine side chain disfavors the intramolecular cyclization required for glutarimide formation.[4][11]

Protocol 3: Synthesis of γ-Benzyl-L-glutamate N-carboxyanhydride (BLG-NCA)

N-carboxyanhydrides (NCAs) are valuable monomers for the synthesis of polypeptides via ring-opening polymerization.[24][25][26] This protocol describes a common method for synthesizing the NCA of γ-benzyl-L-glutamate.

Materials:

  • γ-Benzyl-L-glutamate (BLG)

  • Triphosgene

  • Anhydrous dioxane

  • Anhydrous n-hexane

  • Anhydrous ethyl acetate

Procedure:

  • Reaction Setup: In a flame-dried, three-necked flask equipped with a condenser and a nitrogen inlet, dissolve BLG in anhydrous dioxane.

  • Addition of Triphosgene: While stirring under a nitrogen atmosphere, add a solution of triphosgene in anhydrous dioxane dropwise to the BLG solution at 50-60°C.

  • Reaction Monitoring: Monitor the reaction by IR spectroscopy for the disappearance of the amino acid starting material and the appearance of the characteristic NCA anhydride peaks.

  • Product Precipitation and Isolation:

    • After the reaction is complete, cool the mixture to room temperature.

    • Add excess anhydrous n-hexane to precipitate the crude BLG-NCA.

    • Filter the precipitate under a nitrogen atmosphere.

  • Recrystallization: Purify the crude product by recrystallization from a mixture of anhydrous ethyl acetate and n-hexane.[27]

  • Drying and Storage: Dry the purified BLG-NCA crystals under vacuum and store in a desiccator at low temperature.

NCA_Synthesis start γ-Benzyl-L-glutamate (BLG) reaction Reaction at 50-60°C start->reaction reagent1 Triphosgene in Dioxane reagent1->reaction precipitation Precipitation with n-Hexane reaction->precipitation filtration Filtration precipitation->filtration recrystallization Recrystallization (Ethyl Acetate/n-Hexane) filtration->recrystallization end Purified BLG-NCA recrystallization->end

Figure 2: Workflow for the synthesis of BLG-NCA.

IV. Conclusion: The Expanding Role of this compound in Drug Discovery

This compound is more than just one of the twenty proteinogenic amino acids; it is a powerful tool for the medicinal chemist and peptide scientist. Its strategic use enables the creation of peptides with enhanced stability, specificity, and novel functionalities. While challenges such as glutarimide formation require careful consideration during synthesis design, the methodologies and protocols outlined in this guide provide a robust framework for overcoming these hurdles. As the demand for sophisticated peptide-based therapeutics and bioconjugates continues to grow, the versatile chemistry of this compound will undoubtedly play an increasingly central role in the future of drug discovery and development.

References

Application Note: Enzymatic Synthesis of Glutaramic Acid

Author: BenchChem Technical Support Team. Date: January 2026

A Modern Approach to Amide Synthesis Using Biocatalysis

Introduction

Glutaramic acid (4-carbamoylbutanoic acid) is the monoamide derivative of glutaric acid. As a functionalized C5 platform chemical, it holds significant potential as a building block in the synthesis of pharmaceuticals, specialty polymers, and other fine chemicals. Its parent compound, glutaric acid, is utilized in the production of polyesters, polyamides, and plasticizers.[1][2][3] Traditional chemical methods for amide synthesis often require harsh conditions, stoichiometric activating agents, and generate significant waste, running counter to the principles of green chemistry.[4][5]

Enzymatic synthesis offers a compelling alternative, providing high specificity, mild reaction conditions, and improved environmental performance. This guide details a protocol for the synthesis of this compound from glutaric acid and an ammonia source, catalyzed by the enzyme L-glutaminase (L-glutamine amidohydrolase, EC 3.5.1.2). While typically known for catalyzing the hydrolysis of L-glutamine to L-glutamic acid, under specific conditions, this hydrolytic reaction can be reversed to favor amide bond formation.[6] This process, governed by the principles of thermodynamic and kinetic control, represents a novel and sustainable route to producing valuable amides.[7][8]

Principle of the Method: Reversing Hydrolysis

The enzymatic synthesis of this compound leverages the principle of microscopic reversibility.[9] L-glutaminase, an amidohydrolase, catalyzes the following equilibrium:

Glutaric Acid + Ammonia ⇌ this compound + Water

In a typical aqueous biological environment, the equilibrium lies far to the left, favoring hydrolysis. To drive the reaction toward synthesis (to the right), the equilibrium must be shifted. This is achieved by manipulating the reaction conditions based on Le Châtelier's principle:

  • High Substrate Concentration: Employing a high concentration of reactants (glutaric acid and the ammonium salt) pushes the equilibrium towards the product side.

  • Low Water Activity: Reducing the concentration of water, a product of the synthesis reaction, is critical. This can be achieved by using minimal aqueous buffer, employing organic co-solvents, or using immobilized enzymes in low-water systems.

  • pH Control: The pH of the reaction medium is crucial. It must be a compromise between the optimal pH for enzyme activity (typically pH 7-9 for many glutaminases) and ensuring a sufficient concentration of the unprotonated ammonia (NH₃) nucleophile, which is favored at higher pH values.[10][11]

By carefully controlling these parameters, the enzyme's catalytic machinery is harnessed for synthesis rather than its conventional hydrolytic function.

dot

Figure 1: Equilibrium of L-Glutaminase Catalysis. The reaction can proceed towards synthesis or hydrolysis depending on reaction conditions.

Experimental Protocols

This section provides a comprehensive, step-by-step guide for the enzymatic synthesis, purification, and analysis of this compound.

Part 1: Materials and Reagents

Enzyme:

  • L-Glutaminase from Escherichia coli or Aspergillus oryzae (lyophilized powder, ≥10 U/mg). Commercial availability should be verified.

Substrates and Reagents:

  • Glutaric Acid (≥99%)[12]

  • Ammonium Carbonate ((NH₄)₂CO₃) or Ammonium Chloride (NH₄Cl) (≥99.5%)

  • Potassium Phosphate Buffer (0.1 M, prepare solutions for pH 7.5, 8.0, 8.5, 9.0)

  • Acetonitrile (HPLC Grade)

  • Ethyl Acetate (ACS Grade)

  • Hydrochloric Acid (HCl), concentrated

  • Sodium Hydroxide (NaOH)

  • Deionized Water (18.2 MΩ·cm)

  • This compound standard (if available, for analytical purposes)

Equipment:

  • Thermostatic shaker or incubator

  • pH meter

  • Magnetic stirrer and stir bars

  • Reaction vials (e.g., 50 mL screw-cap tubes)

  • Centrifuge

  • Rotary evaporator

  • High-Performance Liquid Chromatography (HPLC) system with UV or Mass Spectrometry (MS) detector[13][14]

  • Analytical balance

Part 2: Optimization of Reaction Conditions

To establish a robust protocol, key parameters should be optimized empirically. The following table outlines a suggested experimental design for optimization. Each reaction should be run in triplicate.

Table 1: Experimental Design for Reaction Optimization

Parameter Range to Test Constant Conditions Rationale
pH 7.5, 8.0, 8.5, 9.0 Temp: 40°C, [Glutaric Acid]: 1 M, [NH₄⁺]: 3 M Balances enzyme activity with the availability of NH₃ nucleophile.[10]
Temperature 30, 37, 45, 55 °C Optimal pH, [Glutaric Acid]: 1 M, [NH₄⁺]: 3 M Determines the trade-off between reaction rate and enzyme kinetic stability.[15]
Substrate Ratio 1:1, 1:2, 1:3, 1:5 Optimal pH & Temp A higher molar excess of the ammonium salt is expected to drive the equilibrium towards product formation.

| Enzyme Load | 5, 10, 20, 40 U/mL | Optimal pH, Temp, Ratio | Determines the initial reaction rate and overall process time. |

Part 3: Detailed Protocol for Synthesis (Optimized Conditions)

This protocol assumes optimized conditions have been determined as pH 8.5, 45°C, and a 1:3 molar ratio of glutaric acid to ammonium carbonate.

  • Substrate Preparation:

    • In a 50 mL reaction vial, dissolve 1.32 g of glutaric acid (10 mmol) in 5 mL of 0.1 M potassium phosphate buffer (pH 8.5).

    • Add 2.88 g of ammonium carbonate (30 mmol) to the solution. Stir until fully dissolved. The final volume should be adjusted to ~10 mL with the same buffer, resulting in final concentrations of approximately 1 M glutaric acid and 3 M ammonium carbonate.

  • Enzyme Addition & Incubation:

    • Add 200 Units of L-glutaminase (e.g., 20 mg of a 10 U/mg enzyme preparation) to the substrate solution.

    • Securely cap the vial and place it in a thermostatic shaker set to 45°C and 200 rpm.

    • Incubate for 24-48 hours.

  • Reaction Monitoring:

    • Periodically (e.g., at 0, 4, 8, 12, 24, and 48 hours), withdraw a small aliquot (e.g., 50 µL) from the reaction mixture.

    • Immediately quench the reaction by diluting the aliquot 1:100 in 0.1% formic acid in water.

    • Analyze the diluted sample via HPLC to determine the concentration of this compound and the remaining glutaric acid.

Part 4: Product Purification
  • Enzyme Removal: After the reaction has reached completion or plateaued, terminate it by heating the mixture to 80°C for 15 minutes to denature the enzyme. Centrifuge the mixture at 10,000 x g for 15 minutes to pellet the denatured protein. Decant the supernatant.

  • Solvent Extraction:

    • Acidify the supernatant to pH 2-3 using concentrated HCl. This step protonates the carboxylate groups of both glutaramic and residual glutaric acid, increasing their solubility in organic solvents.

    • Transfer the acidified solution to a separatory funnel and extract three times with an equal volume of ethyl acetate.[16]

    • Combine the organic layers.

  • Isolation:

    • Dry the combined organic phase over anhydrous sodium sulfate, filter, and remove the solvent under reduced pressure using a rotary evaporator.

    • The resulting solid residue will be a mixture of this compound and unreacted glutaric acid.

    • Further purification can be achieved by recrystallization from a suitable solvent system (e.g., water/ethanol mixtures) or by preparative chromatography.

dot

Figure 2: General experimental workflow for the enzymatic synthesis of this compound.

Part 5: Analytical Protocol - HPLC Quantification

Accurate quantification of the product and substrate is essential for calculating conversion and yield.

  • Method: Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC).

  • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm particle size).[14]

  • Mobile Phase:

    • A: 0.1% Formic Acid in Water

    • B: 0.1% Formic Acid in Acetonitrile

  • Gradient: A linear gradient from 5% B to 95% B over 15 minutes is a good starting point for method development.

  • Flow Rate: 1.0 mL/min.

  • Detection: UV at 210 nm (for the carboxyl group) or Mass Spectrometry (MS) in negative ion mode for higher selectivity and sensitivity.[13][17]

  • Quantification: Generate a standard curve for both glutaric acid and this compound (if available) across a relevant concentration range (e.g., 10 µM to 1 mM). Calculate the conversion percentage based on the initial amount of glutaric acid.

Calculation: Conversion (%) = ([this compound] / ([this compound] + [Residual Glutaric Acid])) x 100

Conclusion and Field Insights

The enzymatic synthesis of this compound via reverse hydrolysis is a prime example of applying biocatalytic principles to create sustainable chemical manufacturing processes. The key to success lies in overcoming the thermodynamic barrier posed by water. Researchers should focus on methods to reduce water activity, such as using immobilized enzymes in flow reactors or exploring biphasic solvent systems, which can also simplify product recovery. While glutaminase is the logical starting point, screening other amidases or proteases with broad substrate specificity may yield catalysts with superior synthetic capabilities.[6] Furthermore, protein engineering could be employed to enhance the enzyme's stability in low-water environments and improve its affinity for glutaric acid, paving the way for industrially viable production of this valuable chemical intermediate.

References

The Pivotal Role of L-Glutamic Acid in Advancing Cell Culture: A Senior Application Scientist's Guide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: In the intricate world of in vitro cell biology, achieving robust and reproducible results hinges on the precise control of the cellular environment. Among the myriad of components that constitute a complete cell culture medium, L-glutamic acid, and its anionic form L-glutamate, stands out as a cornerstone metabolite, profoundly influencing cellular energetics, biosynthesis, and signaling. This guide provides an in-depth exploration of the multifaceted applications of L-glutamic acid in cell culture, offering field-proven insights and detailed protocols to empower researchers, scientists, and drug development professionals in optimizing their cell culture workflows. While often used interchangeably with its close relative glutamine, L-glutamic acid possesses unique characteristics and applications that warrant specific consideration.

Part 1: The Core Functions of L-Glutamic Acid in Cellular Metabolism

L-glutamic acid is a non-essential amino acid, meaning that many cell types can synthesize it.[1] However, its inclusion in cell culture media is often critical, as it serves several vital functions:

  • Energy Production: L-glutamic acid can be readily converted to α-ketoglutarate, a key intermediate in the tricarboxylic acid (TCA) cycle, which is central to cellular energy production in the form of ATP.[2] This is particularly crucial for rapidly dividing cells that have high energy demands.[2]

  • Precursor for Biosynthesis: It acts as a precursor for the synthesis of other non-essential amino acids and vital biomolecules, including the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[1][3]

  • Neurotransmission: In neuronal cell cultures, L-glutamate is the most abundant excitatory neurotransmitter in the vertebrate nervous system.[1] It plays a critical role in synaptic plasticity, learning, and memory, making it an indispensable component for neuroscience research.[1]

  • Antioxidant Defense: L-glutamic acid is a constituent of glutathione, a major intracellular antioxidant that protects cells from damage by reactive oxygen species.[3]

Metabolic Interplay: Glutamic Acid and the TCA Cycle

The conversion of L-glutamic acid to α-ketoglutarate is a pivotal entry point into the TCA cycle, a central hub of cellular metabolism. This process, known as deamination, is catalyzed by the enzyme glutamate dehydrogenase.[1]

TCA_Cycle_Integration Glutamic_Acid L-Glutamic Acid alpha_KG α-Ketoglutarate Glutamic_Acid->alpha_KG Glutamate Dehydrogenase TCA_Cycle TCA Cycle alpha_KG->TCA_Cycle ATP ATP (Energy) TCA_Cycle->ATP

Caption: Integration of L-Glutamic Acid into the TCA Cycle.

Part 2: Practical Applications and Experimental Protocols

The utility of L-glutamic acid extends across various cell culture applications, from basic cell line maintenance to specialized experimental models.

Application 1: Supplementation of Basal Media

Many common basal media formulations, such as Dulbecco's Modified Eagle Medium (DMEM) and Roswell Park Memorial Institute (RPMI) 1640 medium, are available with or without L-glutamine. While L-glutamine is often the preferred source due to its higher stability in solution, L-glutamic acid can be used as a direct supplement, particularly in custom media formulations or for specific experimental needs. For instance, fibroblasts are commonly cultured in DMEM supplemented with Glutamax (a stable dipeptide form of L-glutamine), non-essential amino acids including L-glutamic acid, and fetal bovine serum.[4]

Protocol 1: Preparation of a 100 mM L-Glutamic Acid Stock Solution

A critical note on solubility: L-glutamic acid powder is poorly soluble in water at neutral pH.[5] A common practice is to dissolve it in a dilute acid, such as hydrochloric acid (HCl), followed by pH readjustment. However, residual acidity can significantly impact cell viability by altering the pH of the culture medium.[5] Therefore, careful pH neutralization is paramount.

Materials:

  • L-Glutamic Acid powder (cell culture grade)[6]

  • 1 M Hydrochloric Acid (HCl)

  • 1 M Sodium Hydroxide (NaOH)

  • Sterile, nuclease-free water

  • Sterile 0.22 µm syringe filter

  • Sterile conical tubes

Procedure:

  • Weighing: In a sterile conical tube, weigh out the desired amount of L-Glutamic Acid powder. For 50 mL of a 100 mM stock solution, you will need 0.7355 g.

  • Initial Dissolution: Add a small volume of sterile water (e.g., 20-30 mL) to the powder. The powder will not fully dissolve.

  • Acidification: While stirring, add 1 M HCl dropwise until the L-Glutamic Acid is fully dissolved. The solution will be highly acidic.

  • Neutralization: Carefully add 1 M NaOH dropwise to the solution while monitoring the pH with a calibrated pH meter. Adjust the pH to 7.2-7.4. This is a critical step to prevent cytotoxicity. [5]

  • Final Volume Adjustment: Add sterile water to reach the final desired volume (e.g., 50 mL).

  • Sterilization: Sterilize the stock solution by passing it through a 0.22 µm syringe filter into a new sterile conical tube.

  • Aliquoting and Storage: Aliquot the sterile stock solution into smaller, single-use volumes and store at -20°C.

Application 2: Induction of Excitotoxicity in Neuronal Cultures

A key application of L-glutamic acid in neuroscience research is to model excitotoxicity, a process where excessive stimulation of glutamate receptors leads to neuronal damage and death.[5] This is relevant to studying neurodegenerative diseases like Alzheimer's and Parkinson's disease.[3]

Protocol 2: Induction of Excitotoxicity in SH-SY5Y Neuroblastoma Cells

Cell Line: SH-SY5Y (a human neuroblastoma cell line commonly used in neuroscience research).

Materials:

  • Cultured SH-SY5Y cells in appropriate flasks or plates

  • Complete growth medium (e.g., DMEM/F12 with 10% FBS)

  • Sterile 100 mM L-Glutamic Acid stock solution (prepared as in Protocol 1)

  • Phosphate-buffered saline (PBS)

  • Cell viability assay (e.g., MTT, PrestoBlue)

Procedure:

  • Cell Seeding: Seed SH-SY5Y cells in a 96-well plate at a density of 1 x 10⁴ cells per well and allow them to adhere and grow for 24 hours.

  • Preparation of Treatment Media: Prepare a serial dilution of the L-Glutamic Acid stock solution in complete growth medium to achieve final concentrations ranging from 1 mM to 50 mM. Also, prepare a control medium with no added L-Glutamic Acid.

  • Cell Treatment: Remove the existing medium from the wells and replace it with 100 µL of the prepared treatment media.

  • Incubation: Incubate the cells for 24 to 48 hours at 37°C in a 5% CO₂ incubator.[5]

  • Assessment of Cell Viability: After the incubation period, assess cell viability using a standard assay according to the manufacturer's instructions.

Data Presentation: Expected Dose-Dependent Cytotoxicity

L-Glutamic Acid Concentration (mM)Expected Cell Viability (%)
0 (Control)100
1~90-95
5~70-80
10~50-60
25~20-30
50<10

Note: These are representative values and the actual results may vary depending on the specific cell line, passage number, and experimental conditions.

Workflow for Excitotoxicity Experiment

Excitotoxicity_Workflow Start Seed SH-SY5Y Cells Incubate_24h Incubate 24h Start->Incubate_24h Prepare_Media Prepare Treatment Media (Varying [Glu]) Incubate_24h->Prepare_Media Treat_Cells Treat Cells Prepare_Media->Treat_Cells Incubate_24_48h Incubate 24-48h Treat_Cells->Incubate_24_48h Assess_Viability Assess Cell Viability (e.g., MTT Assay) Incubate_24_48h->Assess_Viability End Analyze Results Assess_Viability->End

Caption: Experimental workflow for inducing excitotoxicity.

Part 3: A Note on Glutaric Acid

It is important to distinguish L-glutamic acid from glutaric acid . Glutaric acid is a dicarboxylic acid that accumulates in the metabolic disorder glutaric aciduria type I (GA-I).[7][8] In cell culture studies, glutaric acid and its metabolites have been shown to induce apoptosis in immature oligodendrocytes, suggesting a potential mechanism for the white matter damage observed in GA-I patients.[9][10] Unlike L-glutamic acid, which is a nutrient, glutaric acid is primarily used in cell culture to model the pathophysiology of this specific metabolic disease.[9]

Conclusion: Ensuring Scientific Integrity and Reproducibility

The successful application of L-glutamic acid in cell culture necessitates a thorough understanding of its biochemical functions and careful attention to protocol details. The critical importance of pH neutralization when preparing stock solutions cannot be overstated, as overlooking this step can lead to confounding experimental results.[5] By adhering to the principles of scientific integrity and employing self-validating protocols, researchers can harness the power of this versatile amino acid to advance their understanding of cellular biology and accelerate the development of novel therapeutics.

References

Application Notes & Protocols: Glutaramic Acid as a Versatile Building Block in Advanced Polymer Chemistry

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The relentless pursuit of novel polymers with tailored functionalities has led researchers to explore a vast chemical space for innovative building blocks. Glutaramic acid, the monoamide of glutaric acid, emerges as a compelling yet underexplored candidate monomer for the synthesis of advanced functional polymers. Its unique bifunctional nature, possessing both a carboxylic acid and an amide group, offers a versatile platform for creating polymers with inherent biocompatibility, biodegradability, and tunable hydrophilic properties. This comprehensive guide details the potential of this compound in polymer chemistry, providing theoretical frameworks, synthesis protocols, and potential applications for researchers, scientists, and drug development professionals. We will explore its use in the synthesis of novel polyamides, polyesters, and other copolymers, highlighting the causality behind experimental choices and providing self-validating protocols.

Introduction: The Untapped Potential of this compound

Glutamic acid and its corresponding polymer, poly(glutamic acid), have been extensively studied and utilized in biomedical applications due to their biocompatibility and biodegradability.[1][2][3][4][5][6][7] Similarly, glutaric acid, a simple dicarboxylic acid, serves as a monomer in the production of polyesters and polyamides.[1] this compound, systematically named 4-carbamoylbutanoic acid, represents an intriguing structural intermediate between these well-established monomers. Its chemical structure, featuring a terminal carboxylic acid and a primary amide, presents a unique set of reactive handles for polymerization.

The presence of the amide group is anticipated to impart specific properties to the resulting polymers, such as:

  • Increased Hydrophilicity: The amide functionality can participate in hydrogen bonding, potentially leading to polymers with enhanced water solubility and hydrogel-forming capabilities.

  • Biocompatibility and Biodegradability: As a derivative of a naturally occurring amino acid metabolite, polymers incorporating this compound are expected to exhibit excellent biocompatibility and be susceptible to enzymatic degradation.

  • Controlled Degradation Rates: The amide bond, being more stable to hydrolysis than an ester bond, could be strategically incorporated to tune the degradation profile of polyesters.[8][9]

This document serves as a foundational guide for researchers looking to pioneer the use of this compound as a building block in polymer synthesis. We will provide detailed, albeit prospective, protocols for its incorporation into polymer chains and discuss the potential characterization and application of these novel materials.

Proposed Polymerization Strategies Involving this compound

This compound's bifunctionality allows for its participation in various polymerization reactions, primarily through condensation polymerization. Below, we outline several prospective synthetic routes.

Synthesis of this compound-Containing Polyamides

This compound can be envisioned as an A-B type monomer for the direct synthesis of a novel polyamide, or as an A-A type monomer (after conversion of the amide to an amine) for copolymerization with a diacid, or as a B-B type monomer for copolymerization with a diamine.

A. Direct Self-Condensation of this compound (Hypothetical)

Direct thermal condensation of this compound could theoretically lead to a polyamide with pendant carboxylic acid groups. However, this reaction is challenging due to the potential for side reactions, such as imidization.[10] A more controlled approach would involve the activation of the carboxylic acid group.

B. Copolymerization of this compound with Diamines

This compound can act as a dicarboxylic acid monomer in condensation polymerization with various diamines to produce novel polyamides. The pendant amide groups along the polymer backbone would introduce hydrophilicity and potential sites for further functionalization.

Workflow for Polyamide Synthesis using this compound and a Diamine

workflow cluster_synthesis Polyamide Synthesis Monomers This compound + Diamine Activation Carboxylic Acid Activation (e.g., with SOCl2) Monomers->Activation Step 1 Polycondensation Solution Polycondensation Activation->Polycondensation Step 2 Polymer This compound-Based Polyamide Polycondensation->Polymer Step 3 Purification Precipitation & Washing Polymer->Purification Step 4 Drying Vacuum Drying Purification->Drying Step 5 Characterization Characterization (NMR, GPC, DSC) Drying->Characterization Step 6

Caption: Workflow for the synthesis of a polyamide from this compound and a diamine.

Synthesis of this compound-Containing Polyesters and Poly(ester-amide)s

The carboxylic acid group of this compound can readily participate in esterification reactions with diols to form polyesters. The resulting polymers would feature pendant amide groups, offering a unique combination of properties.

Furthermore, this compound can be incorporated into poly(ester-amide)s. For instance, it can be reacted with a molecule containing both a hydroxyl and an amino group, or used as a comonomer in the synthesis of polyesters to introduce amide linkages.[8][9][11]

Conceptual Reaction Scheme for a this compound-Based Polyester

reaction Glut_Acid This compound (HOOC-(CH2)3-CONH2) Plus1 + Glut_Acid->Plus1 Diol Diol (HO-R-OH) Plus1->Diol Arrow -> Diol->Arrow Polyester Polyester [-O-R-O-CO-(CH2)3-CONH2-]n Arrow->Polyester Plus2 + Polyester->Plus2 Water H2O Plus2->Water

Caption: Polycondensation of this compound and a diol to form a polyester.

Detailed Protocols (Prospective)

The following protocols are hypothetical and based on established principles of polymer synthesis. They are intended as a starting point for researchers.

Protocol 1: Synthesis of a Polyamide from this compound and Hexamethylenediamine

Objective: To synthesize a novel polyamide by reacting this compound with hexamethylenediamine.

Materials:

  • This compound

  • Thionyl chloride (SOCl₂)

  • Hexamethylenediamine

  • Anhydrous N,N-Dimethylformamide (DMF)

  • Triethylamine (TEA)

  • Methanol

  • Diethyl ether

Procedure:

  • Activation of this compound:

    • In a flame-dried, three-necked flask equipped with a magnetic stirrer, a reflux condenser, and a nitrogen inlet, dissolve this compound (1 equivalent) in an excess of thionyl chloride.

    • Reflux the mixture for 2 hours to convert the carboxylic acid to an acyl chloride.

    • Remove the excess thionyl chloride under reduced pressure. The resulting glutaramic acyl chloride is used immediately in the next step.

    • Causality: The conversion to the more reactive acyl chloride is necessary to drive the amidation reaction to completion under mild conditions.

  • Polycondensation:

    • Dissolve the synthesized glutaramic acyl chloride in anhydrous DMF.

    • In a separate flask, dissolve hexamethylenediamine (1 equivalent) and triethylamine (2.2 equivalents) in anhydrous DMF.

    • Cool the diamine solution to 0°C in an ice bath.

    • Slowly add the glutaramic acyl chloride solution to the diamine solution dropwise with vigorous stirring.

    • Allow the reaction to warm to room temperature and stir for 24 hours under a nitrogen atmosphere.

    • Causality: Triethylamine acts as a base to neutralize the HCl byproduct of the reaction, preventing the protonation of the diamine and allowing the polymerization to proceed. The slow addition at low temperature helps to control the reaction rate and minimize side reactions.

  • Purification and Isolation:

    • Precipitate the polymer by pouring the reaction mixture into a large volume of methanol.

    • Collect the precipitate by filtration and wash it thoroughly with methanol and then diethyl ether to remove unreacted monomers and oligomers.

    • Dry the polymer in a vacuum oven at 40°C until a constant weight is achieved.

    • Self-Validation: The purity of the polymer can be assessed by the absence of monomer peaks in its ¹H NMR spectrum.

Characterization:

  • ¹H NMR: To confirm the polymer structure.

  • GPC/SEC: To determine the molecular weight and polydispersity.

  • DSC/TGA: To analyze the thermal properties (glass transition temperature, melting point, and thermal stability).

  • FTIR: To confirm the presence of amide and ester functional groups.

Protocol 2: Synthesis of a Polyester from this compound and 1,6-Hexanediol

Objective: To synthesize a polyester by direct esterification of this compound with 1,6-hexanediol.

Materials:

  • This compound

  • 1,6-Hexanediol

  • p-Toluenesulfonic acid (p-TSA) or another suitable catalyst

  • Toluene

Procedure:

  • Melt Polycondensation:

    • In a reaction vessel equipped with a mechanical stirrer, a nitrogen inlet, and a Dean-Stark trap, combine this compound (1 equivalent), 1,6-hexanediol (1.05 equivalents), and p-TSA (0.5 mol % with respect to this compound).

    • Add a small amount of toluene to facilitate the removal of water.

    • Heat the mixture to 150-180°C under a slow stream of nitrogen.

    • Collect the water byproduct in the Dean-Stark trap.

    • Continue the reaction for 4-6 hours, or until the theoretical amount of water has been collected.

    • Causality: The excess diol compensates for any loss due to evaporation at high temperatures. The catalyst (p-TSA) is essential to increase the rate of the esterification reaction. The removal of water drives the equilibrium towards the formation of the polymer.

  • Purification and Isolation:

    • Cool the reaction mixture to room temperature.

    • Dissolve the crude polymer in a suitable solvent (e.g., DMF or chloroform).

    • Precipitate the polymer by adding the solution to a non-solvent (e.g., methanol or cold water).

    • Filter and wash the polymer extensively.

    • Dry the polymer under vacuum at 40°C.

    • Self-Validation: The progress of the polymerization can be monitored by the amount of water collected. The final polymer should be soluble in appropriate solvents and show characteristic ester and amide peaks in its FTIR spectrum.

Potential Applications

The unique properties of this compound-based polymers open up a range of potential applications, particularly in the biomedical and pharmaceutical fields.

Potential Application Rationale for Using this compound-Based Polymers
Drug Delivery Systems The pendant amide and carboxylic acid groups can be used for conjugating drugs, targeting ligands, or imaging agents. The tunable hydrophilicity and degradation rates would allow for controlled release profiles.[3][4][12]
Tissue Engineering Scaffolds The biocompatibility and biodegradability, coupled with the potential for hydrogel formation, make these polymers promising candidates for creating scaffolds that can support cell growth and tissue regeneration.[8][9]
Hydrogels for Biomedical Applications The hydrogen bonding capacity of the amide groups could lead to the formation of physically or chemically crosslinked hydrogels for applications such as wound dressings or soft contact lenses.
Environmentally Benign Plastics As a bio-derived monomer, this compound could contribute to the development of more sustainable and biodegradable plastics.

Conclusion and Future Outlook

This compound stands as a promising, yet largely unexplored, building block in polymer chemistry. Its unique chemical structure offers the potential to create a new class of functional polymers with desirable properties for a variety of applications, especially in the biomedical field. The prospective protocols and applications outlined in this guide are intended to inspire and facilitate further research into this exciting area. Experimental validation of these concepts will be crucial to fully unlock the potential of this compound as a versatile monomer for the next generation of advanced materials.

References

Troubleshooting & Optimization

Technical Support Center: Optimizing Glutaramic Acid Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center dedicated to the synthesis of glutaramic acid (4-carbamoylbutanoic acid). This guide is designed for researchers, scientists, and professionals in drug development to navigate the common challenges encountered during its preparation. Here, we provide in-depth, field-proven insights in a direct question-and-answer format to help you troubleshoot experiments and improve your reaction yields.

Frequently Asked Questions (FAQs)

Q1: What are the primary synthetic routes to produce this compound?

There are two primary, reliable methods for the synthesis of this compound:

  • Aminolysis of Glutaric Anhydride: This is the most direct approach, involving the ring-opening of glutaric anhydride with an ammonia source. The reaction is a nucleophilic acyl substitution where ammonia attacks one of the carbonyl carbons of the anhydride.[1][2]

  • Partial Hydrolysis of Glutarimide: This method involves the controlled ring-opening of glutarimide under hydrolytic conditions. This can be achieved using enzymatic methods for high stereoselectivity or carefully controlled chemical hydrolysis.[3][4]

A less common but documented route starts from γ-butyrolactone, which, through a reaction with potassium cyanide and subsequent acidification, yields a glutaric acid monoamide intermediate (this compound).[5]

Q2: My this compound synthesis yield is consistently low. What are the most common reasons?

Low yield is a frequent issue, often stemming from a few key factors:

  • Formation of Side Products: The most common side product is glutarimide , which forms if the reaction temperature is too high or upon prolonged heating, causing the this compound to cyclize via intramolecular condensation.[6][7][8] Another common impurity is glutaric acid , which forms if excess water is present, leading to the hydrolysis of the starting glutaric anhydride.

  • Incomplete Reaction: Insufficient reaction time or suboptimal temperature can lead to unreacted starting material.

  • Stoichiometry of Amine: When using ammonia or a primary amine for the aminolysis of glutaric anhydride, at least two equivalents of the amine are required. The first equivalent acts as the nucleophile, while the second is consumed by neutralizing the carboxylic acid co-product, which would otherwise protonate and deactivate the remaining amine.[1][9][10]

  • Purification Losses: this compound is highly soluble in water, which can lead to significant material loss during aqueous workups and extractions.

Q3: How can I effectively monitor the progress of the reaction?

Reaction progress can be monitored using standard analytical techniques. High-Performance Liquid Chromatography (HPLC) is an excellent method for quantifying the disappearance of starting materials and the appearance of this compound and any side products like glutaric acid.[11][12] Thin-Layer Chromatography (TLC) can also be used for qualitative monitoring. For accurate quantification in complex biological matrices, Liquid Chromatography-Mass Spectrometry (LC-MS) is the preferred method.[13]

Q4: What are the best practices for purifying this compound?

Purification strategies depend on the primary impurities.

  • If contaminated with glutaric acid: Since both are acids, separation can be challenging. Recrystallization from a suitable solvent system is often effective. Extraction with an organic solvent like n-butanol has shown good selectivity for glutaric acid from aqueous solutions and may be adapted for separating the more polar this compound.[14]

  • If contaminated with glutarimide: Glutarimide is less polar than this compound. Column chromatography on silica gel can effectively separate the two compounds.

  • General Procedure: After the reaction, the product can often be isolated by careful acidification of the reaction mixture (if basic) to its isoelectric point to induce precipitation, followed by filtration. Alternatively, evaporation of the solvent followed by recrystallization is a common approach.[15]

Troubleshooting Guide: Specific Experimental Issues

Problem: Low or no conversion of glutaric anhydride to product.

Q: I've mixed glutaric anhydride and ammonia in my solvent, but after several hours, I see mostly starting material. What's wrong?

A: This issue typically points to problems with the nucleophile or the reaction conditions.

  • Cause 1: Insufficient Amine/Ammonia. As noted in the FAQs, the reaction consumes two equivalents of amine. The carboxylic acid formed in the product reacts with the amine base, forming a non-nucleophilic ammonium salt.[9][10] If you use only one equivalent, the reaction will stop at a maximum of 50% conversion.

    • Solution: Ensure you are using at least two molar equivalents of ammonia or amine relative to the glutaric anhydride.

  • Cause 2: Low Reaction Temperature. While high temperatures can cause side reactions, aminolysis of anhydrides can be slow at room temperature and may require gentle heating to proceed at a reasonable rate.[9]

    • Solution: Try heating the reaction mixture to a moderate temperature (e.g., 40-50°C) and monitor the progress by TLC or HPLC.

  • Cause 3: Inappropriate Solvent. The solvent must be able to dissolve the starting materials to a reasonable extent and should be inert to the reactants.

    • Solution: Dichloromethane or tetrahydrofuran (THF) are common solvents for this type of reaction. For reactions with aqueous ammonia, a biphasic system or a co-solvent may be necessary.

Problem: The major product isolated is glutarimide, not this compound.

Q: My reaction seems to work, but I'm isolating a compound with the molecular formula C₅H₇NO₂. I believe it's glutarimide. How do I prevent this?

A: You are correct; that molecular formula corresponds to glutarimide. Its formation is a classic side reaction driven by heat.[6][8]

  • Cause: Excessive Heat. this compound will undergo intramolecular cyclization to form the more thermodynamically stable five-membered glutarimide ring, releasing a molecule of water. This is especially prevalent at elevated temperatures, often above 100°C, or during prolonged heating.[7]

    • Solution 1 (Reaction Control): Perform the aminolysis at the lowest temperature that allows for a reasonable reaction rate. Avoid excessive heating during the reaction and workup.

    • Solution 2 (Workup): During solvent removal, use a rotary evaporator at a moderate temperature. Avoid distillation at high temperatures if this compound is present.

Problem: The product is significantly contaminated with glutaric acid.

Q: My final product shows a high percentage of glutaric acid. How did this happen and how can I fix it?

A: The presence of glutaric acid indicates hydrolysis of the glutaric anhydride starting material.

  • Cause: Presence of Water. Glutaric anhydride is highly reactive towards nucleophiles, including water. If your solvent or reagents are not anhydrous, water will compete with ammonia, opening the anhydride ring to form glutaric acid.

    • Solution 1 (Prevention): Use anhydrous solvents and reagents. If using a gas like ammonia, ensure it is passed through a drying agent.

    • Solution 2 (Purification): As glutaric acid is more non-polar than this compound, careful column chromatography may achieve separation. Alternatively, selective extraction might be possible. Consider converting the entire crude mixture back to glutaric anhydride with a dehydrating agent (like acetic anhydride) and re-attempting the aminolysis under anhydrous conditions.[16]

Experimental Protocols & Data

Protocol 1: Synthesis of this compound from Glutaric Anhydride

This protocol details the controlled aminolysis of glutaric anhydride.

Materials:

  • Glutaric Anhydride (1.0 eq)

  • Aqueous Ammonia (28-30%, ~2.5 eq)

  • Dioxane or THF

  • Concentrated Hydrochloric Acid (HCl)

  • Ice-water bath

Procedure:

  • Dissolve glutaric anhydride (1.0 eq) in dioxane or THF in a round-bottom flask equipped with a magnetic stirrer.

  • Cool the solution to 0-5°C using an ice-water bath.

  • Slowly add the aqueous ammonia solution (2.5 eq) dropwise to the stirred solution. Maintain the temperature below 10°C.

  • After the addition is complete, allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor the reaction by TLC or HPLC until the glutaric anhydride is consumed.

  • Cool the mixture again in an ice bath and slowly acidify with concentrated HCl to pH 2-3.

  • Concentrate the solution under reduced pressure at a bath temperature not exceeding 40°C.

  • The resulting crude solid can be purified by recrystallization from water or an ethanol/water mixture.

ParameterConditionRationale
Temperature 0°C to Room TempMinimizes hydrolysis and prevents cyclization to glutarimide.[7]
Ammonia >2.0 equivalentsEnsures complete reaction by acting as both nucleophile and base.[1][9]
Solvent Dioxane/THFAprotic solvent that solubilizes the anhydride.
Workup Acidification & Low TempProtonates the carboxylate for isolation; avoids heat-induced degradation.
Expected Yield 70-85%Varies based on purification efficiency.

Visualized Workflows and Pathways

Reaction Pathway and Side Products

The following diagram illustrates the primary synthesis route from glutaric anhydride to this compound and the formation of common side products.

reaction_pathway GA Glutaric Anhydride NH3 + NH₃ (2 eq) GA->NH3 H2O + H₂O (impurity) GA->H2O GlutAmic This compound (Product) NH3->GlutAmic Aminolysis (Desired Path) GlutAcid Glutaric Acid (Side Product) H2O->GlutAcid Hydrolysis Heat Heat (Side Reaction) GlutImide Glutarimide (Side Product) Heat->GlutImide Cyclization GlutAmic->Heat troubleshooting_workflow Start Low Yield of This compound Check_Conversion Analyze Crude Reaction: High Starting Material? Start->Check_Conversion Check_Products Analyze Crude Reaction: Major Product is Glutarimide? Check_Conversion->Check_Products No Sol_Stoichiometry Action: - Check NH₃ stoichiometry (>2 eq) - Increase reaction time/temp moderately Check_Conversion->Sol_Stoichiometry Yes Check_Acid Analyze Crude Reaction: High Glutaric Acid? Check_Products->Check_Acid No Sol_Temp Action: - Reduce reaction/workup temperature - Avoid prolonged heating Check_Products->Sol_Temp Yes Sol_Water Action: - Use anhydrous solvents/reagents - Protect reaction from moisture Check_Acid->Sol_Water Yes

References

Technical Support Center: Synthesis of Glutaramic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of glutaramic acid. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and nuances of this synthesis. My aim is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experiments effectively.

Troubleshooting Guide: Common Issues and Solutions

This section addresses specific problems you may encounter during the synthesis of this compound. Each issue is presented in a question-and-answer format, detailing the probable causes and providing step-by-step solutions.

Issue 1: Low Yield of this compound and Presence of a Major Byproduct with a Lower Polarity.

Question: I attempted to synthesize this compound by reacting glutaric anhydride with ammonia. However, I obtained a low yield of the desired product, and my analysis (e.g., TLC, NMR) shows a significant amount of a less polar byproduct. What is likely happening and how can I fix it?

Probable Cause: The most common side reaction in the synthesis of this compound, especially when using glutaric anhydride and ammonia at elevated temperatures, is the intramolecular cyclization of the initially formed this compound to form glutarimide.[1][2][3] Glutarimide is a neutral, cyclic imide and is therefore less polar than the desired this compound, which has a free carboxylic acid group.

Solution:

  • Control the Reaction Temperature: High temperatures drive the dehydration and cyclization to glutarimide.[1] Conduct the initial aminolysis of glutaric anhydride at a lower temperature (e.g., 0-25 °C) to favor the formation of the open-chain this compound.

  • Optimize Reaction Time: Prolonged reaction times, even at moderate temperatures, can lead to the formation of glutarimide. Monitor the reaction progress closely using an appropriate analytical technique (e.g., TLC, HPLC) and quench the reaction once the glutaric anhydride has been consumed.

  • Method of Ammonia Addition: The way ammonia is introduced can influence the outcome. Using a solution of aqueous ammonia at a controlled rate can help maintain a lower reaction temperature and favor the formation of this compound.

  • Purification Strategy: If glutarimide has already formed, it can be separated from this compound based on their different properties.

    • Extraction: this compound, being a salt at neutral or basic pH, will remain in the aqueous phase, while the less polar glutarimide can be extracted into an organic solvent like ether.[4]

    • Crystallization: Careful recrystallization can also be used to separate the two compounds.

Issue 2: My Final Product is Contaminated with Glutaric Acid.

Question: After synthesizing this compound and working up the reaction, I'm finding a significant amount of glutaric acid in my product. How can I prevent this?

Probable Cause: The presence of glutaric acid indicates that the amide bond of your this compound has been hydrolyzed. This is a common issue when using harsh acidic or basic conditions during the reaction or workup.[5]

Solution:

  • Maintain a Neutral or Mildly Basic pH during Workup: Avoid strongly acidic or basic conditions. If an acid is used to neutralize excess base, add it carefully and monitor the pH to keep it near neutral.

  • Control Temperature during Hydrolysis (if applicable): If you are synthesizing this compound via the hydrolysis of glutaronitrile, the reaction conditions need to be carefully controlled. Using enzymatic hydrolysis or milder chemical hydrolysis conditions can prevent the over-hydrolysis to glutaric acid.[6]

  • Purification:

    • Ion-Exchange Chromatography: This is a highly effective method for separating this compound from glutaric acid.

    • Recrystallization: Differences in solubility between this compound and glutaric acid in various solvent systems can be exploited for purification.

Issue 3: Unexpected Formation of Succinic Acid.

Question: I am following a procedure for synthesizing glutaric acid (a precursor for this compound) and I'm observing the formation of succinic acid as a byproduct. Why is this happening?

Probable Cause: The formation of succinic acid can occur in certain synthetic routes to glutaric acid, particularly if the reaction temperature is not well-controlled. For example, in some oxidation reactions, over-oxidation or side reactions can lead to the cleavage of a carbon atom.[4]

Solution:

  • Strict Temperature Control: Ensure the reaction temperature is maintained within the recommended range. In the synthesis of glutaric acid from certain precursors, even a slight increase in temperature can promote the formation of succinic acid.[4]

  • Purification: Succinic acid can be removed from glutaric acid by fractional crystallization, often from a hot benzene solution where succinic acid is less soluble.[4]

Frequently Asked Questions (FAQs)

Q1: What are the most common starting materials for synthesizing this compound?

A1: Common starting materials include:

  • Glutaric anhydride and ammonia: This is a direct and common method, though it requires careful control to avoid glutarimide formation.[2][3][7]

  • Glutamic acid: This involves the deamination of glutamic acid.[8][9]

  • Glutaronitrile: Partial hydrolysis of glutaronitrile can yield this compound.[6]

  • γ-Butyrolactone: This can be converted to glutaric acid monoamide (this compound) as an intermediate in the synthesis of glutaric acid.[4]

Q2: How can I monitor the progress of my this compound synthesis?

A2: Several analytical techniques can be used:

  • Thin-Layer Chromatography (TLC): A simple and rapid method to qualitatively monitor the disappearance of starting materials and the appearance of products.

  • High-Performance Liquid Chromatography (HPLC): Provides quantitative data on the concentration of reactants and products.[10][11][12][13]

  • Nuclear Magnetic Resonance (NMR) Spectroscopy: Can be used to monitor the reaction in real-time or to analyze the composition of the final product mixture.

  • Gas Chromatography-Mass Spectrometry (GC-MS): This is often used for the analysis of glutaric acid and its metabolites after derivatization.[14]

Q3: What are the key considerations for purifying this compound?

A3: The purification strategy depends on the impurities present.

  • For glutarimide contamination: Utilize differences in polarity and acidity. Extraction with an organic solvent at a neutral or basic pH will remove the less polar glutarimide.[4]

  • For glutaric acid contamination: Ion-exchange chromatography is very effective. Recrystallization can also be employed.

  • General Purification: Recrystallization from a suitable solvent system is a common final purification step.

Experimental Protocols

Protocol 1: Synthesis of this compound from Glutaric Anhydride

This protocol is designed to minimize the formation of glutarimide.

Materials:

  • Glutaric anhydride

  • Aqueous ammonia (e.g., 28-30%)

  • Deionized water

  • Hydrochloric acid (1 M)

  • Ice bath

  • Magnetic stirrer and stir bar

  • Round-bottom flask

  • Dropping funnel

Procedure:

  • Dissolve glutaric anhydride (1 equivalent) in a minimal amount of a suitable organic solvent (e.g., THF or dioxane) in a round-bottom flask equipped with a magnetic stir bar.

  • Cool the flask in an ice bath to 0-5 °C.

  • Slowly add aqueous ammonia (1.1 equivalents) dropwise from a dropping funnel over 30-60 minutes while stirring vigorously. Maintain the temperature below 10 °C throughout the addition.

  • After the addition is complete, allow the reaction to stir at room temperature for 1-2 hours. Monitor the reaction by TLC until the glutaric anhydride is consumed.

  • Carefully acidify the reaction mixture to pH 3-4 with 1 M HCl.

  • Concentrate the solution under reduced pressure to remove the organic solvent and some of the water.

  • Cool the concentrated aqueous solution in an ice bath to induce crystallization of this compound.

  • Collect the crystals by vacuum filtration, wash with a small amount of cold deionized water, and dry under vacuum.

Diagrams

Reaction Scheme: Synthesis of this compound and Side Reactions

Synthesis_and_Side_Reactions cluster_main Main Reaction cluster_side Side Reactions GA Glutaric Anhydride Glut_Acid This compound GA->Glut_Acid Nucleophilic Acyl Substitution NH3 Ammonia (NH3) Glutarimide Glutarimide Glut_Acid->Glutarimide Intramolecular Cyclization (Heat) Glutaric_Acid Glutaric Acid Glut_Acid->Glutaric_Acid Hydrolysis (Strong Acid/Base)

Caption: Synthesis of this compound and common side reactions.

Troubleshooting Workflow: Low Yield of this compound

Troubleshooting_Workflow start Low Yield of This compound check_byproduct Analyze Byproducts (TLC, NMR, etc.) start->check_byproduct is_glutarimide Is the major byproduct less polar (e.g., Glutarimide)? check_byproduct->is_glutarimide is_glutaric_acid Is the major byproduct more polar (e.g., Glutaric Acid)? is_glutarimide->is_glutaric_acid No sol_glutarimide Optimize Reaction Conditions: - Lower Temperature - Shorter Reaction Time - Controlled NH3 Addition is_glutarimide->sol_glutarimide Yes sol_glutaric_acid Optimize Workup: - Maintain Neutral/Mild pH - Avoid High Temperatures is_glutaric_acid->sol_glutaric_acid Yes purify Purification Strategy: - Extraction - Crystallization - Chromatography sol_glutarimide->purify sol_glutaric_acid->purify end Improved Yield of This compound purify->end

Caption: Troubleshooting workflow for low this compound yield.

References

Technical Support Center: Purification of Crude Glutaramic Acid

Author: BenchChem Technical Support Team. Date: January 2026

This guide serves as a comprehensive technical resource for researchers, scientists, and drug development professionals engaged in the purification of crude glutaramic acid. Recognizing that "crude" material can vary significantly based on the synthetic route, this document moves beyond a single protocol. Instead, it provides a logical framework for characterizing your starting material, selecting an appropriate purification strategy, and troubleshooting common experimental challenges.

Part 1: Initial Assessment & Characterization of Crude Material

Effective purification begins with understanding your starting material. The choice of technique is dictated by the nature and percentage of the impurities present.

Q: What are the common impurities in crude this compound and where do they come from?

A: The impurity profile of crude this compound is intrinsically linked to its synthesis method. A common route involves the reaction of glutaric anhydride with ammonia. Based on this, the primary impurities you may encounter include:

  • Glutaric Acid: This is the most common process-related impurity, resulting from incomplete amidation or hydrolysis of the starting anhydride or the product's amide group.

  • Glutaramide (the diamide): Formed if the reaction proceeds too far, with both carboxylic acid groups of glutaric acid being converted to amides.

  • Unreacted Starting Materials: Residual glutaric anhydride may be present.

  • Polymeric Byproducts: Under certain conditions, particularly with heat, amides and carboxylic acids can form oligomers.

  • Degradation Products: As a derivative of glutamic acid, it may undergo reactions similar to Strecker degradation, potentially leading to smaller aldehydes and carboxylic acids if subjected to oxidative stress.[1]

Q: Which analytical techniques should I use to assess the purity of my crude sample?

A: A multi-pronged analytical approach is recommended for a comprehensive assessment. No single technique tells the whole story.

Technique Purpose Key Insights Provided
HPLC/UPLC Quantitative Purity AssessmentProvides accurate percentage purity and reveals the number and relative abundance of impurities. A reversed-phase C18 column with a UV detector is a common starting point.[2]
LC-MS Impurity IdentificationCombines the separation power of HPLC with the identification capability of mass spectrometry to determine the molecular weights of unknown impurity peaks.[3]
NMR Spectroscopy (¹H, ¹³C) Structural ConfirmationConfirms the identity of the main component (this compound) and can help identify major impurities if their structures are known and concentrations are sufficient (>1%).
Melting Point Qualitative Purity IndicatorA broad and depressed melting range compared to the reference value (pure this compound) indicates the presence of impurities.
FT-IR Spectroscopy Functional Group AnalysisCan confirm the presence of both amide and carboxylic acid functional groups and may reveal impurities with distinct functional groups.

Part 2: Primary Purification Methodologies

Based on your initial analysis, you can select the most appropriate primary purification technique.

Technique 1: Recrystallization

Recrystallization is a powerful, cost-effective technique for removing significant quantities of impurities, making it an excellent first step for crude material.

Q: When is recrystallization the best choice for purifying this compound?

A: Recrystallization is ideal when your crude material is >85-90% pure and the impurities have different solubility profiles from this compound in the chosen solvent. It is particularly effective at removing less polar or more polar impurities, as well as inorganic salts.

Experimental Protocol: Step-by-Step Guide to Recrystallization of this compound

  • Solvent Selection: The key is to find a solvent that dissolves this compound well when hot but poorly when cold. Given its polar nature (amide and carboxylic acid groups), polar solvents are a good starting point. Water, ethanol, or mixtures thereof are excellent candidates.[4]

  • Dissolution: Place the crude this compound in an Erlenmeyer flask. Add the minimum amount of hot solvent required to fully dissolve the solid. This ensures the solution is saturated and maximizes yield.

  • Hot Filtration (Optional but Recommended): If insoluble impurities are present, quickly filter the hot solution through a pre-heated funnel with fluted filter paper to remove them. This step prevents premature crystallization.

  • Cooling & Crystallization: Cover the flask and allow the solution to cool slowly to room temperature. Slow cooling encourages the formation of larger, purer crystals. Subsequently, place the flask in an ice bath to maximize precipitation.

  • Isolation: Collect the crystals by suction filtration using a Büchner funnel.

  • Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering mother liquor containing dissolved impurities.

  • Drying: Dry the purified crystals under vacuum to a constant weight.

Troubleshooting Recrystallization

Q: No crystals are forming, even after cooling in an ice bath. What's wrong? A: This is a classic supersaturation problem.

  • Cause: Too much solvent was added during the dissolution step.

  • Solution 1 (Scratching): Scratch the inside of the flask with a glass rod just below the solvent line. The microscopic glass fragments provide nucleation sites for crystal growth.[5]

  • Solution 2 (Seeding): If you have a small amount of pure this compound, add a single seed crystal to the solution to initiate crystallization.

  • Solution 3 (Solvent Removal): Gently heat the solution to boil off some of the solvent, then attempt to cool it again.[5]

Q: The product is oily and won't solidify. What should I do? A: This "oiling out" occurs when the solute's melting point is lower than the boiling point of the solvent, or when the solution is cooled too rapidly.

  • Cause: The solute is coming out of solution above its melting point.

  • Solution: Re-heat the solution to redissolve the oil. Add a small amount of a co-solvent in which the compound is more soluble to lower the saturation point. Allow it to cool much more slowly, perhaps by placing the flask in a large beaker of hot water and letting both cool together (a makeshift dewar).

Q: The purity hasn't improved significantly. Why? A: This suggests the chosen solvent is not effective at discriminating between your product and the main impurity.

  • Cause: The impurity has a very similar solubility profile to this compound in that solvent.

  • Solution: Re-evaluate your solvent choice. Try a different solvent or a multi-solvent system (e.g., dissolve in a "good" solvent like hot water and then slowly add a "poor" solvent like isopropanol until the solution becomes turbid, then heat to clarify and cool slowly).

Q: The recovery yield is very low. How can I optimize it? A: A low yield is a common issue that can be systematically addressed.[5]

  • Cause 1: Using too much solvent during dissolution. Solution: Use the absolute minimum amount of hot solvent.

  • Cause 2: Cooling was not sufficient. Solution: Ensure the solution is cooled in an ice bath for at least 20-30 minutes.

  • Cause 3: The product has significant solubility even in the cold solvent. Solution: Consider a different solvent where the cold solubility is lower. You can also try to recover a second crop of crystals by evaporating some solvent from the mother liquor, though this crop will be less pure.

Technique 2: Ion-Exchange Chromatography (IEX)

For achieving high purity (>99%), especially for removing ionic or ionizable impurities like residual glutaric acid, IEX is the method of choice.[6][7]

Q: For what level of purity is IEX necessary?

A: IEX is essential when preparing material for pharmaceutical or other high-stakes applications where trace ionic impurities must be removed. It is the ideal second step after an initial bulk purification by recrystallization.

IEX_Workflow cluster_prep Sample & Column Preparation cluster_chrom Chromatography cluster_post Post-Processing Crude Recrystallized This compound Dissolve Dissolve in Mobile Phase A Crude->Dissolve Adjust_pH Adjust pH < pI Dissolve->Adjust_pH Load Load Sample onto Column Adjust_pH->Load Column_Prep Equilibrate Anion Exchange Column with Mobile Phase A Column_Prep->Load Wash Wash with Mobile Phase A (Impurities Elute) Load->Wash Elute Apply Gradient (Increasing Salt Conc. in Mobile Phase B) Wash->Elute Collect Collect Fractions Containing Product Elute->Collect Analyze Analyze Fractions (e.g., HPLC) Collect->Analyze Pool Pool Pure Fractions Analyze->Pool Desalt Desalt Pooled Fractions (e.g., Diafiltration/SEC) Pool->Desalt Final Lyophilize or Crystallize Pure Product Desalt->Final

References

Technical Support Center: Glutaramic Acid Solution Stability

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for glutaramic acid. This resource is designed for researchers, scientists, and drug development professionals to address common stability challenges encountered when working with this compound in solution. Our goal is to provide not just protocols, but the underlying scientific principles to empower you to troubleshoot and optimize your experimental outcomes.

Frequently Asked Questions (FAQs) on Core Stability Issues
Q1: What is the primary stability concern for this compound in aqueous solutions?

The principal stability issue for this compound is the hydrolysis of its amide bond . This reaction degrades this compound into glutaric acid and ammonia. The rate of this degradation is highly dependent on the solution's pH, temperature, and storage duration. Unlike glutamine or N-terminal glutamic acid in peptides, which can undergo intramolecular cyclization to form pyroglutamic acid[1][2], this compound lacks the requisite alpha-amino group for this pathway. Its degradation is primarily a straightforward hydrolysis.

Q2: How does pH affect the stability of this compound?

Amide hydrolysis is catalyzed by both acid and base. Therefore, this compound will exhibit its lowest stability at extreme pH values (either highly acidic or highly alkaline).[3][4] The stability is generally greatest in the neutral pH range (approximately 6.0-8.0).

  • Acidic Conditions (pH < 4): Protonation of the amide carbonyl oxygen makes the carbonyl carbon more electrophilic and susceptible to nucleophilic attack by water.

  • Alkaline Conditions (pH > 9): The hydroxide ion (OH⁻) is a potent nucleophile that directly attacks the amide carbonyl carbon, leading to rapid hydrolysis.

Q3: I'm observing a gradual decrease in the concentration of my this compound standard over a few days, even at 4°C. Is this expected?

Yes, a slow decrease in concentration can be expected, even under refrigeration. While low temperatures significantly reduce the rate of hydrolysis, the reaction does not stop completely. For quantitative experiments requiring high accuracy, it is imperative to use freshly prepared solutions or to validate the concentration of the stock solution if it has been stored for more than a few days. The rate of degradation, even if slow, follows kinetic principles that are influenced by temperature.[4]

Q4: Can enzymes in my biological sample degrade this compound?

While less common than chemical hydrolysis, enzymatic degradation is a possibility, especially in complex biological matrices like cell lysates or serum. Certain amidase or peptidase enzymes could potentially hydrolyze the amide bond of this compound. For instance, enzymes are known to degrade poly-γ-glutamic acid, which contains similar amide (peptide) bonds.[5][6] If you suspect enzymatic degradation, consider incorporating a broad-spectrum protease/amidase inhibitor cocktail into your experimental buffer or heat-inactivating the sample (if compatible with your downstream analysis).

Troubleshooting Guide: Experimental Challenges

This section addresses specific problems you might encounter and provides a logical workflow for diagnosing and solving them.

Issue 1: Inconsistent results or poor reproducibility in my assay.

If you are experiencing variability between experiments conducted on different days, the stability of your this compound stock solution is a primary suspect.

G A Inconsistent Assay Results B Hypothesis: this compound concentration is changing. A->B C Action: Prepare a fresh stock solution. B->C D Action: Re-run experiment with fresh and old stock solutions. C->D E Compare Results D->E F Results with fresh stock are consistent? E->F G Problem Solved. Root cause was stock degradation. Implement new stock handling protocol. F->G  Yes H Problem Persists. Investigate other assay variables (e.g., reagents, instrument). F->H  No

Caption: Troubleshooting workflow for inconsistent assay results.

Issue 2: An unexpected peak appears in my HPLC/LC-MS analysis over time.

This is a classic sign of degradation. The new peak is very likely the hydrolysis product, glutaric acid.

  • Confirm Identity: Compare the retention time of the unknown peak to a pure glutaric acid standard.

  • Mass Spectrometry: If using LC-MS, check the mass of the new peak. It should correspond to the molecular weight of glutaric acid.

  • Monitor Kinetics: Inject samples at various time points (e.g., 0, 2, 4, 8, 24 hours) after preparation. You should observe the peak area for this compound decrease while the peak area for glutaric acid increases.

CompoundMolecular FormulaMolecular Weight ( g/mol )Key Properties
This compound C₅H₉NO₃131.13The parent compound.
Glutaric Acid C₅H₈O₄132.11The primary degradation product; more polar.[7][8]
Issue 3: My experiment requires incubation at 37°C for several hours. How can I minimize degradation?

Incubating at physiological temperature will accelerate hydrolysis.

  • pH Optimization: Ensure your buffer is as close to neutral pH as possible (pH 7.0 - 7.4) where the amide bond is most stable.

  • Time-Course Pilot Study: Before your main experiment, run a small-scale stability test under your exact experimental conditions (buffer, temperature). Quantify the percentage of this compound remaining at different time points (e.g., 0, 1, 2, 4, 8 hours). This will tell you the acceptable time window for your experiment.

  • Use Fresh Preparations: Always start the incubation with a freshly prepared solution of this compound. Do not use a stock that has been stored for several days.

Protocols & Methodologies
Protocol 1: Preparation of a Stable this compound Stock Solution

This protocol is designed to maximize the short-term shelf life of your stock solution.

  • Preparation:

    • Weigh out the required amount of solid this compound in a sterile container.

    • Dissolve in a high-purity, neutral buffer (e.g., Phosphate-Buffered Saline, PBS, pH 7.4). Avoid using acidic or basic diluents.

    • Gently vortex or sonicate until fully dissolved. Do not heat to aid dissolution, as this will cause degradation.[9]

  • Sterilization:

    • Sterile filter the solution through a 0.22 µm syringe filter into a sterile, polypropylene storage tube. This prevents microbial growth, which can also contribute to degradation.

  • Storage:

    • Short-Term (1-3 days): Store at 2-8°C.

    • Long-Term (up to 3 months): Aliquot the solution into single-use volumes and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.

  • Validation:

    • For GMP or other regulated environments, the stability of the stock solution under these storage conditions should be formally validated using a stability-indicating method like HPLC.

Protocol 2: HPLC-Based Stability Assessment

This method allows for the quantification of this compound and its primary degradant, glutaric acid.[10]

  • Objective: To determine the rate of this compound degradation under specific conditions (e.g., pH 4.0 at 40°C).

  • Materials:

    • This compound solution prepared in the desired buffer.

    • Glutaric acid analytical standard.

    • HPLC system with UV or MS detector.

    • Reversed-phase C18 column.

  • Workflow:

    • Time=0 Sample: Immediately after preparing the this compound solution, inject a sample into the HPLC to get the initial concentration (C₀).

    • Incubation: Place the solution in a temperature-controlled environment (e.g., a 40°C water bath).

    • Time-Point Sampling: At predetermined intervals (e.g., 1, 2, 4, 8, 12, 24 hours), withdraw an aliquot, quench the reaction if necessary (by neutralizing or freezing), and inject it into the HPLC.

    • Chromatography (Example Conditions):

      • Mobile Phase: Isocratic or gradient elution using a mixture of an acidic aqueous buffer (e.g., 0.1% formic acid in water) and an organic solvent (e.g., acetonitrile).

      • Detection: UV detection at ~210 nm.

      • Quantification: Create a calibration curve using standards of known concentration for both this compound and glutaric acid.

  • Data Analysis:

    • Plot the concentration of this compound versus time.

    • Determine the degradation kinetics by fitting the data to a kinetic model (e.g., first-order degradation).[3][4] The natural log of the concentration ratio (ln(Cₜ/C₀)) plotted against time should yield a straight line if the degradation follows first-order kinetics.

G Primary Degradation Pathway of this compound in Solution Conditions: H⁺/OH⁻ catalysis, Elevated Temperature cluster_0 Parent Compound cluster_1 Hydrolysis Products A This compound (C₅H₉NO₃) B Glutaric Acid (C₅H₈O₄) A->B Hydrolysis (+ H₂O) C Ammonia (NH₃) A->C (+ H₂O)

Caption: Hydrolysis of this compound to glutaric acid and ammonia.

References

Technical Support Center: Strategies for Overcoming Poor Solubility of Glutaramic Acid Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide provides in-depth technical assistance and troubleshooting strategies for overcoming the poor solubility of glutaramic acid derivatives. As a Senior Application Scientist, my goal is to provide you with not only practical solutions but also the scientific rationale behind them to empower your experimental design and accelerate your research.

Understanding the Challenge: The Dichotomy of this compound and Its Derivatives

This compound, the parent structure, is characterized by a five-carbon backbone with a carboxylic acid group and an amide group. The presence of the carboxylic acid moiety generally imparts a degree of aqueous solubility, particularly at neutral to alkaline pH where the carboxyl group is deprotonated. In fact, glutaric acid itself is highly soluble in water[1][2][3][4].

However, in drug development, derivatization of the this compound scaffold is common to achieve desired pharmacological activity. These modifications often introduce lipophilic substituents that significantly decrease aqueous solubility, leading to challenges in formulation and potentially poor bioavailability. A prominent example of this is found in the development of cholecystokinin (CCK) receptor antagonists, where this compound derivatives like proglumide and loxiglumide have been investigated[5][6][7][8]. While pharmacologically active, their therapeutic potential can be hampered by their limited solubility.

This guide will address these challenges through a series of troubleshooting scenarios and frequently asked questions, providing a framework for systematically improving the solubility of your this compound derivatives.

Troubleshooting Guides: A Problem-Solution Approach

This section is designed to provide direct answers to specific issues you may encounter during your experiments.

Scenario 1: My this compound derivative is poorly soluble in aqueous buffers for in vitro assays.

Question: I am trying to prepare a stock solution of my this compound derivative (a CCK antagonist similar to proglumide) in phosphate-buffered saline (PBS) at pH 7.4 for a cell-based assay, but it won't dissolve. What are my options?

Answer: This is a common challenge. The low aqueous solubility of many this compound derivatives at physiological pH is often the rate-limiting step for in vitro studies. Here is a systematic approach to troubleshoot this issue:

  • pH Adjustment: The solubility of acidic compounds like this compound derivatives is highly pH-dependent[1]. The carboxylic acid moiety will be protonated at low pH, rendering the molecule less soluble. Conversely, at higher pH, the carboxyl group will be deprotonated to the more soluble carboxylate form.

    • Actionable Advice: Try dissolving your compound in a slightly alkaline buffer (e.g., pH 8.0-9.0) to prepare a concentrated stock solution. You can then dilute this stock into your final assay medium. Be mindful of the final pH of your assay and the stability of your compound at elevated pH. For many drugs, pH modification is a simple and effective initial strategy[9][10].

  • Co-solvents: The use of water-miscible organic solvents, or co-solvents, can significantly increase the solubility of poorly soluble compounds by reducing the polarity of the aqueous environment[7].

    • Actionable Advice: Prepare a high-concentration stock solution in a biocompatible co-solvent such as dimethyl sulfoxide (DMSO) or ethanol. For in vitro assays, it is crucial to keep the final concentration of the co-solvent in the culture medium low (typically <0.5%) to avoid solvent-induced cytotoxicity.

    Co-solventTypical Stock ConcentrationMaximum Final Assay ConcentrationConsiderations
    DMSO10-100 mM<0.5%Can have biological effects at higher concentrations. Use freshly opened DMSO as it is hygroscopic[11][12].
    Ethanol10-50 mM<1%Can cause protein precipitation at higher concentrations.
    Polyethylene Glycol 400 (PEG 400)VariesVariesGenerally well-tolerated by cells.
  • Salt Formation: Converting the acidic this compound derivative into a salt can dramatically increase its aqueous solubility[13][14][15]. This is one of the most common and effective methods for enhancing the solubility of acidic and basic drugs[13][14][15].

    • Actionable Advice: If you have the parent acidic compound, you can attempt to form a salt using a suitable base (e.g., sodium hydroxide, potassium hydroxide, or an organic base like meglumine). The resulting salt form is often more readily soluble in aqueous media. Proglumide, for example, is often used as its sodium salt to improve solubility[13].

  • Gentle Heating and Sonication: These physical methods can help to overcome the activation energy barrier for dissolution.

    • Actionable Advice: Gently warm your solution (e.g., to 37°C) while stirring[13]. Sonication can also be used to break up powder aggregates and enhance solubilization[13]. However, be cautious about the thermal stability of your compound.

Scenario 2: My this compound derivative has poor oral bioavailability in animal studies due to low solubility.

Question: My lead this compound derivative shows promising in vitro activity but has very low and variable oral bioavailability in preclinical animal models. How can I improve its absorption?

Answer: Low oral bioavailability of poorly soluble compounds (BCS Class II or IV) is often a result of dissolution rate-limited absorption[10]. The following formulation strategies can be employed to enhance the in vivo performance of your this compound derivative.

  • Particle Size Reduction (Micronization and Nanonization): Reducing the particle size of your compound increases its surface area-to-volume ratio, which in turn increases its dissolution rate according to the Noyes-Whitney equation.

    • Actionable Advice: Micronization (reducing particle size to the micrometer range) and nanonization (reducing to the nanometer range) can be achieved through techniques like jet milling or high-pressure homogenization. Nanosuspensions, in particular, have shown great promise for enhancing the bioavailability of poorly soluble drugs[16].

  • Solid Dispersions: This technique involves dispersing the drug in an amorphous form within a hydrophilic carrier matrix. The amorphous state has a higher free energy and thus greater apparent solubility and faster dissolution compared to the crystalline form.

    • Actionable Advice: You can prepare solid dispersions using methods like spray drying or hot-melt extrusion with carriers such as polyvinylpyrrolidone (PVP) or hydroxypropyl methylcellulose (HPMC). These polymers not only stabilize the amorphous form of the drug but also improve its wettability.

  • Lipid-Based Formulations: For lipophilic this compound derivatives, lipid-based drug delivery systems (LBDDS) can be a highly effective approach. These formulations can enhance drug solubilization in the gastrointestinal tract and promote absorption via the lymphatic pathway.

    • Actionable Advice: Formulations can range from simple oil solutions to more complex self-emulsifying drug delivery systems (SEDDS). SEDDS are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in aqueous media, such as the contents of the stomach.

  • Co-crystal Formation: This is an innovative approach where the active pharmaceutical ingredient (API) is co-crystallized with a pharmaceutically acceptable co-former to create a new crystalline solid with different, and often improved, physicochemical properties.

    • Case Study: A study by McNamara et al. demonstrated a significant improvement in the oral bioavailability of a poorly soluble API by forming a co-crystal with glutaric acid[14][15][17]. While the API in this study was not a this compound derivative, the principle is highly relevant. The co-crystal increased the aqueous dissolution rate by 18-fold and the plasma AUC in dogs by 3-fold compared to the crystalline API alone[14][15][17]. This highlights a powerful strategy where a component of the derivative's parent structure is used to enhance its properties.

Frequently Asked Questions (FAQs)

Q1: What is the first step I should take when I encounter a solubility issue with a new this compound derivative?

A1: The first step is always characterization. Before attempting to improve the solubility, you need to understand the baseline physicochemical properties of your compound. This includes determining its aqueous solubility at different pH values (pH-solubility profile), its pKa, and its logP. This data will provide critical insights into why the compound is poorly soluble and guide you in selecting the most appropriate solubilization strategy.

Q2: Can I use cyclodextrins to improve the solubility of my this compound derivative?

A2: Yes, cyclodextrin complexation is a viable strategy. Cyclodextrins are cyclic oligosaccharides with a hydrophilic exterior and a hydrophobic interior cavity. They can encapsulate poorly soluble "guest" molecules, like your this compound derivative, forming an inclusion complex that has significantly improved aqueous solubility. The choice of cyclodextrin (e.g., β-cyclodextrin, hydroxypropyl-β-cyclodextrin) will depend on the size and shape of your molecule.

Q3: Are there any potential downsides to using co-solvents in my formulations?

A3: While effective, co-solvents must be used with caution. For in vivo applications, high concentrations of some co-solvents can lead to toxicity or irritation at the site of administration. For parenteral formulations, co-solvents can increase the viscosity of the solution, making injection more difficult. Additionally, when a co-solvent-based formulation is diluted in an aqueous environment (e.g., upon injection into the bloodstream or release into the gastrointestinal fluid), the drug may precipitate out of solution if its solubility in the final medium is exceeded.

Q4: How do I choose between forming a salt and forming a co-crystal?

A4: The choice depends on the properties of your this compound derivative.

  • Salt formation is generally preferred for ionizable compounds with a suitable pKa. The pKa difference between the drug and the counter-ion should ideally be greater than 2-3 to ensure a stable salt is formed.

  • Co-crystal formation is a valuable alternative for non-ionizable compounds or for ionizable compounds that form poor salts. Co-crystals offer the potential to improve not only solubility and dissolution rate but also other important properties like stability and hygroscopicity.

Visualizing the Path to Enhanced Solubility

Workflow for Selecting a Solubilization Strategy

G cluster_0 Initial Characterization cluster_1 Strategy Selection cluster_2 Evaluation A Poorly Soluble This compound Derivative B Determine pKa and pH-Solubility Profile A->B H Particle Size Reduction A->H I pH Adjustment / Co-solvents (For in vitro / early studies) A->I C Ionizable? B->C F Amorphous Solid Dispersion B->F G Lipid-Based Formulation B->G LogP > 3 D Salt Formation C->D Yes E Co-crystal Formation C->E No / Poor Salt Former J In Vitro Dissolution Testing D->J E->J F->J G->J H->J I->J K In Vivo Bioavailability Studies J->K L Lead Formulation Identified K->L

Caption: A decision tree for selecting an appropriate solubility enhancement strategy for a poorly soluble this compound derivative.

References

Technical Support Center: Glutaramic Acid Detection in Mass Spectrometry

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the analysis of glutaramic acid by mass spectrometry. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of detecting and quantifying this challenging analyte. Here, we move beyond simple protocols to explain the underlying scientific principles, helping you troubleshoot effectively and develop robust, reliable methods.

Part 1: Frequently Asked Questions (FAQs) - Quick Solutions

This section addresses the most common issues encountered during this compound analysis.

Question: I am not seeing any peak for this compound. What are the most likely causes?

Answer: This is a common and frustrating problem, often rooted in the inherent physicochemical properties of this compound. The primary culprits are:

  • Poor Retention on Reverse-Phase (RP) Columns: this compound is a small, polar molecule. On standard C18 columns, it will have little to no retention and will likely elute in the solvent front or void volume, where it can be masked by matrix effects.

  • Inefficient Ionization: As a zwitterionic molecule, this compound can exhibit poor ionization efficiency in electrospray ionization (ESI), especially in complex biological matrices.

  • In-Source Conversion/Degradation: this compound can be susceptible to in-source cyclization to form pyroglutamic acid, particularly at high ion source temperatures or with certain mobile phases.[1][2] This artifact can lead to a diminished or absent signal for the target analyte.[1][2]

Question: My peak shape is poor (tailing or broad). What should I investigate?

Answer: Poor peak shape is typically a chromatographic issue.

  • Secondary Interactions: The free silanol groups on silica-based columns can interact with the amine group of this compound, causing peak tailing. Consider using a column with end-capping or a different stationary phase.

  • Injection Solvent Mismatch: If your injection solvent is significantly stronger (i.e., higher organic content) than your initial mobile phase, it can cause peak distortion.[3] Always try to match your sample diluent to the starting mobile phase conditions.

  • Column Overload: Injecting too high a concentration of the analyte can lead to peak fronting or tailing.[3] Try diluting your sample.

Question: I am seeing a high background or significant ion suppression. How can I mitigate this?

Answer: This points to matrix effects , where co-eluting compounds from your sample matrix (e.g., phospholipids, salts from plasma or urine) interfere with the ionization of this compound.[4][5]

  • Improve Sample Preparation: Simple protein precipitation may not be sufficient.[6] Consider more rigorous techniques like liquid-liquid extraction (LLE) or solid-phase extraction (SPE) to remove interfering components.

  • Enhance Chromatographic Separation: Ensure this compound is chromatographically separated from the bulk of the matrix components. Methods like Hydrophilic Interaction Liquid Chromatography (HILIC) or derivatization can significantly improve retention and move the analyte away from the early-eluting interferences.[7][8]

  • Use a Stable Isotope-Labeled Internal Standard (SIL-IS): A SIL-IS (e.g., d5-glutaramic acid) is the gold standard for correcting matrix effects. It co-elutes with the analyte and experiences the same ionization suppression or enhancement, providing reliable quantification.[4]

Question: How can I differentiate this compound from its isomer, glutamic acid?

Answer: this compound and glutamic acid are structural isomers with the same mass, making them indistinguishable by mass spectrometry alone.

  • Chromatographic Separation is Essential: You must develop an LC method that can baseline resolve the two compounds.[9][10] This often requires specialized columns or mobile phases. Ion-pairing chromatography using reagents like heptafluorobutyric acid (HFBA) has been shown to be effective for separating these types of polar, acidic compounds.[10][11]

  • Derivatization: Chemical derivatization can sometimes alter the retention characteristics of the isomers differently, aiding in their separation.

Part 2: In-Depth Troubleshooting Workflows

When simple fixes are not enough, a systematic approach is required. The following workflow provides a logical path to diagnosing and solving complex issues in your this compound assay.

Workflow 1: No or Low Analyte Signal

This workflow guides you from initial system checks to advanced chemical modifications when your analyte signal is unacceptably low or completely absent.

G start Problem: No / Low Signal check_ms 1. Verify MS Performance - Infuse analyte standard directly - Check for expected precursor ion (e.g., m/z 146.1 for [M-H]-) start->check_ms ms_ok Signal OK? check_ms->ms_ok check_lc 2. Assess Chromatography - Inject high conc. standard - Check for elution in void volume - Review peak shape ms_ok->check_lc Yes ms_fail Troubleshoot MS: - Clean ion source - Check tuning & calibration - Verify gas flows & voltages ms_ok->ms_fail No lc_ok Peak Found? check_lc->lc_ok check_matrix 3. Evaluate Matrix Effects - Use post-column infusion - Compare response in neat solution vs. post-extraction spiked matrix lc_ok->check_matrix Yes lc_fail Optimize LC Method: - Switch to HILIC column - Use ion-pairing reagent - Modify mobile phase pH lc_ok->lc_fail No matrix_ok Suppression < 20%? check_matrix->matrix_ok matrix_fail Mitigate Matrix Effects: - Improve sample cleanup (SPE/LLE) - Dilute sample - Use SIL-Internal Standard check_matrix->matrix_fail No matrix_ok->start Yes (Re-evaluate) implement_derivatization 4. Implement Chemical Derivatization - Increases hydrophobicity - Improves retention & ionization matrix_ok->implement_derivatization No (High Suppression) matrix_ok->implement_derivatization Still Low Signal?

Caption: Troubleshooting workflow for low or absent this compound signal.

Part 3: Key Experimental Protocols & Data

The Challenge of Underivatized Analysis

Analyzing this compound in its native form is difficult due to its high polarity.[12] Forcing retention on a C18 column often requires highly aqueous mobile phases, which are not ideal for ESI efficiency and can lead to poor desolvation. While methods using ion-pairing reagents exist, they can lead to ion source contamination and are not always robust.[10][11]

Protocol 1: Derivatization of this compound via Butylation

To overcome the challenges of polarity and poor ionization, derivatization is a highly effective strategy.[12][13] Esterification of the carboxylic acid groups with butanol (butylation) is a common and robust method.

Causality: This reaction converts the polar carboxylic acid groups into less polar butyl esters. This has two major benefits:

  • Increased Hydrophobicity: The resulting di-butyl ester is significantly less polar, allowing for strong retention on standard C18 reverse-phase columns.

  • Enhanced Positive Ionization: The derivatized molecule is more readily protonated, leading to a significant enhancement in signal intensity in positive ESI mode.[12]

G cluster_0 Derivatization Reaction GA This compound (HOOC-(CH2)3-CONH2) Catalyst 3M HCl (catalyst) Heat (e.g., 65°C) GA->Catalyst Butanol + 2 CH3(CH2)3OH (n-Butanol) Butanol->Catalyst Product This compound Di-butyl Ester (C4H9OOC-(CH2)3-CONH2) Catalyst->Product Water + 2 H2O

Caption: Butylation reaction of this compound.

Step-by-Step Methodology:

  • Sample Preparation: Start with a prepared sample (e.g., protein-precipitated plasma supernatant, urine).

  • Internal Standard: Add a known amount of a stable isotope-labeled internal standard (e.g., this compound-d5).

  • Evaporation: Dry the sample completely under a stream of nitrogen at 40-50°C. It is critical that no water remains, as it will inhibit the esterification reaction.

  • Derivatization: Reconstitute the dried sample in 100 µL of 3M HCl in n-Butanol.

  • Incubation: Seal the vial tightly and heat at 65°C for 30 minutes.

  • Final Evaporation: Dry the sample again under nitrogen to remove the derivatization reagent.

  • Reconstitution: Reconstitute the final sample in a suitable injection solvent (e.g., 50:50 Methanol:Water) for LC-MS/MS analysis.

Data Presentation: LC-MS/MS Parameters

The following tables provide starting parameters for the analysis of both native and derivatized this compound. These must be optimized for your specific instrumentation and application.

Table 1: Example LC Gradient (for Derivatized this compound)

Time (min)Flow Rate (µL/min)%A (0.1% Formic Acid in Water)%B (0.1% Formic Acid in Acetonitrile)
0.0400955
1.0400955
5.0400595
6.0400595
6.1400955
8.0400955

Column: Standard C18, 2.1 x 50 mm, 1.8 µm

Table 2: Example MS/MS Transitions (MRM)

AnalytePrecursor Ion (Q1) [M+H]+Product Ion (Q3)PolarityNotes
Native this compound147.1129.1PositiveLoss of H2O
Derivatized this compound259.2146.1PositiveLoss of two butene molecules
Glutamic Acid (Isomer)148.184.1PositiveCommon fragment, requires chromatographic separation

Note: The fragmentation of dicarboxylic acids can be complex.[14][15] The specific product ions should be confirmed by infusing a pure standard and performing a product ion scan.

References

Preventing hydrolysis of glutaramic acid during experiments

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for researchers, scientists, and drug development professionals working with glutaramic acid. This resource provides in-depth, experience-driven answers to common questions and troubleshooting scenarios related to the hydrolytic instability of this compound. Our goal is to equip you with the foundational knowledge and practical protocols necessary to ensure the integrity of your experiments and formulations.

Part 1: Frequently Asked Questions - Understanding this compound Hydrolysis

This section addresses the fundamental chemical principles governing the stability of this compound. Understanding the 'why' is the first step toward effective prevention.

Q1: What is this compound, and why is it susceptible to hydrolysis?

A: this compound is the mono-amide derivative of glutaric acid, meaning it possesses one carboxylic acid group and one amide group. The susceptibility to hydrolysis stems from the nature of the amide bond. This bond, while generally more stable than an ester bond, can be cleaved by a reaction with water (hydrolysis). The reaction involves a nucleophilic attack on the carbonyl carbon of the amide group. This process can be significantly accelerated under either acidic or basic conditions.[1][2]

The hydrolysis reaction breaks the amide bond to yield glutaric acid and ammonia.

G cluster_reactants Reactants cluster_products Products Glutamic_Acid This compound Water Water (H₂O) Glutaric_Acid Glutaric Acid Glutamic_Acid->Glutaric_Acid Hydrolysis (Acid or Base Catalyst, Heat) Ammonia Ammonia (NH₃)

Caption: Hydrolysis of this compound.

Q2: What are the primary experimental factors that accelerate hydrolysis?

A: The rate of this compound hydrolysis is primarily influenced by three factors: pH, temperature, and the solvent/buffer system.

  • pH: The hydrolysis of amides is catalyzed by both acids (H⁺) and bases (OH⁻).[3] In strongly acidic solutions (pH < 5), the carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to attack by water.[1][2] In alkaline solutions (pH > 7), the hydroxide ion (OH⁻) acts as a potent nucleophile, directly attacking the carbonyl carbon.[1][4] The reaction is generally slowest at or near neutral pH.

  • Temperature: Like most chemical reactions, the rate of hydrolysis increases with temperature. Heating solutions of this compound, especially under non-optimal pH conditions, will significantly accelerate its degradation.[2]

  • Solvent/Buffer System: Water is a reactant in the hydrolysis process. While aqueous buffers are often necessary, their composition can matter. Some buffer species can participate in catalysis, although this is less common than general acid-base catalysis. It is crucial to work in a well-defined and controlled buffer system.

Q3: Is there a "safe" pH range to work with this compound?

A: While no condition can stop hydrolysis entirely, the rate is minimized in the neutral to slightly acidic pH range. Based on general amide chemistry, the most stable region is typically between pH 5 and 7 .[3] Deviating into strongly acidic (pH < 4) or alkaline (pH > 8) territory will lead to a logarithmic increase in the rate of degradation. For sensitive, long-term experiments, maintaining the pH as close to this optimal window as possible is critical.

Part 2: Proactive Protocols for Ensuring Stability

This section provides actionable protocols and best practices for handling, preparing, and storing this compound to prevent unwanted degradation.

Q4: What is the best practice for preparing and handling this compound solutions?

A: Adherence to a strict protocol is key to preventing hydrolysis upon dissolution.

Protocol for Preparing a Stock Solution of this compound:

  • Pre-cool Your Solvent: Before adding the solute, chill your chosen aqueous buffer (e.g., Phosphate, MES) to 2-8°C. This minimizes degradation during the dissolution process.

  • Use High-Purity Water: Always use deionized, distilled, or HPLC-grade water to prepare buffers to avoid contaminants that could catalyze hydrolysis.

  • Buffer Selection: Choose a buffer system that is effective in the pH 5-7 range. A phosphate buffer is a common and reliable choice. Ensure the final pH of your solution is verified with a calibrated pH meter.

  • Dissolution: Weigh the solid this compound and add it to the pre-chilled, pH-adjusted buffer. Mix gently until fully dissolved. Avoid vigorous vortexing, which can introduce atmospheric CO₂ and slightly lower the pH.

  • Immediate Use or Storage: Use the solution immediately if possible. If storage is required, proceed to the storage protocol below.

Q5: What are the optimal long-term storage conditions for solid and aqueous forms?

A: Proper storage is non-negotiable for maintaining the integrity of this compound.

Storage Recommendations Summary

FormTemperatureContainerAtmosphereDuration
Solid -20°CTightly sealed, opaque containerInert gas (Argon/N₂)Long-term
Aqueous -80°C (preferred) or -20°C (acceptable)Aliquoted in single-use, sealed vialsStandardShort- to Med-term

Causality:

  • Solid Form: Solid this compound is relatively stable but can be hygroscopic. Storing it at low temperatures in a dry, inert atmosphere minimizes exposure to atmospheric moisture, which is required for hydrolysis.[5][6]

  • Aqueous Form: Freezing the solution dramatically slows the reaction kinetics. Storing in single-use aliquots is critical to prevent multiple freeze-thaw cycles, which can damage the molecule and introduce contaminants with each use.

Part 3: Troubleshooting Guide

This section helps you diagnose and respond to potential hydrolysis issues during your experiments.

Q6: My results are inconsistent. How do I confirm if this compound hydrolysis is the culprit?

A: The most direct way to investigate this is to perform a stability study on your experimental sample using an analytical technique like High-Performance Liquid Chromatography (HPLC).

The key signature of hydrolysis is the decrease in the peak area of this compound over time, accompanied by the increase in the peak area of a new, more polar compound , which is glutaric acid.[7] Running a known standard of glutaric acid will help confirm the identity of the degradation product.

G Start Inconsistent Results Observed Prep_QC Prepare QC Sample: This compound in Experimental Buffer Start->Prep_QC HPLC_T0 Analyze via HPLC (Time = 0) Prep_QC->HPLC_T0 Incubate Incubate QC Sample Under Experimental Conditions Prep_QC->Incubate Compare Compare Chromatograms (T=0 vs T=x) HPLC_T0->Compare HPLC_Tx Analyze via HPLC (Time = x hours/days) Incubate->HPLC_Tx HPLC_Tx->Compare Hydrolysis_Confirmed Hydrolysis Confirmed: This compound Peak ↓ Glutaric Acid Peak ↑ Compare->Hydrolysis_Confirmed Change Detected No_Change No Significant Change: Hydrolysis is Not the Primary Issue Compare->No_Change No Change Optimize Action: Optimize pH, Temp, Storage Hydrolysis_Confirmed->Optimize

Caption: Troubleshooting Workflow for Suspected Hydrolysis.

Q7: I've confirmed hydrolysis is occurring. What are the immediate corrective actions?

A: If you detect degradation, take the following steps:

  • Halt the Experiment: Immediately stop the experiment to prevent wasting further resources.

  • Re-evaluate Conditions: Review your experimental protocol against the recommendations in Part 2. Is the pH outside the 5-7 range? Is the temperature elevated?

  • Prepare Fresh Reagents: Discard the compromised solution. Prepare a fresh stock of this compound in a pre-chilled, correctly pH-buffered solution immediately before use.

  • Incorporate Controls: In your next experimental run, include a "stability control" sample (this compound in buffer alone) that undergoes the same manipulations and incubation times as your test samples. This will help you monitor stability throughout the experiment.

Part 4: Analytical Protocol for Stability Assessment

A robust analytical method is essential for quantifying the stability of this compound.

Q8: Can you provide a standard HPLC protocol for a stability study?

A: This protocol provides a general framework for monitoring the hydrolysis of this compound. It should be optimized for your specific equipment and sample matrix.

Protocol: HPLC Stability Analysis of this compound

  • Objective: To quantify the concentration of this compound and its primary hydrolytic degradant, glutaric acid, over time.

  • Materials:

    • HPLC system with UV detector

    • Reverse-phase C18 column (e.g., 4.6 x 150 mm, 5 µm)

    • This compound reference standard

    • Glutaric acid reference standard[8]

    • Mobile Phase A: 0.1% Phosphoric Acid in Water

    • Mobile Phase B: Acetonitrile

    • Sample diluent: The same buffer used in the experiment, or Mobile Phase A.

  • Chromatographic Conditions (Starting Point):

    • Flow Rate: 1.0 mL/min

    • Detection Wavelength: 210 nm

    • Column Temperature: 25°C

    • Injection Volume: 10 µL

    • Gradient Program:

      • 0-2 min: 5% B

      • 2-10 min: Ramp to 95% B

      • 10-12 min: Hold at 95% B

      • 12-12.1 min: Return to 5% B

      • 12.1-15 min: Re-equilibration at 5% B

  • Procedure:

    • Prepare Standards: Create a calibration curve by preparing serial dilutions of both this compound and glutaric acid reference standards in the sample diluent.

    • Prepare Samples: At each time point (e.g., T=0, 2, 4, 8, 24 hours), withdraw an aliquot of your experimental sample. Dilute it as necessary with the sample diluent to fall within the range of your calibration curve.

    • Analysis: Inject the standards followed by the time-point samples.

    • Data Processing: Integrate the peak areas for this compound and glutaric acid. Use the calibration curves to calculate the concentration of each at every time point. The rate of hydrolysis can be determined by plotting the concentration of this compound versus time.

References

Common impurities in commercial glutaramic acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for commercial glutaramic acid. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth technical information and troubleshooting advice for common issues encountered during experimentation. Our goal is to equip you with the scientific understanding to anticipate and resolve challenges related to impurities in commercial this compound.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in my commercial this compound, and where do they come from?

The impurity profile of commercial this compound is primarily influenced by the synthetic route used in its manufacture and its subsequent storage conditions. While manufacturers' proprietary methods vary, we can infer the most probable impurities based on common organic synthesis reactions.

Process-Related Impurities: These are substances that are part of the manufacturing process, including unreacted starting materials, intermediates, and by-products.

  • Glutaric Acid: This is a very common impurity as it is a primary precursor for the synthesis of this compound. Its presence usually indicates an incomplete reaction or inefficient purification.

  • Glutarimide: This can be formed as a by-product, particularly if the reaction conditions favor the formation of a cyclic imide from this compound or through the reaction of glutaric anhydride with ammonia.

  • Glutamic Acid: Some synthetic pathways may utilize glutamic acid as a starting material, which can be carried through as an impurity if the conversion is not complete.[1]

  • Starting Materials from Glutaric Acid Synthesis: If glutaric acid is synthesized in-house prior to being converted to this compound, impurities from that process may also be present. For instance, if glutaric acid is produced from the hydrolysis of glutaronitrile, residual nitrile compounds could be present.[2]

  • Residual Solvents: A variety of organic solvents may be used during the synthesis and purification of this compound. Common solvents that may be present as residual impurities can be identified using techniques like Gas Chromatography (GC).

Degradation-Related Impurities: These impurities form over time due to the storage conditions (e.g., temperature, humidity, light).

  • Glutaric Acid: The amide group in this compound is susceptible to hydrolysis, which would yield glutaric acid. This process can be accelerated by the presence of moisture and acidic or basic conditions.[3]

  • Pyroglutamic Acid: While more commonly associated with the degradation of glutamic acid, intramolecular cyclization of a this compound-related compound is a possibility under certain conditions, leading to the formation of a lactam.[4]

Q2: I'm seeing an unexpected peak in my HPLC analysis of a this compound solution. How can I identify it?

An unexpected peak in your chromatogram can be unsettling. A systematic approach is key to identifying the unknown impurity.

Troubleshooting Steps:

  • System Suitability Check: First, ensure your analytical system is performing correctly. Run a blank (mobile phase) and a standard of your this compound to confirm that the unexpected peak is not an artifact of the system or the standard itself.

  • Hypothesize Potential Impurities: Based on the likely impurities listed in Q1, consider their chemical properties. For example, glutaric acid is more polar than this compound and would likely have a different retention time on a reverse-phase HPLC column.

  • Spiking Study: If you have standards for suspected impurities (e.g., glutaric acid, glutarimide), perform a spiking study. Add a small amount of the suspected impurity standard to your sample. If the area of the unknown peak increases, you have likely identified your impurity.

  • Mass Spectrometry (MS) Analysis: The most definitive way to identify an unknown peak is to use a mass spectrometer coupled with your HPLC (LC-MS). The mass-to-charge ratio (m/z) of the unknown peak can provide its molecular weight, which is a critical piece of information for identification. For example, glutaric acid has a molecular weight of 132.11 g/mol , while this compound is 131.13 g/mol .[5]

  • Forced Degradation Study: To determine if the impurity is a degradation product, you can perform a forced degradation study. Expose a sample of your this compound to stress conditions (e.g., heat, acid, base, oxidation, light) as recommended by ICH guidelines.[6] If the unknown peak increases in size under these conditions, it is likely a degradant.

Troubleshooting Guides

Guide 1: Inconsistent Results in this compound Quantification

Problem: You are experiencing poor reproducibility in the quantification of this compound across different sample preparations or analytical runs.

Potential Cause Explanation Recommended Solution
Sample Instability This compound may be degrading in solution prior to analysis, especially if the diluent is aqueous and at a non-neutral pH. The amide bond is susceptible to hydrolysis.[3]Prepare samples fresh and analyze them promptly. If samples must be stored, keep them at a low temperature (2-8°C) and for a minimal amount of time. Consider using a buffered diluent at a neutral pH.
Incomplete Dissolution This compound has finite solubility. If not fully dissolved, the concentration will be inconsistent.Ensure complete dissolution by using appropriate solvents and sonication if necessary. Visually inspect for any particulate matter before injection.
Interaction with HPLC Column The carboxylic acid and amide groups of this compound and its impurities can interact with the stationary phase, leading to peak tailing or shifting retention times.Use a well-chosen HPLC column, such as one designed for polar compounds. Ensure the mobile phase pH is controlled with a suitable buffer to maintain consistent ionization of the analytes.
Matrix Effects If analyzing this compound in a complex matrix (e.g., formulation excipients, biological fluids), other components can interfere with quantification.Employ a sample preparation technique to remove interfering matrix components, such as solid-phase extraction (SPE). Utilize a stability-indicating analytical method that separates this compound from all potential impurities and matrix components.
Guide 2: Identifying Co-eluting Impurities

Problem: You suspect that an impurity is co-eluting with your main this compound peak, leading to inaccurate quantification.

Workflow for Detecting and Resolving Co-elution:

Coelution_Workflow A Start: Suspected Co-elution B Change HPLC Method Parameters (e.g., Gradient, Mobile Phase pH, Column) A->B C Peak Shape Analysis (Is the peak symmetrical?) B->C D Use a High-Resolution Detector (e.g., Diode Array Detector - DAD) C->D Asymmetrical Peak H No Co-elution Detected C->H Symmetrical Peak E Peak Purity Analysis D->E F Co-elution Confirmed E->F Impure Peak E->H Pure Peak G Optimize Method for Separation F->G I Proceed with Quantification G->I H->I

Caption: Workflow for identifying and resolving co-eluting peaks.

Explanation of Steps:

  • Vary Chromatographic Conditions: The first step is to alter the separation conditions. A change in the mobile phase gradient, pH, or even the column chemistry can often resolve co-eluting peaks.

  • Analyze Peak Shape: A non-symmetrical (e.g., fronting or tailing) peak can be an indication of co-elution.

  • Use a Diode Array Detector (DAD): A DAD or PDA detector acquires spectra across the entire UV-Vis range for each point in the chromatogram. If the spectra at the beginning, apex, and end of the peak are not identical, it indicates the presence of more than one compound.

  • Peak Purity Analysis: Software associated with DAD detectors can perform peak purity calculations, providing a numerical value or plot to assess the homogeneity of the peak.

  • Method Optimization: If co-elution is confirmed, further method development is required to achieve baseline separation before accurate quantification can be performed.

Experimental Protocols

Protocol 1: HPLC-UV Method for Impurity Profiling of this compound

This protocol provides a general starting point for the analysis of this compound and its common impurities. Method optimization will be required for specific applications.

Instrumentation:

  • High-Performance Liquid Chromatography (HPLC) system with a UV detector.

Materials:

  • This compound reference standard and sample

  • Glutaric acid reference standard (for peak identification)

  • HPLC grade acetonitrile

  • HPLC grade water

  • Phosphoric acid or a suitable buffer salt

Chromatographic Conditions:

Parameter Condition
Column C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)
Mobile Phase A 0.1% Phosphoric acid in water
Mobile Phase B Acetonitrile
Gradient 5% B to 40% B over 20 minutes
Flow Rate 1.0 mL/min
Column Temperature 30°C
Detection Wavelength 210 nm
Injection Volume 10 µL

Procedure:

  • Standard Preparation: Prepare a stock solution of this compound reference standard in the mobile phase A at a concentration of approximately 1 mg/mL. Prepare a working standard by diluting the stock solution to a suitable concentration (e.g., 0.1 mg/mL).

  • Sample Preparation: Prepare the this compound sample at the same concentration as the working standard using mobile phase A.

  • System Suitability: Inject the working standard multiple times to ensure the system is equilibrated and that retention time and peak area are reproducible.

  • Analysis: Inject the blank, standard, and sample solutions.

  • Data Processing: Integrate all peaks in the chromatogram. Identify the this compound peak by comparing its retention time to the standard. Any other peaks are potential impurities. The relative amount of each impurity can be estimated by its peak area as a percentage of the total peak area.

HPLC_Workflow A Prepare Mobile Phase and Equilibrate System B Prepare Standard and Sample Solutions A->B C Perform System Suitability Injections B->C D Inject Blank, Standard, and Sample C->D E Acquire Chromatographic Data D->E F Process Data: Integrate Peaks E->F G Identify Peaks and Quantify Impurities F->G

Caption: General workflow for HPLC analysis.

References

Technical Support Center: Enhancing the Stability of Glutaramic Acid-Protein Conjugates

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for glutaramic acid-protein conjugates. This guide is designed for researchers, scientists, and drug development professionals to troubleshoot and enhance the stability of their bioconjugates. As Senior Application Scientists, we understand that maintaining the integrity of your conjugate is paramount for experimental success and therapeutic efficacy. This resource provides in-depth, cause-and-effect explanations and validated protocols to address common stability challenges.

Section 1: Understanding the Core Chemistry and Instability

This compound is often used as a linker or part of a larger linker system in bioconjugation. Typically, its carboxyl group is activated (e.g., as an NHS ester) and reacts with a primary amine on the protein, most commonly the ε-amino group of a lysine residue, to form a stable amide bond. While amides are among the most stable covalent linkages in bioconjugation, they are not impervious to degradation, particularly hydrolysis.

The stability of the resulting conjugate is a function of both chemical and physical factors. Chemical instability primarily involves the cleavage of the amide bond, leading to the dissociation of the conjugated molecule. Physical instability refers to changes in the protein's higher-order structure, such as aggregation or precipitation, which can be induced by the conjugation process itself or by formulation conditions.[1][2]

Key Degradation Pathway: Amide Bond Hydrolysis

The primary chemical degradation route for this compound-protein conjugates is the hydrolysis of the newly formed amide bond. This reaction can be catalyzed by either acid or base.

  • Acid-Catalyzed Hydrolysis : At low pH, the carbonyl oxygen of the amide is protonated. This protonation increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by water.[3][4]

  • Base-Catalyzed Hydrolysis : At high pH, the hydroxide ion (OH⁻), a strong nucleophile, directly attacks the carbonyl carbon, leading to the cleavage of the amide bond.

Understanding these mechanisms is the first step in designing experiments and formulations that enhance conjugate stability.

Section 2: Frequently Asked Questions (FAQs) & Initial Troubleshooting

This section addresses the most common issues encountered during the handling and analysis of this compound-protein conjugates.

Q1: My conjugate is precipitating or appears cloudy after conjugation or during storage. What is causing this?

A: This is a classic sign of physical instability , most likely protein aggregation.[5] Conjugation modifies the surface of the protein by altering the charge and hydrophobicity of lysine residues. Neutralizing the positive charge of lysine with the this compound linker can disrupt favorable electrostatic interactions and expose hydrophobic patches, leading to protein-protein association and aggregation.[6][7]

  • Initial Troubleshooting Steps:

    • Analyze by Size Exclusion Chromatography (SEC-HPLC): This is the gold standard for detecting and quantifying soluble aggregates.[5]

    • Check Buffer/pH: Ensure the storage buffer pH is not near the protein's isoelectric point (pI), where it has a net neutral charge and is most prone to aggregation.

    • Review Conjugation Stoichiometry: A high degree of conjugation (too many linkers per protein) can drastically alter the protein's surface properties and induce aggregation. Try reducing the molar ratio of the activated this compound derivative to the protein during the reaction.

Q2: I'm losing the conjugated payload over time, confirmed by RP-HPLC or Mass Spectrometry. Why is this happening?

A: This indicates chemical instability , specifically the cleavage of the amide bond between the this compound linker and the protein. As discussed, this is likely due to hydrolysis.

  • Initial Troubleshooting Steps:

    • Evaluate Formulation pH: The rate of amide hydrolysis is highly pH-dependent. If your formulation is too acidic or too alkaline, you will accelerate payload loss. The optimal pH is typically between 6.0 and 7.5 for maximum amide stability.

    • Assess Storage Temperature: Hydrolysis is a chemical reaction with a rate that increases with temperature. Store your conjugate at the recommended temperature (typically 2-8°C or frozen at -80°C for long-term storage) and minimize thermal cycling.

    • Consider Enzymatic Degradation: If your conjugate is in a complex biological matrix (like mouse plasma), you may be observing enzymatic cleavage by carboxylesterases or other hydrolases.[8] This is a known challenge, especially in pre-clinical mouse models.

Q3: My conjugate shows reduced biological activity compared to the unconjugated protein, even immediately after purification.

A: This can be caused by several factors:

  • Conjugation at a critical site: The this compound may have attached to a lysine residue within the protein's active site or a region essential for conformational integrity or binding to its target.

  • Conformational changes: The modification could induce subtle changes in the protein's tertiary structure, affecting its function.

  • Aggregation: Small, soluble aggregates may not be visible but can have significantly lower specific activity.

  • Initial Troubleshooting Steps:

    • Site-of-Conjugation Analysis: Use peptide mapping (LC-MS/MS) to identify which lysine residues were modified. If they are in a known active region, you may need to explore site-specific conjugation strategies.

    • Biophysical Characterization: Techniques like Circular Dichroism (CD) spectroscopy can detect changes in the protein's secondary structure post-conjugation.[9]

    • SEC-HPLC Analysis: Check for the presence of even small amounts of soluble aggregates.

Section 3: In-Depth Troubleshooting Guides & Protocols

Guide 1: Optimizing Formulation for Enhanced Stability

The formulation is the immediate environment of your conjugate and the most powerful tool for stabilizing it. The primary goal is to find a buffer system that minimizes both chemical degradation and physical aggregation.

G start Start: Purified Conjugate ph_screen pH Screen (e.g., pH 5.5, 6.5, 7.5) start->ph_screen  Initial Screening excipient_screen Excipient Screen (Sugars, Amino Acids, Surfactants) ph_screen->excipient_screen  Select best pH forced_degradation Forced Degradation Study (See Protocol Below) excipient_screen->forced_degradation  Down-select candidates analysis Stability Analysis (SEC, RP-HPLC, IEX, MS) forced_degradation->analysis data_review Data Review & Selection analysis->data_review final_formulation Optimal Formulation data_review->final_formulation

Caption: Workflow for conjugate formulation optimization.

Causality: The choice of buffer and excipients directly impacts the conjugate's stability. A systematic screen is essential. For instance, excipients like sucrose or trehalose can act as cryoprotectants and stabilize the protein's native structure, while small amounts of surfactants like polysorbate 20 can prevent surface-induced aggregation.[1] Amino acids such as arginine or glycine can also be used as stabilizers to suppress aggregation.[10]

Guide 2: Protocol for Forced Degradation Studies

Forced degradation (or stress testing) is a predictive tool used to identify likely degradation pathways and compare the stability of different formulations in an accelerated manner.[11][12][13]

1. Rationale: By subjecting the conjugate to harsh conditions (high temperature, extreme pH, oxidation), we can accelerate the degradation that might occur over months or years under normal storage conditions. This helps in selecting stable formulations and developing stability-indicating analytical methods.[14]

2. Materials:

  • This compound-protein conjugate in chosen formulation buffers.

  • Control protein (unconjugated).

  • Acid (e.g., 0.1 M HCl), Base (e.g., 0.1 M NaOH), Oxidizing agent (e.g., 0.1% H₂O₂).

  • Temperature-controlled incubators, photostability chamber.

  • Quenching reagents (e.g., NaOH to neutralize acid, HCl to neutralize base, methionine to quench H₂O₂).

3. Procedure:

  • Sample Preparation: Aliquot the conjugate into separate vials for each stress condition. Include a control sample stored at -80°C.

  • Thermal Stress: Incubate samples at elevated temperatures (e.g., 25°C, 40°C, 50°C) for various time points (e.g., 1, 2, 4 weeks).

  • pH Stress: Adjust the pH of the conjugate solution to acidic (e.g., pH 3) and basic (e.g., pH 9) conditions. Incubate at a controlled temperature (e.g., 4°C or 25°C) for a set period (e.g., 24-48 hours). Neutralize the samples before analysis.

  • Oxidative Stress: Add H₂O₂ to the conjugate solution and incubate at room temperature for several hours. Quench the reaction.

  • Photostability: Expose the conjugate to controlled light conditions as per ICH Q1B guidelines.

  • Analysis: At each time point, analyze the stressed samples and the control using a panel of analytical techniques.

Stress ConditionPrimary Degradation ProbedExpected ObservationAnalytical Method
High Temperature Aggregation, Deamidation, HydrolysisIncrease in HMW species, new acidic peaksSEC-HPLC, IEX-HPLC
Low pH Acid-catalyzed Hydrolysis, AggregationIncrease in free payload, increase in HMW speciesRP-HPLC, SEC-HPLC
High pH Base-catalyzed Hydrolysis, DeamidationIncrease in free payload, new acidic peaksRP-HPLC, IEX-HPLC
Oxidation (H₂O₂) Oxidation of Met, Trp, CysNew oxidized species, potential for aggregationRP-HPLC, Mass Spec
Light Exposure Photo-oxidation, FragmentationVarious new peaks, potential loss of activityRP-HPLC, CE-SDS
Guide 3: Advanced Stability Enhancement Strategies

If formulation optimization is insufficient, more advanced chemical strategies may be required.

Q: How can I protect the amide bond from hydrolysis, especially from plasma enzymes in vivo?

A: This requires modifying the chemical structure of the linker itself to make it more stable. A key strategy is to introduce steric hindrance near the scissile amide bond.

  • Example from Literature: A study on valine-citrulline linkers, which are notoriously unstable in mouse plasma, demonstrated that adding a glutamic acid residue to create a glutamic acid-valine-citrulline linker dramatically increased stability in mice.[8] The negatively charged glutamic acid residue likely repels the catalytic site of the plasma carboxylesterase, thereby preventing cleavage. This principle of using charged or bulky groups adjacent to the cleavage site can be applied to protect the this compound-protein linkage.

Caption: Steric/electrostatic shielding of the amide bond to prevent enzymatic hydrolysis.

Section 4: Key Analytical Techniques for Stability Assessment

A robust analytical toolkit is essential for properly characterizing the stability of your conjugate.[5] No single method is sufficient; an orthogonal approach is required.

Comparison of Key Analytical Methods
TechniquePrincipleInformation Gained
Size Exclusion Chromatography (SEC) Separation by hydrodynamic radiusQuantifies high molecular weight species (aggregates) and fragments.
Reverse Phase HPLC (RP-HPLC) Separation by hydrophobicityQuantifies free payload, conjugate, and degradation products. Can resolve oxidized forms.
Ion Exchange Chromatography (IEX-HPLC) Separation by chargeResolves charge variants (e.g., from deamidation).
Capillary Electrophoresis (CE-SDS) Separation by size in a capillaryHigh-resolution analysis of fragments and impurities.
Mass Spectrometry (MS) Measures mass-to-charge ratioConfirms identity of conjugate, degradation products, and sites of modification.

References

Validation & Comparative

A Comparative Guide to the Biological Activity of Glutaramic Acid and Glutamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: Structural Analogs with Potentially Divergent Functions

Glutamic acid is a cornerstone of mammalian biology, serving as a fundamental building block for proteins and as the most abundant excitatory neurotransmitter in the vertebrate nervous system.[1][] Its ionized form, glutamate, is pivotal for synaptic plasticity, learning, and memory.[1][3][4] Glutamic acid is a non-essential amino acid, meaning the human body can synthesize it.[1][] It is involved in various metabolic pathways, including the tricarboxylic acid (TCA) cycle and nitrogen transport.[][5]

Glutaramic acid, while structurally similar, is not a proteinogenic amino acid. Its biological roles are less well-defined, and it is often studied in the context of its relationship to glutaric acid, a metabolite that can be toxic at high concentrations, leading to a condition known as glutaric aciduria.[6][7][8] The key structural difference lies in the substitution of one of the carboxylic acid groups of glutamic acid with an amide group in this compound. This seemingly minor alteration can significantly impact the molecule's chemical properties and, consequently, its biological activity.

This guide will dissect these differences, providing a framework for understanding their comparative biological activities through established experimental protocols.

Structural and Chemical Properties: The Foundation of Biological Activity

The primary distinction between glutamic acid and this compound is the presence of a carboxylic acid versus an amide group at the C5 position.

FeatureGlutamic AcidThis compound
IUPAC Name 2-Aminopentanedioic acid[1]4-Amino-5-oxopentanoic acid
Formula C5H9NO4C5H9NO3
Functional Groups α-amino group, α-carboxylic acid group, γ-carboxylic acid groupα-amino group, α-carboxylic acid group, γ-amide group
Acidity (pKa) The two carboxylic acid groups give it acidic properties.[]The single carboxylic acid group makes it less acidic than glutamic acid.
Charge at Physiological pH Typically carries a net negative charge.Can exist as a zwitterion with a neutral overall charge.

This difference in charge and hydrogen bonding capability is hypothesized to fundamentally alter how these molecules interact with biological targets such as receptors and enzymes.

Comparative Biological Activity: A Data-Driven Analysis

While direct comparative studies are limited, we can infer the potential biological activities of this compound by examining its structural relationship to glutamic acid and by analyzing studies on related amino acid derivatives.[9][10][11][12][13][14]

Neurotransmitter Activity: Receptor Binding and Activation

Glutamic acid's role as a neurotransmitter is mediated through its interaction with ionotropic (iGluRs) and metabotropic (mGluRs) glutamate receptors.[1][15][16][17] These interactions are crucial for excitatory signaling in the brain.[3][15]

Hypothetical Comparative Receptor Affinity:

Due to the replacement of the γ-carboxylic acid, which is a key interacting group for glutamate receptors, it is expected that this compound will have a significantly lower affinity for these receptors.

Receptor SubtypeGlutamic Acid (Expected Ki)This compound (Hypothesized Ki)Rationale for Hypothesis
NMDA Receptor Low µMHigh µM to mMThe γ-carboxylate is critical for binding to the NMDA receptor pocket.[18]
AMPA Receptor Low µMHigh µM to mMSimilar to NMDA receptors, the γ-carboxylate is a key pharmacophoric feature.[18]
mGluR1 Low µMHigh µM to mMMetabotropic receptors also have specific binding pockets that recognize the dicarboxylic structure of glutamate.

Experimental Validation: Receptor Binding Assay

To empirically determine and compare the binding affinities of this compound and glutamic acid for glutamate receptors, a competitive radioligand binding assay is the gold standard.

Protocol: Competitive Radioligand Binding Assay [19][20]

Objective: To determine the inhibition constant (Ki) of this compound and glutamic acid for a specific glutamate receptor subtype (e.g., NMDA receptor).

Materials:

  • Cell membranes expressing the target glutamate receptor subtype.

  • Radioligand (e.g., [3H]CGP 39653 for the NMDA receptor glutamate binding site).[21]

  • Unlabeled competitor ligands (glutamic acid, this compound).

  • Assay buffer (e.g., Tris-HCl buffer).

  • Scintillation vials and scintillation cocktail.

  • Microplate scintillation counter.

Workflow:

G cluster_prep Preparation cluster_incubation Incubation cluster_separation Separation cluster_detection Detection & Analysis prep_membranes Prepare cell membranes expressing the target receptor incubate Incubate membranes, radioligand, and unlabeled ligand in assay buffer prep_membranes->incubate prep_ligands Prepare serial dilutions of unlabeled ligands (glutamic acid, this compound) prep_ligands->incubate prep_radio Prepare radioligand solution at a concentration near its Kd prep_radio->incubate filter Rapidly filter the mixture to separate bound from free radioligand incubate->filter wash Wash filters to remove non-specifically bound radioligand filter->wash count Quantify radioactivity on filters using a scintillation counter wash->count analyze Plot data and calculate IC50 and Ki values count->analyze

Caption: Workflow for a competitive radioligand binding assay.

Data Analysis: The concentration of the unlabeled ligand that inhibits 50% of the specific binding of the radioligand (IC50) is determined. The Ki is then calculated using the Cheng-Prusoff equation.

Metabolic Activity: Enzyme Inhibition

Glutamic acid is a central player in cellular metabolism, being interconverted with α-ketoglutarate by glutamate dehydrogenase (GDH).[1][22] It is also a precursor for the synthesis of other amino acids and the inhibitory neurotransmitter GABA.[1][23]

Hypothetical Comparative Enzyme Inhibition:

The structural difference in this compound may allow it to act as an inhibitor of enzymes that metabolize glutamic acid.

EnzymeGlutamic Acid (Substrate/Product)This compound (Hypothesized Activity)Rationale for Hypothesis
Glutamate Dehydrogenase (GDH) SubstratePotential competitive inhibitorThe amide group may bind to the active site but prevent the catalytic reaction.[22]
Glutamine Synthetase SubstratePotential inhibitorThis compound might mimic glutamic acid in the active site, potentially inhibiting glutamine synthesis.[24][25][26]
Glutaminase ProductPotential feedback inhibitorThe structural similarity to glutamine might allow it to bind to an allosteric site.

Experimental Validation: Enzyme Inhibition Assay

To assess the inhibitory potential of this compound on enzymes like GDH, a continuous spectrophotometric assay can be employed.

Protocol: Glutamate Dehydrogenase (GDH) Inhibition Assay [22]

Objective: To determine the IC50 of this compound for GDH.

Materials:

  • Purified GDH enzyme.

  • Substrate (Glutamic acid).

  • Cofactor (NAD+).

  • Assay buffer (e.g., phosphate buffer).

  • This compound (potential inhibitor).

  • Spectrophotometer.

Workflow:

Caption: Workflow for a GDH enzyme inhibition assay.

Data Analysis: The rate of NADH production is proportional to GDH activity. The concentration of this compound that reduces enzyme activity by 50% is the IC50 value.

Cellular Viability and Cytotoxicity

The biological activity of a compound is ultimately reflected in its effect on cell health.[27] Cell viability assays are crucial for assessing the cytotoxic potential of novel compounds.[28][29][30]

Hypothetical Comparative Cytotoxicity:

Given that high levels of related dicarboxylic acids can be toxic, it is important to evaluate the cytotoxicity of this compound.[7]

Cell LineGlutamic Acid (Expected Effect)This compound (Hypothesized Effect)Rationale for Hypothesis
Neuronal Cells (e.g., SH-SY5Y) Excitotoxicity at high concentrationsLower cytotoxicity due to lack of potent glutamate receptor activationThe primary mechanism of glutamate-induced neurotoxicity is overstimulation of its receptors.
Cancer Cell Lines (e.g., HeLa) May serve as a metabolic fuelPotential for metabolic disruption and cytotoxicityCancer cells often have altered metabolic dependencies.[31]

Experimental Validation: Cell Viability Assay

The MTT assay is a widely used colorimetric method to assess cell metabolic activity, which is an indicator of cell viability.[28][32]

Protocol: MTT Cell Viability Assay [28][30]

Objective: To compare the effects of this compound and glutamic acid on the viability of a specific cell line.

Materials:

  • Cultured cells (e.g., SH-SY5Y).

  • Cell culture medium.

  • Glutamic acid and this compound solutions.

  • MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution.

  • Solubilization solution (e.g., DMSO).

  • Microplate reader.

Workflow:

G cluster_seeding Cell Seeding cluster_treatment Treatment cluster_assay MTT Assay cluster_readout Readout & Analysis seed Seed cells in a 96-well plate and allow them to adhere overnight treat Treat cells with varying concentrations of glutamic acid and this compound for a defined period (e.g., 24 hours) seed->treat add_mtt Add MTT solution and incubate to allow formazan crystal formation treat->add_mtt solubilize Add solubilization solution to dissolve the formazan crystals add_mtt->solubilize read Measure the absorbance at 570 nm using a microplate reader solubilize->read analyze Calculate cell viability as a percentage of the untreated control read->analyze

Caption: Workflow for an MTT cell viability assay.

Data Analysis: The absorbance is directly proportional to the number of viable cells. The results are typically expressed as a percentage of the viability of the control (untreated) cells.

Synthesis and Future Directions

The amide substitution in this compound likely confers a significantly different biological activity profile compared to glutamic acid. The primary hypothesis is a reduction in direct neurotransmitter activity due to diminished receptor affinity. However, this structural change opens up the possibility of this compound acting as a modulator of metabolic enzymes involved in glutamic acid pathways.

Future research should focus on:

  • Comprehensive Receptor Screening: Evaluating the binding of this compound against a broad panel of glutamate receptor subtypes.

  • Enzyme Kinetics: Performing detailed kinetic studies to determine the mechanism of inhibition (e.g., competitive, non-competitive) for enzymes like GDH and glutamine synthetase.

  • In Vivo Studies: Assessing the physiological effects of this compound administration in animal models to understand its pharmacokinetic and pharmacodynamic properties.

  • Derivative Synthesis: Exploring the synthesis of this compound derivatives to probe structure-activity relationships and potentially develop novel therapeutic agents.[9][11][12][33]

By systematically applying the experimental frameworks outlined in this guide, researchers can elucidate the biological role of this compound and unlock its potential in neuroscience and drug discovery.

References

A Comparative Guide to Glutaric Acid, Glutamic Acid, and Glutaramic Acid in Biological Systems

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

In the intricate landscape of cellular metabolism and neuroscience, structurally similar molecules can exhibit remarkably divergent biological roles. This guide provides an in-depth comparison of three such molecules built upon a five-carbon backbone: glutaric acid, glutamic acid, and the lesser-known glutaramic acid. While glutamic acid stands as a cornerstone of protein synthesis and excitatory neurotransmission, glutaric acid is primarily recognized as a catabolic intermediate whose accumulation leads to severe neurometabolic disease. This compound, the mono-amide of glutaric acid, remains largely uncharacterized, presenting a stark contrast to the well-defined functions of its counterparts. Understanding the profound functional differences dictated by subtle structural changes—a dicarboxylic acid versus an amino acid versus an amide—is critical for researchers in metabolic disorders, neuropharmacology, and drug development. This guide will dissect their metabolic origins, physiological and pathological functions, and the experimental methodologies used to study them, providing a clear framework for their distinct roles in biological systems.

Section 1: The Glutamate/Glutamine Axis: A Central Hub of Metabolism and Neurotransmission

Glutamic acid, existing predominantly as its conjugate base glutamate at physiological pH, is one of the most vital and versatile molecules in the body. It is a non-essential amino acid, meaning it can be synthesized by the body, and it serves as a central node integrating nitrogen and carbon metabolism.[1][2]

Metabolic Significance: Glutamate is a key intermediate in the tricarboxylic acid (TCA) cycle, the cell's primary energy-producing pathway. It is directly synthesized from the TCA cycle intermediate α-ketoglutarate via transamination or deamination reactions, processes that are fundamental for synthesizing other non-essential amino acids and for managing the body's nitrogen balance.[1][] The amino group of most amino acids is transferred to α-ketoglutarate to form glutamate, which can then be oxidatively deaminated to release ammonia for excretion as urea.[1]

The Glutamate-Glutamine Cycle and Neurotransmission: In the central nervous system (CNS), glutamate is the most abundant excitatory neurotransmitter, essential for synaptic plasticity, learning, and memory.[1][4][5] Its action is tightly regulated by the glutamate-glutamine cycle , a symbiotic relationship between neurons and surrounding glial cells (astrocytes).

  • Release: Upon neuronal excitation, glutamate is released into the synaptic cleft.

  • Uptake: To prevent excitotoxicity (neuronal damage from overstimulation), glutamate is rapidly removed from the synapse by excitatory amino-acid transporters (EAATs) located primarily on astrocytes.

  • Conversion: Inside the astrocyte, the enzyme glutamine synthetase converts glutamate into glutamine, a non-neuroactive amino acid. This reaction also serves to detoxify ammonia in the brain.

  • Transport: Glutamine is then transported out of the astrocyte and taken up by presynaptic neurons.

  • Regeneration: Within the neuron, the mitochondrial enzyme glutaminase hydrolyzes glutamine back into glutamate, which is then repackaged into synaptic vesicles for future release.[6][7]

This cycle ensures a steady supply of the neurotransmitter while protecting neurons from its potentially toxic effects.[8] Furthermore, glutamate is the direct precursor for the synthesis of gamma-aminobutyric acid (GABA), the primary inhibitory neurotransmitter in the CNS, underscoring its pivotal role in maintaining the brain's excitatory-inhibitory balance.[1][4]

GlutamateGlutamineCycle cluster_Astrocyte Astrocyte cluster_Synapse Synaptic Cleft cluster_Neuron Presynaptic Neuron glutamine_a Glutamine glutamine_n Glutamine glutamine_a->glutamine_n Transporter glutamate_a Glutamate gs Glutamine Synthetase glutamate_a->gs gs->glutamine_a nh3 NH3 nh3->gs glutamate_s Glutamate glutamate_s->glutamate_a EAAT gls Glutaminase glutamine_n->gls glutamate_n Glutamate vesicle Synaptic Vesicle glutamate_n->vesicle VGLUT gls->glutamate_n vesicle->glutamate_s Release

Caption: The Glutamate-Glutamine Cycle between a neuron and an astrocyte.

Section 2: Glutaric Acid: A Specialized Metabolite and Potent Neurotoxin

In stark contrast to the ubiquitous and vital role of glutamic acid, glutaric acid is a simple dicarboxylic acid (pentanedioic acid) primarily known as an intermediate in the catabolism of specific amino acids.[9] Its biological significance is overwhelmingly associated with its pathological effects when its metabolic pathway is disrupted.

Metabolic Origin: Glutaric acid is produced during the breakdown of the essential amino acids L-lysine, L-hydroxylysine, and L-tryptophan.[9][10] This catabolic pathway converges on the intermediate glutaryl-CoA. The mitochondrial enzyme glutaryl-CoA dehydrogenase (GCDH) is responsible for the oxidative decarboxylation of glutaryl-CoA to crotonyl-CoA.[10]

Pathophysiology of Glutaric Aciduria Type I: Glutaric Aciduria Type I (GA-I) is a rare, autosomal recessive inherited disorder caused by mutations in the GCDH gene, leading to a deficiency in the GCDH enzyme.[10] This enzymatic block prevents the proper metabolism of glutaryl-CoA.

  • Accumulation: The blockage causes glutaryl-CoA and its upstream precursors to accumulate.

  • Hydrolysis & Byproducts: Excess glutaryl-CoA is hydrolyzed to glutaric acid. It is also converted to alternative, toxic byproducts, most notably 3-hydroxyglutaric acid.[10]

  • Neurotoxicity: These metabolites, particularly glutaric acid and 3-hydroxyglutaric acid, accumulate in the blood, urine, and, most critically, the brain.[9] They are considered potent neurotoxins that preferentially damage the basal ganglia, a brain region crucial for controlling movement.[9][10]

Affected individuals may appear normal at birth but often suffer acute encephalopathic crises, typically triggered by metabolic stressors like fever or illness, leading to irreversible brain damage and severe dystonia.[9] The mechanism of neurotoxicity is believed to involve excitotoxicity, as glutaric acid has been shown to stimulate glutamate receptors and inhibit the uptake of glutamate into synaptic vesicles, thereby disrupting the delicate balance of neurotransmission.

GlutaricAcidPathway cluster_Disease Glutaric Aciduria Type I lysine L-Lysine & L-Tryptophan pathway Multiple Catabolic Steps lysine->pathway glutaryl_coa Glutaryl-CoA pathway->glutaryl_coa gcdh Glutaryl-CoA Dehydrogenase (GCDH) glutaryl_coa->gcdh glutaric_acid Glutaric Acid glutaryl_coa->glutaric_acid Accumulation & Hydrolysis hydroxy_ga 3-Hydroxy- Glutaric Acid glutaryl_coa->hydroxy_ga Alternative Pathway crotonyl_coa Crotonyl-CoA gcdh->crotonyl_coa block X tca Further Metabolism crotonyl_coa->tca neurotoxicity Neurotoxicity (Basal Ganglia Damage) glutaric_acid->neurotoxicity hydroxy_ga->neurotoxicity

Caption: Metabolic pathway leading to glutaric acid and its disruption in GA-I.

Section 3: this compound: An Uncharacterized Derivative

This compound (5-amino-5-oxopentanoic acid) is the mono-amide of glutaric acid. It is structurally analogous to glutamine, which is the amide of glutamic acid. However, despite this structural similarity, there is a striking lack of information in scientific literature regarding a defined biological role or metabolic pathway for this compound in mammals.

  • Structural Comparison: While glutamine is formed from glutamic acid by glutamine synthetase to play a critical role in nitrogen transport and neurotransmitter cycling, a parallel, well-established enzymatic pathway for the synthesis or degradation of this compound from glutaric acid is not documented.

  • Potential Significance: The absence of evidence does not entirely preclude a biological role. This compound could potentially be formed through non-specific enzymatic activity or as a minor byproduct of glutaric acid metabolism, particularly under the pathological conditions of GA-I. Its existence and potential toxicity remain an open area for research. For drug development professionals, such uncharacterized metabolites of known toxins could represent novel biomarkers or therapeutic targets.

The comparison to glutamine is telling: one amide (glutamine) is central to life, while the other (this compound) is, based on current knowledge, a metabolic curiosity. This highlights a key principle in biochemistry: function is exquisitely specific, and a seemingly minor chemical difference can separate a vital metabolite from a biological unknown.

Section 4: Head-to-Head Comparison

The distinct natures of these three molecules are summarized below.

FeatureGlutamic Acid (Glutamate) Glutaric Acid This compound
Chemical Class α-Amino Acidα,ω-Dicarboxylic AcidDicarboxylic Acid Mono-amide
Structure HOOC-(CH₂)₂-CH(NH₂)-COOHHOOC-(CH₂)₃-COOHHOOC-(CH₂)₃-CONH₂
Metabolic Origin Synthesized from α-ketoglutarate (TCA cycle) or from glutamine.[1]Intermediate in the catabolism of L-lysine and L-tryptophan.[9]Not well-established; potentially a minor byproduct of glutaric acid.
Key Enzymes Glutaminase, Glutamine Synthetase, Glutamate Dehydrogenase, Aminotransferases.[1][6]Glutaryl-CoA Dehydrogenase (GCDH).Unknown.
Primary Biological Role Protein synthesis, primary excitatory neurotransmitter, nitrogen transport, precursor to GABA.[1][4]Normally a transient metabolic intermediate.Largely unknown in biological systems.
Clinical Relevance Implicated in excitotoxicity (stroke, epilepsy); target for neuropharmacology.[4][8]Accumulation causes Glutaric Aciduria Type I, a severe inherited neurometabolic disorder.[9][10]No established clinical relevance.

Section 5: Experimental Methodologies for Analysis

The distinct chemical properties and clinical contexts of these molecules necessitate different analytical approaches. The choice of methodology is driven by the need for specificity and sensitivity in complex biological matrices.

Protocol 1: Quantification of Glutaric Acid in Urine for GA-I Diagnosis

Principle: Gas Chromatography-Mass Spectrometry (GC-MS) is the gold standard for screening and diagnosing organic acidurias like GA-I. Organic acids are volatile only after chemical derivatization, which allows them to be separated by GC and identified by their unique mass fragmentation patterns.

Methodology:

  • Sample Preparation:

    • Take a 1 mL aliquot of urine. Add an internal standard (e.g., heptadecanoic acid) to correct for extraction efficiency.

    • Acidify the sample to pH 1-2 with HCl.

    • Perform liquid-liquid extraction of the organic acids into an organic solvent like ethyl acetate. Repeat twice.

    • Pool the organic layers and evaporate to dryness under a stream of nitrogen gas.

  • Derivatization:

    • Causality: The carboxyl groups of glutaric acid are polar and non-volatile. To make them suitable for GC analysis, they must be converted to volatile esters. Silylation is a common and robust method.

    • Add 100 µL of a silylating agent (e.g., BSTFA with 1% TMCS) to the dried extract.

    • Incubate at 70°C for 30 minutes to ensure complete derivatization.

  • GC-MS Analysis:

    • Inject 1 µL of the derivatized sample into the GC-MS system.

    • GC Separation: Use a non-polar capillary column (e.g., DB-5ms) with a temperature gradient program to separate the different organic acids based on their boiling points.

    • MS Detection: Operate the mass spectrometer in electron ionization (EI) mode. Monitor for the characteristic ions of derivatized glutaric acid to quantify its concentration relative to the internal standard.

  • Data Interpretation:

    • A significantly elevated peak for glutaric acid, often accompanied by a high 3-hydroxyglutaric acid peak, is diagnostic for GA-I.

Protocol 2: Measurement of Glutamate and Glutamine in Brain Tissue

Principle: High-Performance Liquid Chromatography (HPLC) with fluorescence detection is a highly sensitive method for quantifying amino acids. Because most amino acids are not naturally fluorescent, they are derivatized with a fluorogenic reagent before or after chromatographic separation.

Methodology:

  • Tissue Extraction:

    • Homogenize a known weight of frozen brain tissue in a deproteinizing solution (e.g., 0.4 M perchloric acid).

    • Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet proteins.

    • Neutralize the supernatant with potassium hydroxide and centrifuge again to remove the potassium perchlorate precipitate.

  • Pre-column Derivatization:

    • Causality: Derivatization with o-phthaldialdehyde (OPA) in the presence of a thiol (e.g., mercaptoethanol) rapidly converts primary amines (like glutamate and glutamine) into highly fluorescent isoindole derivatives, enabling detection at very low concentrations.

    • Mix a small volume of the supernatant with OPA reagent and allow the reaction to proceed for 1-2 minutes at room temperature. The reaction is fast, so timing must be precise and automated for best results.

  • HPLC Analysis:

    • Immediately inject the derivatized sample onto the HPLC system.

    • Separation: Use a C18 reverse-phase column with a gradient elution of a phosphate buffer and an organic solvent (e.g., acetonitrile or methanol). This separates the derivatized amino acids based on their hydrophobicity.

    • Detection: Use a fluorescence detector set to the appropriate excitation and emission wavelengths for the OPA-derivatized adducts (e.g., Ex: 340 nm, Em: 450 nm).

  • Quantification:

    • Calculate concentrations by comparing the peak areas of glutamate and glutamine in the sample to those of a standard curve prepared with known concentrations of the amino acids.

GCMS_Workflow start Urine Sample + Internal Standard extraction Liquid-Liquid Extraction start->extraction drying Evaporation to Dryness extraction->drying derivatization Silylation (e.g., with BSTFA) drying->derivatization injection GC Injection derivatization->injection separation Chromatographic Separation injection->separation detection Mass Spectrometry Detection (MS) separation->detection analysis Data Analysis & Quantification detection->analysis

Caption: Experimental workflow for organic acid analysis by GC-MS.

Conclusion

The comparison of glutamic acid, glutaric acid, and this compound serves as a powerful illustration of biochemical specificity. Glutamic acid is a multi-functional molecule central to metabolism, protein structure, and the complex signaling of the nervous system. Glutaric acid, in contrast, is a metabolic byproduct whose importance is defined by its pathological potential; its study is crucial for diagnosing and understanding the devastating neurodegenerative disease GA-I. Finally, this compound remains an enigma, its lack of a defined role highlighting the boundaries of our current metabolic knowledge and inviting future investigation. For researchers and clinicians, appreciating these distinctions is not merely academic; it is fundamental to developing effective diagnostics, therapeutic strategies for metabolic disorders, and novel neuropharmacological agents.

References

A Researcher's Guide to Validating the Role of Glutaramic Acid in Cellular Metabolism: A Comparative Approach

Author: BenchChem Technical Support Team. Date: January 2026

The Central Hypothesis: Is Glutaramic Acid a Novel Player or a Metabolic Bystander?

This compound's structural similarity to glutamine and glutamate raises several intriguing questions. Is it an intermediate in a yet-to-be-discovered metabolic pathway? Can it substitute for glutamine in critical cellular processes? Or is it merely a metabolic dead-end, a byproduct of other reactions? To answer these questions, a multi-pronged experimental approach is essential. This guide will compare and contrast three powerful techniques: Mass Spectrometry-based Metabolomics, Isotope Tracing and Metabolic Flux Analysis, and Functional Genomics using CRISPR-Cas9.

Section 1: Foundational Evidence - Mass Spectrometry-Based Metabolomics

The first step in validating the role of any metabolite is to confirm its presence and quantify its abundance in the cellular environment. Liquid Chromatography-Mass Spectrometry (LC-MS) is the gold standard for this purpose.[2]

Rationale for a Metabolomics-First Approach

Targeted metabolomics allows for the precise and sensitive quantification of known metabolites, including this compound and its close relatives (glutamine, glutamate, α-ketoglutarate).[3][4] This provides a baseline understanding of the cellular concentrations of these key players and how they might change under different conditions (e.g., nutrient deprivation, drug treatment).

Comparative Analysis of Metabolomics Approaches
Technique Principle Strengths Limitations Ideal for...
Targeted LC-MS/MS Pre-selected metabolites are fragmented and detected based on their unique mass-to-charge ratios.High sensitivity and specificity, accurate quantification.[5]Limited to a pre-defined list of metabolites.Quantifying this compound and its immediate metabolic neighbors.
Untargeted Metabolomics Aims to capture a global snapshot of all detectable metabolites in a sample.[6]Discovery of novel or unexpected metabolites.Semi-quantitative, requires extensive data processing and metabolite identification.[7]Identifying potential metabolic pathways associated with this compound by observing co-varying metabolites.
Experimental Protocol: Targeted LC-MS/MS for this compound Quantification
  • Metabolite Extraction:

    • Culture cells to the desired confluency.

    • Aspirate media and wash cells twice with ice-cold phosphate-buffered saline (PBS).

    • Add 1 mL of ice-cold 80% methanol to the culture plate and scrape the cells.

    • Transfer the cell suspension to a microcentrifuge tube.

    • Incubate at -80°C for 15 minutes to precipitate proteins.

    • Centrifuge at 14,000 rpm for 10 minutes at 4°C.

    • Transfer the supernatant (containing metabolites) to a new tube and dry under a stream of nitrogen or using a vacuum concentrator.

  • Sample Preparation:

    • Reconstitute the dried metabolite extract in a suitable solvent (e.g., 50% acetonitrile).

    • Include an internal standard (e.g., ¹³C-labeled this compound) for accurate quantification.

  • LC-MS/MS Analysis:

    • Inject the sample onto a liquid chromatography system coupled to a tandem mass spectrometer.

    • Use a suitable chromatography column (e.g., HILIC) to separate this compound from other metabolites.

    • Optimize mass spectrometer parameters (e.g., collision energy) for the specific detection of this compound and its fragments.

  • Data Analysis:

    • Quantify the peak area of this compound relative to the internal standard.

    • Compare the abundance of this compound across different experimental conditions.

Section 2: Elucidating Metabolic Fate - Isotope Tracing and Metabolic Flux Analysis

Once the presence of this compound is confirmed, the next logical step is to understand its metabolic origins and fate. Stable isotope tracing combined with mass spectrometry allows us to follow the journey of labeled atoms through metabolic pathways.[1][8][9]

Why Isotope Tracing is Crucial

By feeding cells with a stable isotope-labeled precursor (e.g., ¹³C₅-¹⁵N₂-Glutamine), we can determine if this compound is derived from glutamine and what downstream metabolites are synthesized from it. This provides direct evidence of its metabolic activity.[10]

Comparison of Isotope Tracing Strategies
Strategy Labeled Substrate Information Gained Experimental Considerations
Glutamine Tracing ¹³C₅-¹⁵N₂-GlutamineDetermines if this compound is synthesized from glutamine and tracks the contribution of glutamine's carbon and nitrogen to other pathways.[11]Requires careful consideration of potential isotopic scrambling.
This compound Tracing ¹³C₅-¹⁵N₁-Glutaramic Acid (if synthesizable)Directly tracks the metabolic fate of this compound.Synthesis of the labeled compound may be challenging and costly.

Experimental Workflow: ¹³C₅-¹⁵N₂-Glutamine Tracing

G cluster_0 Cell Culture cluster_1 Sample Preparation cluster_2 Analysis Start Plate Cells Culture Culture in standard media Start->Culture Wash Wash with PBS Culture->Wash Label Incubate with ¹³C₅-¹⁵N₂-Gln media Wash->Label Harvest Harvest Cells Label->Harvest Extract Metabolite Extraction Harvest->Extract Dry Dry Extract Extract->Dry LCMS LC-MS/MS Analysis Dry->LCMS Analyze Isotopologue Distribution Analysis LCMS->Analyze Flux Metabolic Flux Calculation Analyze->Flux

Caption: Workflow for stable isotope tracing experiment.

Interpreting the Data: A Hypothetical Scenario

If, after labeling with ¹³C₅-¹⁵N₂-Glutamine, we detect a significant enrichment of ¹³C₅-¹⁵N₁-Glutaramic acid, this would strongly suggest that it is synthesized from glutamine via a deamidation reaction. Furthermore, if we observe ¹³C-labeled TCA cycle intermediates, it would indicate that this compound can be catabolized to fuel central carbon metabolism.

Section 3: Probing Functionality - CRISPR-Cas9 Genetic Screens

Metabolomics and isotope tracing can tell us what is happening, but to understand the why – the functional importance of this compound – we must turn to genetic perturbation. CRISPR-Cas9 technology allows for the precise knockout of genes, enabling us to identify the enzymes responsible for this compound metabolism and the cellular consequences of its absence.[12][13]

The Power of Functional Genomics

By performing a targeted CRISPR screen against a library of metabolic enzymes, we can identify genes whose knockout leads to an accumulation or depletion of this compound.[14][15] This provides a powerful tool for identifying the enzymatic machinery involved in its synthesis and degradation.

Comparison of CRISPR Screening Approaches
Screen Type Methodology Advantages Disadvantages Best Suited For
Pooled Screen A library of guide RNAs (gRNAs) targeting multiple genes is transduced into a population of cells.High-throughput, allows for the screening of hundreds to thousands of genes simultaneously.[16]Follow-up validation of individual hits is required.Initial discovery of candidate genes involved in this compound metabolism.
Arrayed Screen Individual gRNAs are used to knock out single genes in separate wells of a multi-well plate.Allows for the direct measurement of a phenotype (e.g., this compound levels) for each gene knockout.Lower throughput than pooled screens.Validating the hits from a pooled screen and precisely quantifying the effect of individual gene knockouts.

Experimental Workflow: Targeted CRISPR-Cas9 Screen

G cluster_0 Library Preparation cluster_1 Cell Transduction & Selection cluster_2 Phenotypic Analysis Design Design gRNA library (e.g., targeting aminotransferases, deaminases) Clone Clone gRNAs into lentiviral vector Design->Clone Package Package into lentivirus Clone->Package Transduce Transduce Cas9-expressing cells with lentiviral library Package->Transduce Select Select for transduced cells (e.g., with puromycin) Transduce->Select Culture Culture cell population Select->Culture Metabolomics Perform untargeted metabolomics Culture->Metabolomics Analyze Identify gRNAs enriched/ depleted in high/low This compound populations Metabolomics->Analyze

Caption: Workflow for a pooled CRISPR-Cas9 screen.

Section 4: Integrating the Data for a Self-Validating Conclusion

The true power of this comparative approach lies in the integration of data from all three experimental arms.

G Metabolomics Mass Spec Metabolomics (Quantification) Isotope Isotope Tracing (Metabolic Fate) Metabolomics->Isotope Provides context for labeled substrate choice Conclusion Validated Role of This compound Metabolomics->Conclusion CRISPR CRISPR Screen (Functional Genomics) Isotope->CRISPR Suggests candidate enzyme classes to target Isotope->Conclusion CRISPR->Metabolomics Validates gene hits by measuring metabolite levels CRISPR->Conclusion

Caption: Integrated approach for validating metabolite function.

For example, if metabolomics data shows that this compound levels are inversely correlated with glutamine levels, and isotope tracing demonstrates the conversion of glutamine to this compound, a CRISPR screen targeting glutaminases would be a logical next step. If the knockout of a specific glutaminase isoform leads to a significant decrease in this compound levels, this provides strong, self-validating evidence for the enzymatic basis of its production.

Concluding Remarks

Validating the role of a novel metabolite like this compound requires a scientifically rigorous and multi-faceted approach. By moving beyond single-technique studies and embracing a comparative and integrated workflow, researchers can build a compelling and self-validating case for the biological significance of their molecule of interest. The methodologies outlined in this guide provide a robust framework for not only elucidating the role of this compound but also for the functional characterization of any novel metabolite.

References

A Comparative Analysis of Glutaramic Acid and Other Dicarboxylic Acid Monoamides for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of drug discovery and development, the meticulous selection and characterization of molecular building blocks are paramount to achieving desired pharmacokinetic and pharmacodynamic profiles. Dicarboxylic acid monoamides, a class of compounds characterized by a single amide and a single carboxylic acid functional group, represent a versatile scaffold with significant potential in medicinal chemistry. This guide provides an in-depth comparative analysis of glutaramic acid and its counterparts, such as succinamic and adipamic acids. By examining their physicochemical properties, synthesis, and biological significance, supported by experimental data and detailed protocols, we aim to equip researchers, scientists, and drug development professionals with the critical insights necessary for informed decision-making in their projects.

Introduction: The Significance of Dicarboxylic Acid Monoamides

Dicarboxylic acid monoamides can be viewed as hybrids of amino acids and dicarboxylic acids, offering a unique combination of functional groups that can engage in a variety of intermolecular interactions, including hydrogen bonding and ionic interactions. This dual functionality makes them attractive as isosteres for carboxylic acids or as promoieties to modulate the properties of parent drug molecules.[1] this compound, the monoamide of glutaric acid, serves as a central point of comparison in this guide due to its close relationship with the key excitatory neurotransmitter, glutamic acid, and its precursor role in the synthesis of the inhibitory neurotransmitter gamma-aminobutyric acid (GABA).[2] This guide will delve into a comparative analysis with other short-chain dicarboxylic acid monoamides to highlight the impact of carbon chain length on their overall properties and potential applications.

Physicochemical Properties: A Comparative Overview

The physicochemical properties of a molecule are fundamental determinants of its biological behavior, influencing everything from solubility and absorption to target binding and metabolism. The following table summarizes key physicochemical parameters for this compound and its common analogues, alongside their parent dicarboxylic acids for contextual understanding.

CompoundMolecular FormulaMolecular Weight ( g/mol )Melting Point (°C)Water SolubilitypKa1pKa2
Malonamic AcidC₃H₅NO₃103.08121[3]High~2-3~4-5
Succinamic AcidC₄H₇NO₃117.10153-156[4]Soluble[2]~4.2~5.6 (Succinic Acid)[5]
This compound C₅H₉NO₃ 131.13 - High ~4.3 ~5.4 (Glutaric Acid)
Adipamic AcidC₆H₁₁NO₃145.16-Moderately Soluble~4.4~5.4 (Adipic Acid)
Malonic AcidC₃H₄O₄104.06135 (decomposes)[6]Highly Soluble[6]2.835.69
Succinic AcidC₄H₆O₄118.09185-190Soluble4.35.6[5]
Glutaric AcidC₅H₈O₄132.1295-98[7]>50% (w/w)[7]4.345.42
Adipic AcidC₆H₁₀O₄146.14152Slightly Soluble4.435.41

Note: Data for monoamides are less abundant in the literature; some values are estimated based on the parent dicarboxylic acids and general chemical principles. The presence of the amide group generally increases polarity and water solubility compared to the corresponding dicarboxylic acid.

The length of the alkyl chain between the two functional groups plays a critical role in defining the molecule's flexibility and lipophilicity. As the chain length increases from malonamic to adipamic acid, a corresponding decrease in water solubility and an increase in lipophilicity are generally expected. This trend is crucial in drug design, where a delicate balance between aqueous solubility for formulation and sufficient lipophilicity for membrane permeation is often sought.

Synthesis of Dicarboxylic Acid Monoamides

The synthesis of dicarboxylic acid monoamides can be achieved through several established routes, with the choice of method often depending on the starting materials and desired scale. A common and straightforward approach involves the partial amidation of the corresponding dicarboxylic acid or its anhydride.

Synthesis Dicarboxylic_Acid Dicarboxylic Acid (e.g., Glutaric Acid) Anhydride Cyclic Anhydride (e.g., Glutaric Anhydride) Dicarboxylic_Acid->Anhydride Monoamide Dicarboxylic Acid Monoamide (e.g., this compound) Anhydride->Monoamide Aminolysis Ammonia Ammonia (NH3) or Amine (R-NH2) Ammonia->Monoamide

Caption: General synthesis pathway for dicarboxylic acid monoamides.

A generalized protocol for the synthesis of this compound from glutaric acid is as follows:

Experimental Protocol: Synthesis of this compound

  • Anhydride Formation: Glutaric acid is heated, often with a dehydrating agent such as acetic anhydride, to form glutaric anhydride.

  • Aminolysis: The resulting glutaric anhydride is then reacted with a controlled amount of ammonia (or a primary/secondary amine to obtain N-substituted derivatives) in a suitable solvent. The reaction is typically carried out at room temperature or with gentle heating.

  • Purification: The product, this compound, can be isolated and purified by crystallization or chromatography.

This method can be adapted for the synthesis of other dicarboxylic acid monoamides, such as succinamic acid from succinic anhydride.[2]

Biological and Pharmacological Significance

The biological roles of dicarboxylic acid monoamides are often linked to the metabolic pathways of their parent compounds. This compound, for instance, is closely related to glutamic acid and glutamine, two critical amino acids in central nervous system function and overall metabolism.[8]

Metabolism Glutamic_Acid Glutamic Acid (Excitatory Neurotransmitter) Glutamine Glutamine Glutamic_Acid->Glutamine Glutamine Synthetase Glutaramic_Acid This compound Glutamic_Acid->Glutaramic_Acid Potential Prodrug Conversion GABA GABA (Inhibitory Neurotransmitter) Glutamic_Acid->GABA Glutamate Decarboxylase Alpha_Ketoglutarate α-Ketoglutarate Glutamic_Acid->Alpha_Ketoglutarate Transamination/Deamination Glutamine->Glutamic_Acid Glutaminase Glutaramic_Acid->Glutamic_Acid Hydrolysis

Caption: Metabolic relationship of this compound with key neurotransmitters.

This compound and its derivatives have been investigated for their potential as prodrugs to deliver glutamine or other bioactive molecules.[8] The rationale behind this approach is to improve the stability or permeability of the parent drug, with the monoamide being cleaved in vivo to release the active compound. Furthermore, dicarboxylic acid monoamides have been explored as inhibitors of various enzymes, including prolyl oligopeptidase and dipeptidyl peptidase IV, highlighting their potential in the development of novel therapeutics.[3][9]

Experimental Protocols for Comparative Analysis

To provide a robust comparison of this compound and other dicarboxylic acid monoamides, a series of standardized in vitro assays are essential. The following protocols outline key experiments for evaluating their drug-like properties.

5.1. Determination of Acid Dissociation Constant (pKa)

The pKa value is crucial for predicting the ionization state of a molecule at a given pH, which in turn affects its solubility, permeability, and target interactions. Potentiometric titration is a classic and reliable method for pKa determination.[10]

Experimental Protocol: pKa Determination by Potentiometric Titration

  • Sample Preparation: Prepare a solution of the dicarboxylic acid monoamide of known concentration (e.g., 10 mM) in deionized water.

  • Titration Setup: Place the solution in a temperature-controlled vessel with a calibrated pH electrode and a magnetic stirrer.

  • Titration: Titrate the solution with a standardized solution of a strong base (e.g., 0.1 M NaOH), adding small, precise volumes.

  • Data Acquisition: Record the pH after each addition of the titrant.

  • Data Analysis: Plot the pH versus the volume of titrant added. The pKa can be determined from the midpoint of the buffer regions of the titration curve. For diprotic acids, two pKa values will be obtained.

5.2. Assessment of Membrane Permeability: Parallel Artificial Membrane Permeability Assay (PAMPA)

The PAMPA assay is a high-throughput method for predicting passive membrane permeability.

Experimental Protocol: PAMPA

  • Plate Preparation: A 96-well filter plate is coated with a lipid solution (e.g., phosphatidylcholine in dodecane) to form an artificial membrane.

  • Donor and Acceptor Solutions: The donor wells are filled with a solution of the test compound in a buffer at a specific pH (e.g., pH 7.4). The acceptor wells are filled with a buffer solution.

  • Incubation: The donor plate is placed on top of the acceptor plate, and the assembly is incubated for a defined period (e.g., 4-18 hours).

  • Quantification: The concentration of the compound in both the donor and acceptor wells is determined using a suitable analytical method, such as LC-MS/MS.

  • Permeability Calculation: The effective permeability (Pe) is calculated based on the change in concentration over time.

5.3. Evaluation of Metabolic Stability: Liver Microsomal Assay

This assay assesses the susceptibility of a compound to metabolism by cytochrome P450 enzymes, which are major contributors to drug clearance.[11][12]

Experimental Protocol: In Vitro Metabolic Stability in Human Liver Microsomes

  • Incubation Mixture Preparation: Prepare a reaction mixture containing human liver microsomes, the test compound, and a phosphate buffer (pH 7.4).

  • Initiation of Reaction: The metabolic reaction is initiated by the addition of NADPH, a necessary cofactor for CYP enzymes.

  • Time-Point Sampling: Aliquots are taken at various time points (e.g., 0, 5, 15, 30, 60 minutes) and the reaction is quenched by adding a cold organic solvent (e.g., acetonitrile).

  • Analysis: The samples are centrifuged, and the supernatant is analyzed by LC-MS/MS to quantify the remaining parent compound.

  • Data Analysis: The percentage of the parent compound remaining at each time point is plotted against time. From this, the in vitro half-life (t½) and intrinsic clearance (CLint) can be calculated.

5.4. Cytotoxicity Assessment: MTT Assay

The MTT assay is a colorimetric assay for assessing cell metabolic activity, which is often used as a measure of cell viability and cytotoxicity.

Experimental Protocol: MTT Cytotoxicity Assay

  • Cell Seeding: Plate a suitable cell line (e.g., HepG2 for liver toxicity) in a 96-well plate and allow the cells to adhere overnight.

  • Compound Treatment: Treat the cells with various concentrations of the dicarboxylic acid monoamides for a specified duration (e.g., 24 or 48 hours).

  • MTT Addition: Add MTT solution to each well and incubate for a few hours. Viable cells with active metabolism will convert MTT into a purple formazan product.

  • Formazan Solubilization: Add a solubilizing agent (e.g., DMSO or isopropanol with HCl) to dissolve the formazan crystals.

  • Absorbance Measurement: Measure the absorbance of the solution at a specific wavelength (e.g., 570 nm) using a plate reader.

  • Data Analysis: The cell viability is expressed as a percentage of the untreated control. The IC50 value (the concentration that inhibits 50% of cell growth) can be calculated from the dose-response curve.

Conclusion and Future Directions

This compound and its homologous dicarboxylic acid monoamides offer a rich chemical space for exploration in drug discovery. Their properties are tunable by altering the length of the carbon chain, providing a means to optimize pharmacokinetic and pharmacodynamic parameters. The experimental protocols detailed in this guide provide a framework for the systematic and comparative evaluation of these promising molecular scaffolds. Future research should focus on generating more comprehensive and directly comparative datasets for this class of compounds to better elucidate structure-activity and structure-property relationships. Such data will be invaluable for the rational design of next-generation therapeutics.

References

A Researcher's Guide to Antibody Specificity: Distinguishing Glutaramic Acid from Glutamic Acid

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the ability to distinguish between structurally similar molecules is paramount to experimental success and data integrity. This guide provides an in-depth comparison of the theoretical and practical aspects of antibody cross-reactivity between glutaramic acid and glutamic acid. We will explore the underlying principles of antibody specificity and provide detailed experimental protocols to validate and quantify this critical performance parameter.

The Significance of Specificity: Glutaramic vs. Glutamic Acid

The subtle yet significant structural difference between glutamic acid and this compound—the substitution of a hydroxyl group in the side chain carboxyl group of glutamic acid with an amino group in this compound—forms the basis for developing specific antibodies. This seemingly minor change alters the charge distribution and hydrogen bonding potential of the epitope, which a highly specific antibody can recognize.

Principles of Antibody Production for High Specificity

The generation of highly specific antibodies against small molecules, or haptens, like glutaramic and glutamic acid, requires a strategic approach to immunogen design and antibody screening. Since small molecules are not immunogenic on their own, they must be conjugated to a larger carrier protein.

A common and effective method involves using glutaraldehyde to conjugate the hapten to a carrier protein such as keyhole limpet hemocyanin (KLH) or bovine serum albumin (BSA).[3][4] The resulting immunogen presents the hapten to the immune system in a context that elicits a robust antibody response.

G cluster_0 Immunogen Preparation cluster_1 Antibody Production & Screening Hapten Glutaramic or Glutamic Acid Carrier Carrier Protein (e.g., KLH, BSA) Conjugation Glutaraldehyde Conjugation Immunogen Hapten-Carrier Conjugate Immunization Immunize Host Animal Hybridoma Hybridoma Technology (for Monoclonals) Screening Screening for Specificity (e.g., ELISA) Specific_Ab Highly Specific Antibody

The choice of carrier protein and the conjugation chemistry are critical. For instance, if BSA is used as the carrier protein for immunization, it should be avoided in subsequent blocking steps of immunoassays to prevent cross-reactivity.[5] For monoclonal antibody production, hybridoma technology followed by rigorous screening is the gold standard for isolating clones that produce antibodies with the desired specificity.[6][7]

Comparative Analysis of Antibody Performance: A Data-Driven Approach

Competitive ELISA for Cross-Reactivity Assessment

A competitive ELISA is the most suitable format for quantifying the specificity of an antibody for a small molecule.[8][9] In this assay, the free hapten (this compound or glutamic acid) in a sample competes with a hapten-conjugate coated on the ELISA plate for binding to a limited amount of the primary antibody. A higher affinity of the antibody for the free hapten results in a lower signal.

Table 1: Hypothetical Competitive ELISA Data for an Anti-Glutaramic Acid Antibody

CompetitorIC50 (µM)% Cross-Reactivity
This compound0.5100%
Glutamic Acid501%
Glycine>1000<0.05%
GABA>1000<0.05%

% Cross-Reactivity = (IC50 of this compound / IC50 of Competitor) x 100

The IC50 value, the concentration of the competitor that inhibits 50% of the antibody binding to the plate-bound antigen, is a key metric. A significantly higher IC50 for glutamic acid compared to this compound would indicate high specificity.

Experimental Protocols for Validation

To ensure the trustworthiness of your findings, rigorous and well-controlled experiments are essential. Here are detailed protocols for key experiments.

Protocol: Competitive ELISA for Cross-Reactivity

This protocol outlines the steps to determine the cross-reactivity of an antibody against this compound with glutamic acid.

Materials:

  • 96-well ELISA plates

  • Anti-Glutaramic Acid Antibody

  • This compound-BSA conjugate (for coating)

  • Free this compound (for standard curve)

  • Free Glutamic Acid (and other potential cross-reactants)

  • HRP-conjugated secondary antibody

  • TMB substrate

  • Stop solution (e.g., 1N H₂SO₄)

  • Coating Buffer (e.g., carbonate-bicarbonate buffer, pH 9.6)

  • Wash Buffer (e.g., PBS with 0.05% Tween-20)

  • Blocking Buffer (e.g., PBS with 1% BSA or other suitable blocker)

  • Plate reader

Procedure:

  • Coating: Coat the wells of a 96-well plate with 100 µL/well of the this compound-BSA conjugate (e.g., 1-10 µg/mL in coating buffer). Incubate overnight at 4°C.

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer.

  • Blocking: Block non-specific binding sites by adding 200 µL/well of blocking buffer. Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 3 times with 200 µL/well of wash buffer.

  • Competition:

    • Prepare serial dilutions of the free this compound standard and the potential cross-reactants (e.g., glutamic acid) in blocking buffer.

    • In a separate plate or tubes, pre-incubate 50 µL of each standard/competitor dilution with 50 µL of the primary antibody (at a pre-determined optimal concentration) for 30 minutes at room temperature.

    • Transfer 100 µL of the antibody-competitor mixture to the corresponding wells of the coated and blocked ELISA plate.

  • Incubation: Incubate for 1-2 hours at room temperature.

  • Washing: Wash the plate 5 times with 200 µL/well of wash buffer.

  • Secondary Antibody: Add 100 µL/well of the HRP-conjugated secondary antibody at its optimal dilution in blocking buffer. Incubate for 1 hour at room temperature.

  • Washing: Wash the plate 5 times with 200 µL/well of wash buffer.

  • Detection: Add 100 µL/well of TMB substrate. Incubate in the dark until sufficient color develops (typically 15-30 minutes).

  • Stopping the Reaction: Add 100 µL/well of stop solution.

  • Reading: Read the absorbance at 450 nm using a plate reader.

  • Analysis: Plot the absorbance versus the log of the competitor concentration. Determine the IC50 for each competitor and calculate the percent cross-reactivity.

G Start Start Coat_Plate Coat Plate with This compound-BSA Start->Coat_Plate Wash1 Wash Coat_Plate->Wash1 Block Block Plate Wash1->Block Wash2 Wash Block->Wash2 Competition Add Primary Antibody + Free Competitor Wash2->Competition Wash3 Wash Competition->Wash3 Secondary_Ab Add HRP-Secondary Antibody Wash3->Secondary_Ab Wash4 Wash Secondary_Ab->Wash4 Develop Add TMB Substrate Wash4->Develop Stop Add Stop Solution Develop->Stop Read Read at 450 nm Stop->Read

Advanced Methods for Affinity Measurement

For a more in-depth characterization of antibody-antigen interactions, techniques like Surface Plasmon Resonance (SPR) and Bio-Layer Interferometry (BLI) can be employed.[10] These label-free methods provide real-time kinetic data, including association (k_on) and dissociation (k_off) rates, from which the equilibrium dissociation constant (K_D) can be calculated. A significantly lower K_D for this compound compared to glutamic acid would provide strong evidence of specificity.

Table 2: Hypothetical SPR Data for an Anti-Glutaramic Acid Antibody

Analytek_on (1/Ms)k_off (1/s)K_D (M)
This compound1.2 x 10⁵6.0 x 10⁻⁴5.0 x 10⁻⁹
Glutamic Acid3.5 x 10³2.1 x 10⁻²6.0 x 10⁻⁶

Conclusion and Best Practices

The development and validation of antibodies with high specificity for this compound, and minimal cross-reactivity with glutamic acid, is an achievable goal through careful immunogen design and rigorous screening. The competitive ELISA is a robust and accessible method for quantifying cross-reactivity. For a deeper understanding of the binding kinetics, advanced techniques like SPR or BLI are recommended.

Key Takeaways for Researchers:

  • Specificity is not absolute: Always quantify the degree of cross-reactivity.

  • Method matters: Choose the appropriate assay for your research question. A competitive ELISA is ideal for small molecule specificity testing.

  • Controls are critical: Include a panel of structurally related molecules in your cross-reactivity testing to build a comprehensive specificity profile.

  • Data transparency: When publishing, always report the methods and results of your antibody validation, including cross-reactivity data.

By adhering to these principles and protocols, researchers can confidently select and utilize antibodies that meet the stringent demands of their work, ensuring the accuracy and reproducibility of their results.

References

Efficacy of glutaramic acid derivatives compared to parent compounds

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Guide to the Efficacy of Glutaramic Acid Derivatives Over Parent Compounds

As a Senior Application Scientist, this guide provides an in-depth comparison of the efficacy of this compound derivatives relative to their parent compounds. We will explore the rationale behind this chemical modification strategy, focusing on how it can overcome limitations such as poor solubility and bioavailability. This guide is intended for researchers, scientists, and drug development professionals, offering both synthesized insights and detailed experimental methodologies.

Introduction: The Rationale for this compound Derivatization

In drug development, a promising parent compound can often be hindered by suboptimal physicochemical properties, such as poor water solubility, leading to low bioavailability and limited therapeutic efficacy.[1][2][3] The prodrug approach, where a bioactive molecule is temporarily modified to enhance its delivery and absorption, is a proven strategy to overcome these hurdles.[1] Conjugating a parent molecule with this compound, a derivative of glutaric acid, is one such strategy. This modification can introduce ionizable carboxylic acid groups, which can significantly improve aqueous solubility. Furthermore, the resulting ester or amide linkages are often designed to be cleaved by endogenous enzymes, such as plasma esterases, releasing the active parent drug at the site of action.[1][4][5][6]

This guide will dissect two distinct case studies:

  • Curcumin-diglutaric acid (CurDG): A prodrug designed to enhance the notoriously poor water solubility and bioavailability of curcumin.

  • Cholecystokinin (CCK) Receptor Antagonists: A series of this compound derivatives (loxiglumide, lorglumide) developed from the parent compound proglumide to achieve significantly higher receptor binding affinity and potency.

Through these examples, we will illustrate the tangible benefits of this derivatization strategy, supported by quantitative data and detailed experimental protocols.

Case Study 1: Curcumin-diglutaric Acid (CurDG) vs. Curcumin

Curcumin, a natural polyphenol, is a highly promising therapeutic agent with antioxidant, anti-inflammatory, and anti-cancer properties.[4][5] However, its clinical application is severely restricted by its extremely low water solubility (≈0.068 µg/mL) and subsequent poor oral bioavailability.[4][5][7] To address this, a this compound derivative, curcumin-diglutaric acid (CurDG), was synthesized.[4][7]

Comparative Efficacy and Physicochemical Properties

The conjugation of curcumin with two glutaric acid moieties via ester linkages dramatically alters its properties. The most significant improvement is a more than 100-fold increase in aqueous solubility. This enhanced solubility is a key factor in improving its oral bioavailability, which in turn leads to greater therapeutic efficacy at a lower dose.[1][4][7]

ParameterCurcumin (Parent Compound)Curcumin-diglutaric Acid (CurDG)Fold Improvement
Aqueous Solubility 0.068 µg/mL7.48 µg/mL≈ 110x
Antinociceptive Effect 200 mg/kg p.o.100 mg/kg p.o.2x more potent

Data sourced from Thong-On et al. (2018).[4][7]

The in vivo data, derived from a hot plate test in mice, demonstrates that CurDG produces the same analgesic effect as curcumin at half the oral dose, indicating a significant enhancement in its effective potency.[5][7]

Mechanism of Action: Prodrug Activation

CurDG is designed to be a prodrug that remains intact for absorption and then releases the active curcumin systemically. In vitro studies using human plasma confirm this mechanism. The ester linkages of CurDG are hydrolyzed by plasma esterases, releasing the parent curcumin. The conversion is rapid, with a half-life (t1/2) of approximately 0.12 hours, and the prodrug is completely converted to curcumin within 2 hours.[1][4][6]

Below is a diagram illustrating the enzymatic activation of the CurDG prodrug.

G cluster_0 In Systemic Circulation CurDG Curcumin-diglutaric Acid (CurDG) (Prodrug, Water-Soluble) Curcumin Curcumin (Active Drug) (Poorly Soluble) CurDG->Curcumin Plasma Esterases (Hydrolysis) GA Glutaric Acid

Caption: Enzymatic cleavage of CurDG to release active curcumin.

Case Study 2: this compound-Based CCK Antagonists vs. Proglumide

Proglumide is a weakly potent cholecystokinin (CCK) receptor antagonist that has been used to reduce gastric acid secretion.[8][9] It is a derivative of this compound itself.[10] Researchers sought to improve its potency by modifying its structure, leading to the development of new this compound derivatives, including lorglumide and loxiglumide, which exhibit significantly enhanced affinity for the CCK receptor.[11][12]

Comparative Efficacy: Receptor Antagonism

The efficacy of these compounds is determined by their ability to antagonize the CCK receptor, a measure quantified by the pKB value or IC50/Ki from receptor binding assays. A higher pKB value indicates greater antagonist potency. Loxiglumide has been reported to be approximately 3000 times more potent than its parent compound, proglumide.[12]

CompoundParent/DerivativeStructureAntagonist Potency (pKB) in Guinea-Pig Ileum
Proglumide Parent Compound(RS)-4-Benzamido-N,N-dipropylthis compoundNot reported in comparative study
Lorglumide Derivative4-[(3,4-Dichlorobenzoyl)amino]-5-(dipentylamino)-5-oxopentanoic acid7.70 ± 0.12
Loxiglumide Derivative(RS)-4-(3,4-Dichlorobenzamido)-N,N-dipentyl-5-oxopentanoic acid6.08 ± 0.22

Data sourced from Freedman et al. (1991).[13] Note: While a direct pKB for proglumide is not available from this specific comparative study, other literature confirms loxiglumide is substantially more potent.[12]

The structural modifications in lorglumide and loxiglumide, particularly the addition of dichlorobenzoyl and dipentyl groups, dramatically increase their affinity for the CCK receptor compared to the simpler benzoyl and dipropyl groups of proglumide.[11][13][14]

Experimental Protocols

To ensure scientific integrity, the methodologies used to generate the comparative data are detailed below. These protocols are designed to be self-validating through the use of appropriate controls and standardized procedures.

Protocol 1: Determination of Aqueous Solubility

This protocol outlines the shake-flask method, a standard for determining the solubility of compounds.

  • Preparation: Prepare a supersaturated solution of the test compound (e.g., Curcumin or CurDG) in deionized water.

  • Equilibration: Agitate the solution at a constant temperature (e.g., 25°C) for a sufficient time (e.g., 24-48 hours) to ensure equilibrium is reached.

  • Separation: Centrifuge the solution at high speed (e.g., 14,000 rpm) to pellet the excess undissolved solid.

  • Quantification: Carefully collect the supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

  • Controls: Run a blank (deionized water) and a series of known standards to generate a calibration curve for accurate quantification.

Protocol 2: Hot Plate Test for Antinociceptive Effect in Mice

This protocol is a widely used method for assessing the efficacy of analgesic drugs.[15][16][17][18]

  • Acclimatization: Acclimatize male ICR mice to the testing room for at least 1 hour before the experiment.

  • Apparatus: Use a hot plate apparatus maintained at a constant temperature (e.g., 55 ± 0.5°C).

  • Baseline Measurement: Before drug administration, place each mouse on the hot plate and record the latency (in seconds) to the first sign of nociception (e.g., hind paw licking, jumping). A cut-off time (e.g., 30-60 seconds) must be set to prevent tissue damage.

  • Drug Administration: Administer the test compounds (Curcumin, CurDG) or vehicle control (e.g., 0.5% carboxymethyl cellulose) orally (p.o.) at the desired doses.

  • Post-Treatment Measurement: At set time points after administration (e.g., 30, 60, 90, 120 minutes), place the mice back on the hot plate and measure the response latency.

  • Data Analysis: The antinociceptive effect is typically expressed as the Maximum Possible Effect (%MPE), calculated as: %MPE = [(Post-drug latency - Pre-drug latency) / (Cut-off time - Pre-drug latency)] x 100.

Protocol 3: CCK Receptor Competitive Binding Assay

This protocol describes a method to determine the binding affinity of antagonist compounds.[19][20]

  • Membrane Preparation: Prepare cell membranes from a cell line expressing the CCK receptor (e.g., A431-CCK2R cells). This involves cell homogenization followed by centrifugation to isolate the membrane fraction.

  • Assay Setup: In a 96-well plate, add a constant concentration of a radiolabeled CCK agonist (e.g., ¹²⁵I-CCK-8).

  • Competition: Add increasing concentrations of the unlabeled antagonist compounds (Proglumide, Lorglumide, Loxiglumide) to the wells.

  • Incubation: Add the prepared cell membranes to initiate the binding reaction. Incubate the plate at 37°C for 60-90 minutes to reach equilibrium.

  • Separation: Terminate the reaction by rapid filtration through a glass fiber filter plate, washing with ice-cold buffer to separate bound from free radioligand.

  • Detection: Measure the radioactivity retained on the filters using a scintillation counter.

  • Data Analysis: Plot the percentage of specific binding against the log concentration of the competitor. Use non-linear regression to determine the IC50 value (the concentration of antagonist that inhibits 50% of radioligand binding). The Ki (inhibition constant) can then be calculated using the Cheng-Prusoff equation.

The workflow for screening and validating this compound derivatives is summarized in the diagram below.

G cluster_0 Phase 1: Design & Synthesis cluster_1 Phase 2: In Vitro Characterization cluster_2 Phase 3: In Vivo Efficacy A Identify Parent Compound (e.g., Poor Solubility, Low Potency) B Synthesize this compound Derivative A->B Prodrug Strategy C Physicochemical Profiling (e.g., Solubility Assay) B->C D Receptor Binding Assay (Determine Ki/IC50) C->D Compare to Parent E Enzymatic Stability Assay (e.g., Plasma Hydrolysis) D->E F Animal Model of Disease (e.g., Hot Plate Test) E->F Promising Candidate G Pharmacokinetic Studies F->G Compare to Parent H Lead Candidate G->H

Caption: General workflow for developing and testing this compound derivatives.

Conclusion

The derivatization of parent compounds with this compound represents a powerful and versatile strategy in drug development. As demonstrated with curcumin-diglutaric acid, this approach can dramatically improve fundamental properties like aqueous solubility, leading to enhanced bioavailability and greater in vivo potency. Furthermore, as seen with the development of lorglumide and loxiglumide from proglumide, this chemical scaffold can be fine-tuned to drastically increase target affinity and biological activity. The experimental protocols provided herein offer a robust framework for researchers to evaluate the efficacy of their own this compound derivatives, ensuring that data is both reliable and reproducible. This targeted chemical modification remains a cornerstone technique for unlocking the full therapeutic potential of challenging parent molecules.

References

A Structural and Functional Guide to Glutaramic Acid and Its Analogs for Drug Discovery Professionals

Author: BenchChem Technical Support Team. Date: January 2026

This guide offers an in-depth structural and functional comparison of glutaramic acid and its primary analogs. Designed for researchers, scientists, and drug development professionals, our analysis moves beyond surface-level descriptions to explore the critical structure-activity relationships (SAR) that dictate biological function. By elucidating the causality behind experimental observations and providing robust, validated protocols, we aim to furnish a reliable resource for the rational design of novel therapeutics.

The this compound Scaffold: A Primer

This compound, the monoamide of glutaric acid, is a foundational scaffold in medicinal chemistry. Its structure, featuring a five-carbon backbone, a terminal carboxylic acid, and a terminal amide, provides a rich template for chemical modification. The chirality at the α-carbon and the distinct hydrogen bonding capabilities of its functional groups are key determinants of its interaction with biological targets. Understanding how subtle alterations to this core structure impact physicochemical properties and, consequently, biological activity is fundamental to leveraging this scaffold in drug design.

A Comparative Structural Analysis

The biological activity of a molecule is intrinsically linked to its three-dimensional structure. Even minor changes in connectivity or stereochemistry can lead to significant shifts in receptor affinity and enzymatic inhibition.

The Parent Molecule: this compound

This compound serves as our baseline for comparison. While less studied than its more famous analog, glutamic acid, it possesses a unique combination of a carboxylate group, which is typically ionized at physiological pH, and a neutral amide group. This duality influences its solubility, hydrogen bonding potential, and interaction with biological macromolecules.

Key Analogs: Structure and Physicochemical Consequences

The following analogs represent fundamental modifications to the this compound scaffold, each resulting in distinct chemical properties and biological roles.

Table 1: Comparative Physicochemical Properties of this compound and Its Analogs

CompoundStructureMolar Mass ( g/mol )pKa ValuesWater SolubilityKey Structural Difference from this compound
This compound HOOC-(CH₂)₃-CONH₂131.13~4.3 (COOH)High-
Glutamic Acid HOOC-(CH₂)₂-CH(NH₂)-COOH147.132.10 (α-COOH), 4.07 (γ-COOH), 9.47 (α-NH₃⁺)[1]8.6 g/LAmide replaced by a second carboxylic acid; addition of α-amino group.
Glutamine H₂N-CO-(CH₂)₂-CH(NH₂)-COOH146.142.17 (COOH), 9.13 (NH₃⁺)36 g/LCarboxylic acid replaced by an amide; addition of α-amino group.
Pyroglutamic Acid C₅H₇NO₃ (cyclic)129.11~3.3 (COOH)HighIntramolecular cyclization (lactam formation) of the α-amino and γ-carboxyl groups.[2]

Note: Data for this compound is less commonly reported and is estimated based on its structure. Other values are compiled from established sources.

The conversion of the terminal amide in this compound to a carboxylic acid in glutamic acid introduces a second negative charge at physiological pH, dramatically altering its electrostatic profile and establishing its role as the primary excitatory neurotransmitter in the central nervous system.[1] Conversely, replacing the carboxyl group with an amide to form glutamine neutralizes a charge, impacting its function in nitrogen transport and metabolism.[3] The most significant structural change is seen in pyroglutamic acid , where intramolecular cyclization forms a rigid lactam ring.[2] This conformational constraint has profound implications for receptor binding and metabolic stability. This cyclization can occur spontaneously from glutamine or glutamic acid under certain conditions, which is an important consideration during sample analysis.[4][5]

Experimental Workflows for Structural and Functional Characterization

To empirically validate and compare these molecules, a multi-faceted experimental approach is required. The following sections detail robust, self-validating protocols for key analyses.

High-Resolution Structural Elucidation

Expertise & Experience: Understanding the precise three-dimensional arrangement of atoms is non-negotiable for SAR studies. While X-ray crystallography provides a static, high-resolution snapshot of the molecule in a crystal lattice, NMR spectroscopy offers insight into its conformational dynamics in a solution environment, which is often more biologically relevant. Combining these techniques provides a comprehensive structural picture.

Diagram 1: Workflow for Comprehensive Structural Analysis

G cluster_SolidState Solid-State Analysis cluster_SolutionState Solution-State Analysis Crystal Single Crystal Growth XRay X-Ray Diffraction Data Collection Crystal->XRay Solve Structure Solution & Refinement XRay->Solve FinalModel Comprehensive Structural Model Solve->FinalModel SamplePrep Sample Prep (Deuterated Solvent) NMR_Acq 1D/2D NMR Data Acquisition (COSY, NOESY) SamplePrep->NMR_Acq Calc Conformational Calculation NMR_Acq->Calc Calc->FinalModel G cluster_0 Low Competitor Concentration cluster_1 High Competitor Concentration Receptor1 Receptor Result1 High Signal Radioligand1 [³H]-Ligand Radioligand1->Receptor1 High Binding Competitor1 Analog Receptor2 Receptor Result2 Low Signal Radioligand2 [³H]-Ligand Radioligand2->Receptor2 Low Binding Competitor2 Analog Competitor2->Receptor2 High Binding

References

A Comparative Guide to the Synthesis of Glutaramic Acid: Benchmarking Established Protocols Against Novel Methodologies

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of Glutaramic Acid

This compound (4-carbamoylbutanoic acid) is a mono-amide derivative of glutaric acid. Its structure, featuring both a carboxylic acid and an amide functional group, makes it a valuable building block in medicinal chemistry and materials science. It serves as a precursor for various heterocyclic compounds and as a structural motif in the design of enzyme inhibitors and other biologically active molecules. The efficient and selective synthesis of this compound is therefore of considerable interest to researchers in organic synthesis and drug development.

This guide provides an in-depth comparison of a well-established, traditional method for synthesizing this compound with emerging, novel approaches. We will delve into the mechanistic underpinnings of each method, provide detailed experimental protocols, and present a comparative analysis of their performance based on key metrics such as yield, reaction conditions, and environmental impact.

Part 1: The Established Protocol: Aminolysis of Glutaric Anhydride

The most conventional and straightforward route to this compound is the nucleophilic ring-opening of glutaric anhydride with ammonia. This method is widely employed due to its simplicity, high atom economy, and the ready availability of starting materials.

Causality of Experimental Choices & Reaction Mechanism

The underlying principle of this synthesis is a nucleophilic acyl substitution reaction. Glutaric anhydride possesses two electrophilic carbonyl carbons. Ammonia, a potent nucleophile, attacks one of these carbonyls. The choice of a cyclic anhydride is critical; it ensures a clean mono-amidation reaction, as the second carboxylic acid is generated in its carboxylate form, which is deactivated towards further nucleophilic attack under basic or neutral conditions.

The reaction proceeds via a tetrahedral intermediate, which then collapses to open the anhydride ring, yielding the ammonium salt of this compound. A subsequent acidic workup is required to protonate the carboxylate and isolate the final product. Using an excess of ammonia helps to drive the reaction to completion and neutralizes the carboxylic acid formed, preventing potential side reactions.[1][2]

Visualizing the Established Pathway

Established_Synthesis cluster_reactants Reactants cluster_process Reaction cluster_products Products GA Glutaric Anhydride Attack Nucleophilic Acyl Substitution GA->Attack NH3 Ammonia (aq) NH3->Attack Intermediate Ammonium Glutaramate (Intermediate Salt) Attack->Intermediate Ring Opening Workup Acidic Workup (e.g., HCl) Product This compound Workup->Product Intermediate->Workup Protonation

Caption: Workflow for the synthesis of this compound from glutaric anhydride.

Experimental Protocol: Synthesis of this compound

Materials:

  • Glutaric anhydride (1.0 eq)

  • Aqueous ammonia (28-30%, ~2.0 eq)

  • Concentrated Hydrochloric Acid (HCl)

  • Deionized water

  • Toluene

  • Anhydrous Magnesium Sulfate (MgSO₄)

  • Ice bath

Procedure:

  • Reaction Setup: A solution of glutaric anhydride in a suitable solvent like toluene is prepared in a round-bottom flask equipped with a magnetic stirrer. The flask is cooled in an ice bath to 0-5 °C.

  • Ammonia Addition: Aqueous ammonia is added dropwise to the cooled, stirring solution. The rate of addition is controlled to maintain the temperature below 10 °C. The reaction is exothermic.

  • Reaction Progression: After the addition is complete, the reaction mixture is allowed to warm to room temperature and stirred for 2-4 hours. The progress can be monitored by TLC or IR spectroscopy (disappearance of the anhydride C=O stretches).

  • Acidification: The resulting mixture, containing the ammonium salt of this compound, is cooled again in an ice bath. Concentrated HCl is added slowly until the pH of the aqueous phase is ~2-3. This protonates the carboxylate, causing the this compound to precipitate if its solubility is exceeded.

  • Isolation & Purification: The product can be isolated by filtration if it precipitates. Alternatively, if the product remains in solution, the mixture is transferred to a separatory funnel, and the aqueous layer is extracted several times with a suitable organic solvent (e.g., ethyl acetate). The combined organic extracts are washed with brine, dried over anhydrous MgSO₄, filtered, and the solvent is removed under reduced pressure to yield the crude product.

  • Recrystallization: The crude this compound can be recrystallized from hot water or an ethanol/water mixture to afford the pure product.

Self-Validation: The identity and purity of the final product should be confirmed using standard analytical techniques. ¹H NMR spectroscopy should show characteristic peaks for the methylene protons and the amide protons. ¹³C NMR will confirm the presence of two distinct carbonyl carbons (one amide, one carboxylic acid). The melting point should be sharp and consistent with literature values.

Part 2: A Novel Approach: Chemoenzymatic Synthesis

While the traditional method is robust, it relies on chemical reagents and can present challenges in selectivity for more complex substrates. Modern synthetic chemistry is increasingly turning towards biocatalysis to overcome these limitations, offering milder reaction conditions and higher specificity. A promising novel approach involves the selective amidation of dicarboxylic acids using enzymes.

While direct enzymatic synthesis of this compound from glutaric acid is an area of active research, a well-documented analogous process is the synthesis of 4-aminobutyric acid (GABA) precursors from succinic acid derivatives, which provides a strong blueprint for a novel this compound synthesis.[3] A hypothetical, yet mechanistically sound, novel approach would involve the selective mono-amidation of a glutaric acid ester using a lipase or protease under mild conditions.

Causality of Experimental Choices & Reaction Mechanism

The core of this method is the remarkable selectivity of certain enzymes. Lipases, for example, can catalyze amidation reactions in non-aqueous environments. The strategy involves two key steps:

  • Esterification: Glutaric acid is first converted to a diester (e.g., diethyl glutarate). This protects one carboxyl group and modulates the reactivity of the substrate for the enzymatic step.

  • Enzymatic Aminolysis: A lipase (e.g., Candida antarctica lipase B, CALB) is used to catalyze the reaction between the diester and an ammonia source (like ammonium carbamate) in an organic solvent. The enzyme's active site can selectively bind one ester group, facilitating its conversion to an amide while leaving the second ester group untouched. A final hydrolysis step then converts the remaining ester back to a carboxylic acid.

This chemoenzymatic route offers the potential for high selectivity, avoids harsh reagents, and operates at or near room temperature, aligning with the principles of green chemistry.

Visualizing the Novel Chemoenzymatic Workflow

Novel_Synthesis cluster_reactants Reactants cluster_process Process cluster_products Intermediates & Product GA Glutaric Acid Ester Chemical Esterification (Acid Catalyst) GA->Ester EtOH Ethanol EtOH->Ester NH3_source Ammonia Source (e.g., NH4-Carbamate) Enzyme Enzymatic Aminolysis (e.g., Lipase) NH3_source->Enzyme Diester Diethyl Glutarate Ester->Diester Monoamide Ethyl Glutaramate Enzyme->Monoamide Selective Amidation Hydrolysis Selective Hydrolysis Product This compound Hydrolysis->Product Diester->Enzyme Monoamide->Hydrolysis

Caption: Chemoenzymatic workflow for this compound synthesis.

Part 3: Comparative Performance Analysis

To provide an objective benchmark, the two methods are compared across several key performance indicators.

ParameterEstablished Method (Anhydride Aminolysis)Novel Method (Chemoenzymatic)Rationale & Supporting Insights
Starting Material Glutaric AnhydrideGlutaric AcidThe anhydride is a more activated starting material but requires an additional synthetic step from glutaric acid.[4] The enzymatic route can start from the base dicarboxylic acid.
Key Reagents Aqueous Ammonia, HClEthanol, Acid Catalyst, Lipase, Ammonia SourceThe established method uses common, inexpensive bulk chemicals. The novel method's primary cost and complexity lie in the enzyme, though immobilized enzymes can be recycled.
Reaction Conditions 0 °C to Room Temp.Room Temperature to ~40 °CThe enzymatic reaction operates under significantly milder and more energy-efficient conditions.
Yield High (>80-90%)Moderate to High (Variable)The anhydride route is highly efficient and generally gives excellent yields.[5] Enzymatic yields are highly dependent on optimization of solvent, enzyme loading, and reaction time.
Selectivity High for mono-amidationVery HighThe primary advantage of the enzymatic approach is its exceptional chemo- and regioselectivity, minimizing byproducts.
Byproducts Ammonium Chloride SaltEthanol, WaterThe established method generates salt waste from neutralization. The enzymatic route is cleaner, with volatile or benign byproducts.
Environmental Impact Moderate (Solvent & Salt Waste)Low (Green Chemistry)The chemoenzymatic method aligns better with green chemistry principles due to mild conditions, reduced waste, and the use of a biodegradable catalyst.
Scalability Easily ScalablePotentially ChallengingTraditional chemical synthesis is well-established for large-scale production. Scaling enzymatic processes can be more complex, requiring bioreactor technology.

Conclusion and Future Outlook

The traditional synthesis of this compound via the aminolysis of glutaric anhydride remains a highly effective, reliable, and scalable method, particularly valued for its simplicity and high yields. It is the go-to protocol for many laboratory and industrial applications.

However, the emerging field of biocatalysis presents a compelling alternative that champions sustainability and selectivity. The chemoenzymatic approach, while currently more complex to implement, offers significant advantages in terms of milder reaction conditions, reduced waste, and the potential for synthesizing complex derivatives with high precision. As enzyme engineering and process optimization continue to advance, we can expect such green methodologies to become increasingly competitive and viable alternatives to established protocols. The choice between these methods will ultimately depend on the specific needs of the researcher, balancing factors of cost, scale, desired purity, and environmental considerations.

References

Safety Operating Guide

A Senior Application Scientist's Guide to the Safe Disposal of Glutaramic Acid

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to a comprehensive guide on the proper disposal procedures for glutaramic acid. As researchers and drug development professionals, our work inherently involves the responsible management of chemical reagents from acquisition to disposal. This document provides essential, immediate safety and logistical information, moving beyond a simple checklist to explain the causality behind each procedural step. Our goal is to empower you with the knowledge to maintain a safe and compliant laboratory environment, building a foundation of trust through scientific integrity and operational excellence.

Hazard Assessment: Understanding the "Why" Behind the Procedure

Before any disposal protocol can be established, a thorough understanding of the substance's intrinsic hazards is paramount. While specific data for this compound is less common, we can infer its primary hazards from its parent compound, glutaric acid, and its functional groups. Safety Data Sheets (SDS) for glutaric acid consistently classify it as a substance that causes severe skin burns and eye damage (GHS Category 1A Skin Corrosion, Category 1 Serious Eye Damage).[1][2] The substance is irritating to the eyes, skin, and respiratory tract.[3][4]

This corrosive nature dictates that this compound waste must be treated as hazardous. Improper disposal, such as drain disposal, is strictly prohibited as it can damage plumbing infrastructure and harm aquatic ecosystems.[1][2][3][5] The primary risk during handling and disposal is accidental contact, which necessitates stringent personal protective equipment (PPE) protocols and carefully controlled procedures.

The Regulatory Landscape: EPA and OSHA Compliance

All laboratory waste management is governed by a framework of federal and local regulations. In the United States, two primary agencies set the standards:

  • Environmental Protection Agency (EPA): Through the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from generation to final disposal.[6][7] Key RCRA requirements for laboratories include mandatory waste generation documentation, prohibition of sewer or trash disposal for hazardous chemicals, and proper training for all personnel who generate hazardous waste.[8]

  • Occupational Safety and Health Administration (OSHA): OSHA's focus is on worker safety.[9] Regulations such as the Hazardous Waste Operations and Emergency Response (HAZWOPER) standard provide guidelines for handling hazardous substances safely, including requirements for PPE, emergency planning, and employee training.[10][11]

Adherence to the procedures outlined below will ensure compliance with these foundational regulatory standards.

Standard Operating Procedure for this compound Disposal

This protocol provides a step-by-step methodology for the safe collection and disposal of this compound waste.

Step 1: Waste Identification and Segregation

Immediately upon generation, this compound waste must be identified and segregated.

  • Action: Collect solid this compound waste (e.g., contaminated weigh boats, paper, or residual powder) and any solutions in a designated hazardous waste container.

  • Causality: Do not mix this compound waste with other waste streams.[1][5] Glutaric acid is incompatible with bases, oxidizing agents, and reducing agents.[5] Mixing incompatible chemicals can lead to violent reactions, gas generation, or fire. Segregation at the source is the most effective control to prevent such incidents.

Step 2: Container Selection and Labeling

The integrity and labeling of the waste container are critical for safety and compliance.

  • Action: Select a container that is chemically compatible with acidic compounds and is in good condition, free from damage, and has a secure, leak-proof closure.[8] Label the container clearly with the words "HAZARDOUS WASTE ," the full chemical name "This compound ," and an indication of the hazard (e.g., "Corrosive").[12][13]

  • Causality: A compliant label communicates the container's contents and associated dangers to everyone in the laboratory and to the hazardous waste technicians who will handle it downstream. This prevents accidental exposure and ensures it is routed to the correct final disposal facility.

Step 3: Accumulation and Temporary Storage

Waste must be stored safely in the laboratory pending pickup.

  • Action: Store the sealed waste container in a designated Satellite Accumulation Area (SAA).[12] This area must be at or near the point of generation and under the control of laboratory personnel.[8] Ensure the container is placed within secondary containment (such as a chemical-resistant tray or tub) to mitigate spills.

  • Causality: The concept of an SAA is an EPA provision that allows for the safe accumulation of waste without requiring a full-scale storage permit for the laboratory itself.[14] Secondary containment is a crucial safeguard to prevent a leaking container from contaminating benchtops, floors, or entering drains.

Step 4: Arranging Final Disposal

The final step is to transfer the waste to a licensed professional.

  • Action: Contact your institution's Environmental Health and Safety (EHS) department or a licensed professional waste disposal service to arrange for pickup.[2][5] Provide them with accurate information about the waste stream.

  • Causality: Final disposal of this compound is typically achieved via high-temperature incineration in a specialized facility equipped with afterburners and scrubbers to neutralize harmful combustion byproducts.[2][5] This process requires permits and highly specialized equipment, making it mandatory to use a licensed contractor who can legally and safely transport and destroy the chemical waste in accordance with all regulations.[3]

Emergency Procedures: Small-Scale Spill Response

In the event of an accidental spill in the laboratory, follow these steps immediately:

  • Alert Personnel: Notify all personnel in the immediate area of the spill.[3]

  • Don PPE: Ensure you are wearing appropriate PPE, including a lab coat, nitrile gloves, and tightly fitting safety goggles.[1][5] If there is a risk of dust inhalation, respiratory protection is necessary.[4]

  • Contain the Spill: For solid spills, use dry cleanup procedures to avoid generating dust.[3] Do not add water.

  • Collect the Material: Carefully sweep up the spilled solid and place it into a suitable, labeled container for hazardous waste disposal.[5]

  • Clean the Area: Once the bulk material is collected, decontaminate the area according to your laboratory's specific procedures for corrosive solids.

  • Dispose of Waste: All materials used for cleanup (e.g., contaminated pads, gloves) must be placed in the hazardous waste container along with the spilled chemical.

Hazard and Disposal Summary

The table below summarizes key data for the safe handling and disposal of this compound, based on information for glutaric acid.

ParameterSpecificationSource(s)
GHS Hazard Classification Skin Corrosion, Category 1A; Serious Eye Damage, Category 1[1]
Hazard Statements H314: Causes severe skin burns and eye damage[1][2]
Primary Disposal Route Licensed Hazardous Waste Contractor[2][5]
Prohibited Disposal Drain or regular trash disposal[1][3]
Required PPE Safety goggles, chemical-resistant gloves, lab coat/protective clothing[1][5][15]
Incompatible Materials Bases, Oxidizing agents, Reducing agents[5]
Recommended Disposal Tech Chemical incineration with afterburner and scrubber[2][5]

This compound Disposal Workflow

The following diagram provides a visual decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Collection cluster_contain Containment & Storage cluster_disposal Final Disposal A Identify Glutaramic Acid Waste B Don Appropriate PPE (Goggles, Gloves, Lab Coat) A->B C Segregate from Other Waste Streams B->C D Select Leak-Proof, Compatible Container C->D Point of Generation E Label Container: 'HAZARDOUS WASTE' + Chemical Name + Hazard D->E F Store Sealed Container in Designated Satellite Area (with Secondary Containment) E->F G Container is Full or Storage Time Limit Reached F->G Pending Pickup H Contact EHS or Licensed Waste Disposal Contractor G->H I Waste Transferred for Compliant Incineration H->I

Caption: Decision workflow for this compound waste management.

References

A Researcher's Guide to the Safe Handling of Glutaric Acid: A Focus on Personal Protective Equipment

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides essential safety and logistical information for researchers, scientists, and drug development professionals working with glutaric acid. Adherence to these protocols is paramount for ensuring personal safety and the integrity of your research. This document is structured to provide not just procedural steps, but the scientific reasoning behind them, fostering a proactive safety culture in the laboratory.

Understanding the Risks: The Hazard Profile of Glutaric Acid

Glutaric acid, a dicarboxylic acid, presents several potential hazards that necessitate careful handling. It is known to cause irritation to the skin and eyes.[1][2][3] Some safety data sheets (SDS) classify it as a substance that can cause severe skin burns and serious eye damage.[4][5][6][7][8] Ingestion, inhalation, or skin absorption may be harmful.[1][2] When heated to decomposition, it can emit acrid smoke and toxic fumes, including carbon monoxide and carbon dioxide.[2][3]

A thorough risk assessment should always precede any experiment involving glutaric acid. This guide will focus on the appropriate Personal Protective Equipment (PPE) to mitigate these risks.

Core Defense: Personal Protective Equipment (PPE) for Glutaric Acid

The selection of appropriate PPE is the most critical barrier between the researcher and the potential hazards of glutaric acid. The following table summarizes the recommended PPE for various laboratory scenarios.

Body Part Personal Protective Equipment Specifications and Remarks
Eyes/Face Safety glasses with side-shields or chemical safety goggles. A face shield may be required for splash hazards.Must conform to NIOSH (US) or EN 166 (EU) standards.[6][7] Eye protection is critical as glutaric acid can cause serious eye irritation or damage.[3][6][7][8][9][10]
Hands Chemical-resistant gloves.Nitrile rubber gloves are a suitable option.[11] Always inspect gloves for integrity before use and dispose of contaminated gloves immediately after handling the substance.[7][11]
Skin and Body Laboratory coat.An impervious or flame-retardant lab coat should be worn to prevent skin contact.[4][11] Ensure it is fully buttoned with sleeves rolled down.
Respiratory Use in a well-ventilated area. An air-purifying respirator may be necessary if dust or aerosols are generated.A fume hood is the preferred engineering control.[4][11] If a respirator is required, a full-face respirator with multi-purpose combination (US) or type ABEK (EN 14387) respirator cartridges is recommended.[11]
Visualizing PPE Selection: A Decision-Making Workflow

The following diagram illustrates a logical workflow for selecting the appropriate level of PPE when working with glutaric acid.

PPE_Selection_Workflow Glutaric Acid: PPE Selection Workflow cluster_assessment Hazard Assessment cluster_ppe PPE Selection Start Start: Planning to handle Glutaric Acid Assess_Task Assess the task: - Small scale solution prep? - Large scale reaction? - Generating dust? Start->Assess_Task Base_PPE Baseline PPE: - Safety Glasses - Lab Coat - Nitrile Gloves Assess_Task->Base_PPE Splash_Hazard Potential for Splash? Base_PPE->Splash_Hazard Dust_Aerosol Potential for Dust/ Aerosol Generation? Splash_Hazard->Dust_Aerosol No Face_Shield Add Face Shield Splash_Hazard->Face_Shield Yes Fume_Hood Work in Fume Hood Dust_Aerosol->Fume_Hood Yes End Proceed with Experiment Dust_Aerosol->End No Face_Shield->Dust_Aerosol Respirator Consider Respirator (if fume hood is not available or as secondary protection) Fume_Hood->Respirator Respirator->End

Caption: A workflow diagram for selecting appropriate PPE when handling Glutaric Acid.

Operational Plan: From Benchtop to Disposal

Safe handling of glutaric acid extends beyond wearing the correct PPE. The following procedural steps provide a framework for safe laboratory operations.

Engineering Controls and Handling Procedures
  • Ventilation: Always handle glutaric acid in a well-ventilated area.[5][12] A laboratory fume hood is the most effective engineering control to minimize inhalation exposure.[4][11]

  • Avoiding Contact: Avoid all personal contact with the substance.[3][11] Do not breathe dust, fumes, gas, mist, vapors, or spray.[4][5]

  • Hygiene: Wash hands thoroughly with soap and water after handling and before eating, drinking, or smoking.[9][10][11]

Storage Protocols
  • Container: Keep the container tightly closed in a dry, cool, and well-ventilated place.[4][9][12][13]

  • Incompatibilities: Store away from incompatible materials such as strong oxidizing agents, bases, and reducing agents.[11][13][14]

Spill Management

In the event of a spill:

  • Evacuate: Evacuate unnecessary personnel from the area.[9][10]

  • Ventilate: Ensure the area is well-ventilated.[9][10]

  • Containment: For solid spills, dampen the material with water to prevent dusting and then sweep it into a suitable container for disposal.[2] For liquid spills, use an absorbent material like diatomite or universal binders.[4]

  • Decontamination: Clean the spill area thoroughly with soap and water.[2]

  • Waste: Dispose of all contaminated materials as hazardous waste.[2][4]

Emergency Procedures: A Step-by-Step Response Plan

In case of accidental exposure, immediate and appropriate first aid is crucial.

Exposure Route First Aid Measures
Eye Contact Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids.[9][13] Remove contact lenses if present and easy to do.[9] Seek immediate medical attention.[6][9]
Skin Contact Immediately remove all contaminated clothing.[6] Gently wash the affected area with plenty of soap and water.[9][10] If skin irritation occurs, seek medical attention.[12]
Inhalation Remove the person to fresh air and keep them comfortable for breathing.[4][5][9] If breathing is difficult, give oxygen.[9] Seek medical attention.[6]
Ingestion Do NOT induce vomiting.[4][5][9] Rinse the mouth with water.[4][9][13] Seek immediate medical attention.[4][6][9]

In all cases of exposure, provide the attending medical personnel with the Safety Data Sheet (SDS) for glutaric acid.[6]

Disposal Plan: Responsible Waste Management

All glutaric acid waste and contaminated materials must be treated as hazardous waste.

  • Collection: Collect waste in clearly labeled, sealed containers.[2][5]

  • Disposal: Arrange for disposal by a licensed professional waste disposal service.[3][4] Do not dispose of glutaric acid down the drain or in the regular trash.[4][6][13]

References

×

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Reactant of Route 1
Glutaramic acid
Reactant of Route 2
Reactant of Route 2
Glutaramic acid

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.